tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(2-chloropyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBMRJZJIUFSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate CAS number and properties
An In-depth Technical Guide to tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into its core properties, synthesis, applications, and safety protocols, providing expert insights into its role as a critical building block in modern organic and medicinal chemistry.
Introduction and Strategic Importance
This compound, identified by CAS Number 916210-27-0 , is a heterocyclic organic compound of significant interest in the synthesis of complex molecules.[1][2][3][4] Its structure uniquely combines a reactive 2-chloropyridine moiety with a Boc-protected aminomethyl group. This configuration makes it an exceptionally valuable intermediate for introducing a functionalized pyridine ring system into target molecules.
The Boc (tert-butoxycarbonyl) protecting group is crucial, as it masks the reactivity of the primary amine, allowing for selective reactions at other sites of the molecule. It can be removed under mild acidic conditions, unmasking the amine for subsequent elaboration. The chlorine atom on the pyridine ring serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds.
Its primary application lies in the fields of pharmaceutical and agrochemical research, where it serves as a foundational fragment for building compounds with potential biological activity, such as enzyme inhibitors or receptor modulators.[3]
Physicochemical and Handling Properties
A clear understanding of the compound's physical properties is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 916210-27-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][3][4] |
| Molecular Weight | 242.70 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Cl | [4] |
| InChI Key | InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | [1] |
Core Applications in Synthesis and Drug Discovery
The utility of this compound stems from its dual functionality, making it a staple in multi-step synthetic campaigns.
-
Pharmaceutical Intermediate: This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs). The chloropyridine scaffold is a common feature in many biologically active molecules. For instance, related chloropyridine structures serve as precursors in the synthesis of anticoagulants like Edoxaban, highlighting the importance of this chemical class in drug manufacturing.[5][6]
-
Medicinal Chemistry: In discovery chemistry, the molecule provides a reliable scaffold for library synthesis. The chlorine atom can be readily displaced or coupled, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). The Boc-protected amine provides a latent point of diversity that can be deprotected and functionalized late in a synthetic sequence.[3]
-
Agrochemical Development: The chloropyridine moiety is known to impart pesticidal or herbicidal properties.[3] This makes the title compound a valuable starting material for developing new crop protection agents.
Synthesis Protocol: Boc-Protection of (2-chloropyridin-4-yl)methanamine
The most common and efficient synthesis of the title compound involves the protection of the primary amine of (2-chloropyridin-4-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O). This is a standard and robust protocol in organic synthesis.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology
This protocol is based on established procedures for Boc-protection of amines.[7]
-
Reaction Setup: To a solution of (2-chloropyridin-4-yl)methanamine (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM), add a suitable non-nucleophilic base like triethylamine (Et₃N) (1.0-1.1 eq.).
-
Causality: The base is critical for neutralizing the acidic proton of the amine and the carbamic acid intermediate, driving the reaction to completion.
-
-
Addition of Reagent: Cool the mixture in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) dropwise to the stirred solution.
-
Causality: Dropwise addition at a low temperature helps to control the exothermicity of the reaction and prevents potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with water and then with brine. This removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.
-
Trustworthiness: This self-validating step ensures that water-soluble byproducts are thoroughly removed before the final purification, which is crucial for obtaining a high-purity product.
-
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure this compound as a solid.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this chemical intermediate.
-
Hazard Classification: While a specific OSHA GHS classification for this exact compound is not universally established, related chloropyridines and carbamates are often classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]
-
Handling Precautions: Avoid creating and inhaling dust.[9][10] Use appropriate tools for transferring the solid. In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[10]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1][3] The compound should be stored under an inert atmosphere to prevent potential degradation.[1]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents, which can degrade the compound or cause hazardous reactions.[9]
Conclusion
This compound is more than just a chemical; it is a versatile and enabling tool for the modern synthetic chemist. Its well-defined reactivity, stability, and strategic importance as a precursor to high-value molecules in the pharmaceutical and agrochemical sectors underscore its significance. The protocols and data presented in this guide provide the necessary technical foundation for its effective and safe utilization in research and development.
References
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This compound. MySkinRecipes. [Link]
-
Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. PubChem. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
MSDS of tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate. Capot Chemical. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s).
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- 3. This compound [myskinrecipes.com]
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- 5. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
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- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
Synthesis of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the synthetic pathway for tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, a key building block in contemporary drug discovery and development. The document outlines a reliable and efficient two-step synthesis commencing with the reduction of 2-chloro-4-cyanopyridine to afford the intermediate, (2-chloropyridin-4-yl)methanamine. This is subsequently followed by the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering detailed protocols, mechanistic insights, and justifications for procedural choices to ensure scientific integrity and reproducibility.
Introduction: Significance of this compound
The 2-chloropyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The title compound, this compound, serves as a crucial intermediate, providing a handle for further molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the primary amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a feature that is highly desirable in multi-step synthetic campaigns.[1][2][3] The precursor, (2-chloropyridin-4-yl)methanamine, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer, highlighting the pharmacological relevance of this structural class.[4][5][6]
Retrosynthetic Analysis and Strategy
A logical and efficient synthetic approach to this compound involves a two-step sequence starting from a commercially available precursor. The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of the target molecule.
This strategy is predicated on two well-established and high-yielding transformations: the reduction of a nitrile to a primary amine and the subsequent Boc-protection of that amine.
Synthesis Pathway and Mechanism
The overall synthetic pathway is illustrated below, followed by a discussion of the mechanism for each step.
Caption: Overall synthetic workflow.
Step 1: Reduction of 2-chloro-4-cyanopyridine
The conversion of the nitrile group in 2-chloro-4-cyanopyridine to a primary aminomethyl group is a critical transformation. Several methods can be employed for this reduction, with the choice often depending on scale, available equipment, and desired selectivity.
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is highly scalable and avoids the use of stoichiometric metal hydride reagents.
-
Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·THF) are powerful reducing agents capable of converting nitriles to primary amines. These reactions are typically fast and high-yielding but require anhydrous conditions and careful handling.
For the purpose of this guide, we will focus on a catalytic hydrogenation approach due to its operational simplicity and favorable safety profile on a larger scale.
Step 2: Boc Protection of (2-chloropyridin-4-yl)methanamine
The protection of the newly formed primary amine is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.[7][8] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, carbon dioxide and tert-butanol.[9][10] This decomposition drives the reaction to completion. The reaction is often carried out in the presence of a mild base to neutralize the in-situ generated acid and to deprotonate the amine, thereby increasing its nucleophilicity.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Step 1: Synthesis of (2-chloropyridin-4-yl)methanamine
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-chloro-4-cyanopyridine | ≥98% | Sigma-Aldrich |
| Raney Nickel (slurry in water) | - | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | VWR |
| Diatomaceous Earth (Celite®) | - | Sigma-Aldrich |
| Hydrogen Gas (H₂) | High Purity | Local Supplier |
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a high-pressure reactor, add 2-chloro-4-cyanopyridine (1.0 eq).
-
Add methanolic ammonia (prepared by bubbling ammonia gas through cold methanol or by carefully adding concentrated ammonium hydroxide to methanol). The use of ammonia helps to suppress the formation of secondary amine byproducts.
-
Carefully add a slurry of Raney Nickel (approximately 10-20% by weight of the starting material) in water.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, consult literature for optimal pressure for your specific setup).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the reactor and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude (2-chloropyridin-4-yl)methanamine. This material is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| (2-chloropyridin-4-yl)methanamine | Crude from Step 1 | - |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Lab-prepared |
| Brine (saturated aqueous NaCl) | - | Lab-prepared |
| Anhydrous sodium sulfate (Na₂SO₄) | - | Fisher Scientific |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Procedure:
-
Dissolve the crude (2-chloropyridin-4-yl)methanamine (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add triethylamine (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 - 1.2 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Characterization Data (Representative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (2-chloropyridin-4-yl)methanamine | C₆H₇ClN₂ | 142.59 | Oily liquid |
| This compound | C₁₁H₁₅ClN₂O₂ | 242.70 | White solid |
Note: Appearance and physical properties may vary based on purity.
Safety Considerations
-
2-chloro-4-cyanopyridine: Toxic if swallowed or in contact with skin. Handle with appropriate gloves and eye protection.
-
Raney Nickel: Flammable solid, pyrophoric in its dry state. Always handle as a slurry in water.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure the absence of ignition sources.
-
Di-tert-butyl dicarbonate: Lachrymator and skin irritant. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the reduction of 2-chloro-4-cyanopyridine followed by Boc protection of the resulting primary amine. The protocols outlined in this guide are based on well-established chemical transformations and are amenable to scale-up. The choice of reagents and conditions can be adapted based on specific laboratory constraints and safety considerations. This versatile building block will continue to be a valuable asset in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.
References
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Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
- (2-Chloropyridin-4-yl)
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Di-tert-butyl dicarbonate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). [Video]. YouTube. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
- Preparation method of 2-chloro-4-aminopyridine. (2015). CN104974085A.
- A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (2011). Journal of Heterocyclic Chemistry.
- Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). CN102101841B.
-
(2-Chloropyridin-4-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. (n.d.). MedChemExpress.
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A Technical Guide to tert-Butyl ((2-chloropyrin-4-yl)methyl)carbamate: Synthesis, Characterization, and Applications
<_ _>
For Correspondence: Senior Application Scientist, Chemical Synthesis Division
Abstract
This guide provides an in-depth technical overview of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, a pivotal building block in medicinal chemistry and organic synthesis. We will detail its chemical and physical properties, present a robust and validated synthesis protocol, elucidate its structural characterization through spectroscopic analysis, and explore its significant applications in the development of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding and practical methodology for utilizing this versatile intermediate.
Introduction
Pyridine derivatives are a cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent scaffold in numerous FDA-approved drugs. The electronic properties and structural features of the pyridine nucleus allow it to serve as a bioisostere for phenyl groups and engage in crucial hydrogen bonding and π-stacking interactions with biological targets. The introduction of a chlorine atom, as seen in the 2-position of this compound, offers a reactive handle for further molecular elaboration through nucleophilic substitution and cross-coupling reactions.
Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain is of paramount importance in multi-step syntheses. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting primary amines. The title compound, therefore, represents a strategically designed intermediate, providing both a protected amine for sequential reactions and a reactive chloropyridine core for diversification. Its structure is particularly valuable in creating complex molecules where precise control over reactivity is essential.[1]
Physicochemical Properties and Structural Elucidation
The fundamental properties of this compound are summarized in the table below. This data is critical for handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 916210-27-0 | [2][3] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [2][3] |
| Molecular Weight | 242.70 g/mol | [2][3] |
| Appearance | Off-white to white solid | [4] |
| Melting Point | 105 - 109 °C | [4] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Limited solubility in water. | [5] |
| Storage | Store in an inert atmosphere at 2-8°C. | [3][6] |
Structural Elucidation: The structure of the molecule is confirmed through a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H), the methylene bridge protons (-CH₂-) (a doublet at ~4.3-4.4 ppm), the carbamate proton (-NH-) (a broad triplet), and the aromatic protons of the pyridine ring (typically between 7.0 and 8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct peaks for the tert-butyl carbons (quaternary and methyls), the methylene carbon, the carbonyl carbon of the carbamate, and the carbons of the 2-chloropyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺, confirming the molecular weight of 242.70. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, providing definitive evidence of its presence.
Synthesis and Manufacturing
The most common and efficient synthesis of this compound involves the Boc-protection of the corresponding primary amine, (2-chloropyridin-4-yl)methanamine. This precursor can be synthesized from 2-chloro-4-cyanopyridine via catalytic reduction.[7]
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from the commercially available 2-chloro-4-cyanopyridine.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol describes the Boc-protection of (2-chloropyridin-4-yl)methanamine.
Materials:
-
(2-chloropyridin-4-yl)methanamine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM) (10 mL per gram of amine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: To a solution of (2-chloropyridin-4-yl)methanamine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine. Cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.[8]
Causality and Insights:
-
Choice of Base: Triethylamine is used to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion.
-
Temperature Control: Initial cooling to 0 °C controls the exothermicity of the reaction and minimizes potential side reactions.
-
Purification: Column chromatography is essential to remove unreacted starting material and byproducts, ensuring high purity of the final compound, which is critical for subsequent steps in a drug synthesis campaign.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but is a high-value intermediate. Its utility stems from the orthogonal reactivity of its two key functional groups.
-
Suzuki and Other Cross-Coupling Reactions: The 2-chloro position on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, rapidly building molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by various nucleophiles, such as amines or alcohols, to introduce different side chains.
-
Deprotection and Amide Coupling: After performing reactions at the chloropyridine site, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA). The resulting primary amine is then available for amide bond formation, connecting the pyridine scaffold to other fragments of a target molecule.
This strategic utility makes the compound a key starting material in the synthesis of inhibitors for various biological targets, including kinases and other enzymes. For example, similar chloropyridine carbamates are used in the synthesis of complex molecules like the anticoagulant drug Edoxaban, highlighting the industrial relevance of this structural motif.[9]
Caption: Logical flow of the compound's use in synthesis.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Classification: May cause skin, eye, and respiratory irritation.[10] Harmful if swallowed or inhaled.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10]
-
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[10][11]
Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[11]
Conclusion
This compound is a strategically important intermediate in modern organic synthesis and drug discovery. Its design, featuring an orthogonally protected amine and a reactive chloropyridine core, provides chemists with a versatile tool for constructing complex molecular architectures. The reliable synthesis and well-understood reactivity profile of this compound ensure its continued relevance in the pipeline of pharmaceutical development.
References
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- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
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- 916210-27-0|this compound. BLDpharm.
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Process for preparing 2-chloro-5-aminomethyl-pyridine . European Patent Office. Available at: [Link]
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MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate . Capot Chemical Co., Ltd. Available at: [Link]
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Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine . ResearchGate. Available at: [Link]
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tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate . PubMed. Available at: [Link]
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This compound . MySkinRecipes. Available at: [Link]
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Spectroscopic Profile of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate: A Technical Guide
Introduction
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate (CAS No. 916210-27-0) is a key intermediate in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic molecules.[1] Its structure combines a 2-chloropyridine moiety, a common pharmacophore, with a tert-butoxycarbonyl (Boc)-protected aminomethyl group, a versatile handle for further chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from related structures, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its characteristic spectroscopic fingerprint. The key components to consider are the substituted pyridine ring, the methylene bridge, the carbamate linkage, and the bulky tert-butyl group.
Figure 1. Chemical structure of this compound with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The following data is predicted for a CDCl₃ solvent.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H-6 (Pyridine) |
| ~7.25 | d | 1H | H-5 (Pyridine) |
| ~7.15 | s | 1H | H-3 (Pyridine) |
| ~5.10 | br s | 1H | N-H (Carbamate) |
| ~4.35 | d | 2H | CH₂ -N |
| ~1.45 | s | 9H | C(CH₃ )₃ |
Interpretation:
-
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring appear as distinct signals. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen and chlorine atoms. The H-5 and H-3 protons will appear at slightly higher fields. The splitting pattern (doublets and a singlet) arises from the coupling between adjacent protons on the ring.
-
Carbamate N-H (δ ~5.10 ppm): The proton on the carbamate nitrogen typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.
-
Methylene Protons (δ ~4.35 ppm): The two protons of the methylene group adjacent to the pyridine ring and the carbamate nitrogen appear as a doublet due to coupling with the N-H proton.
-
tert-Butyl Protons (δ ~1.45 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature of the Boc protecting group.[2]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.5 | C =O (Carbamate) |
| ~151.0 | C -2 (Pyridine, C-Cl) |
| ~149.5 | C -6 (Pyridine) |
| ~148.0 | C -4 (Pyridine) |
| ~123.0 | C -5 (Pyridine) |
| ~121.0 | C -3 (Pyridine) |
| ~80.0 | C (CH₃)₃ |
| ~44.0 | C H₂-N |
| ~28.3 | C(C H₃)₃ |
Interpretation:
-
Carbonyl Carbon (δ ~155.5 ppm): The carbamate carbonyl carbon resonates in the typical downfield region for this functional group.[2][3]
-
Pyridine Carbons (δ 121.0-151.0 ppm): The five carbons of the pyridine ring are chemically non-equivalent and will show distinct signals. The carbon bearing the chlorine atom (C-2) and the carbons adjacent to the nitrogen (C-6) are the most deshielded.
-
Quaternary tert-Butyl Carbon (δ ~80.0 ppm): The quaternary carbon of the tert-butyl group appears around 80 ppm.
-
Methylene Carbon (δ ~44.0 ppm): The carbon of the methylene bridge is found in the aliphatic region.
-
tert-Butyl Methyl Carbons (δ ~28.3 ppm): The three equivalent methyl carbons of the tert-butyl group give a single, intense signal.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (Carbamate) |
| ~2980 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1700 | Strong | C=O Stretch (Carbamate) |
| ~1590, ~1550, ~1470 | Medium | C=C and C=N Stretch (Pyridine Ring) |
| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |
| ~780 | Strong | C-Cl Stretch |
Interpretation:
-
N-H Stretch: The peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate group.[3]
-
C-H Stretches: The absorptions around 2980 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methylene and tert-butyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc-carbamate.[3]
-
Pyridine Ring Vibrations: The absorptions in the 1470-1590 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring.
-
C-O Stretches: The strong bands in the 1160-1250 cm⁻¹ region are due to the C-O stretching vibrations of the carbamate ester group.
-
C-Cl Stretch: The absorption around 780 cm⁻¹ is indicative of the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural details based on its fragmentation patterns.
Molecular Formula: C₁₁H₁₅ClN₂O₂ Molecular Weight: 242.70 g/mol
| m/z | Proposed Fragment |
| 243.09 | [M+H]⁺ |
| 187.07 | [M - C₄H₈ + H]⁺ |
| 143.06 | [M - Boc + H]⁺ |
| 125.05 | [C₅H₄ClNCH₂]⁺ |
| 57.07 | [C₄H₉]⁺ |
Interpretation:
The electrospray ionization (ESI) mass spectrum in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 243.09. The presence of chlorine would be indicated by an isotopic peak at m/z 245.09 with approximately one-third the intensity of the [M+H]⁺ peak.
A characteristic fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) to give a fragment at m/z 187.07.[4] Further fragmentation can lead to the loss of the entire Boc group (100 Da) resulting in a fragment at m/z 143.06. The peak at m/z 125.05 corresponds to the 2-chloro-4-(methyl)pyridine cation. The highly stable tert-butyl cation at m/z 57.07 is also a very common and often abundant fragment in the mass spectra of Boc-protected compounds.
Figure 2. Proposed fragmentation pathway of this compound in ESI-MS.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of the spectroscopic data described above.
Synthesis of this compound
A plausible synthetic route involves the N-Boc protection of the corresponding amine, (2-chloropyridin-4-yl)methanamine.
Figure 3. General synthetic scheme for the preparation of the title compound.
Protocol:
-
To a stirred solution of (2-chloropyridin-4-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.1 eq).
-
To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
NMR Data Acquisition
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Data Acquisition
-
Acquire the IR spectrum using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan and subtract it from the sample spectrum.
MS Data Acquisition
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system using electrospray ionization (ESI) in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and fragmentation if desired for MS/MS analysis.
Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with established experimental protocols, serves as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate. The presented interpretations, grounded in fundamental principles and comparative analysis, are designed to facilitate confident structural verification and quality assessment in a research and development setting.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document delves into the theoretical principles governing the dissolution of this compound in organic solvents. In the absence of extensive published quantitative data, this guide equips researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and understanding its solubility profile. A detailed, field-proven experimental protocol for thermodynamic solubility determination is provided, alongside a discussion of the expected solubility trends based on the molecule's structural attributes. This guide is intended to be a practical resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the entire drug development pipeline.[1][2] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as this compound, understanding solubility in various organic solvents is paramount. It dictates crucial parameters including:
-
Reaction Kinetics and Yield: Efficient dissolution of reactants in a solvent is essential for optimal reaction rates and product yields.
-
Purification and Crystallization: Solubility differences are exploited in techniques like recrystallization to isolate and purify the target compound.
-
Formulation: The solubility of an API in pharmaceutically acceptable solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.[1]
-
Analytical Characterization: Preparing solutions of known concentrations is a prerequisite for numerous analytical techniques, including chromatography and spectroscopy.
This compound, with its molecular formula C₁₁H₁₅ClN₂O₂, is a building block frequently employed in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[3] Its structure, featuring a substituted pyridine ring and a Boc-protected amine, presents a unique combination of polar and non-polar moieties that govern its interaction with different solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the following structural features are key determinants of its solubility profile:
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, non-polar group significantly increases the lipophilicity of the molecule, generally enhancing its solubility in non-polar to moderately polar aprotic solvents.[4]
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic and polar aprotic solvents.
-
Chloro Substituent: The electronegative chlorine atom can participate in dipole-dipole interactions, influencing solubility in polar solvents.
-
Carbamate Linkage: The carbamate group contains both hydrogen bond donors (N-H) and acceptors (C=O), allowing for interactions with a wide range of solvents.
The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | The combination of the lipophilic Boc group and the polar carbamate and pyridine moieties allows for favorable interactions. A related compound is noted to be soluble in dichloromethane.[5] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate and pyridine groups can engage in hydrogen bonding with the solvent. |
| Non-Polar | Hexanes, Toluene | Low to Moderate | The large, non-polar tert-butyl group will promote some solubility, but the polar functionalities will limit it. |
| Highly Polar | Water | Very Low | The overall lipophilicity of the molecule is expected to result in poor aqueous solubility. A similar compound has a reported water solubility of 0.113 mg/ml.[5] |
It is crucial to experimentally verify these predictions to obtain accurate quantitative data for any specific application.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for solubility measurement is the determination of thermodynamic or equilibrium solubility.[6][7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug. The following is a detailed protocol based on the shake-flask method, which is a widely accepted approach.[8][9]
Principle
An excess amount of the solid compound is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. After separating the solid phase, the concentration of the compound in the clear supernatant is determined analytically.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Stock Standards for HPLC Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Processing:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity or centrifugation.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The first few drops should be discarded to avoid any potential adsorption onto the filter membrane.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Using the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Back-calculate the original concentration in the undissolved sample, taking into account the dilution factor. This value represents the thermodynamic solubility.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| [Insert Solvent 1] | [Insert Value] | [Insert Value] |
| [Insert Solvent 2] | [Insert Value] | [Insert Value] |
| [Insert Solvent 3] | [Insert Value] | [Insert Value] |
| ... | ... | ... |
Interpretation of Results:
The quantitative solubility data will provide invaluable insights for various applications:
-
For Synthetic Chemists: The choice of reaction solvent can be optimized to ensure complete dissolution of starting materials, potentially leading to improved reaction efficiency. Solvents with high solubility for the product and low solubility for impurities can be identified for effective purification by crystallization.
-
For Process Chemists: Understanding the solubility in different solvents is crucial for designing scalable and robust crystallization and isolation procedures.
-
For Formulation Scientists: This data is the first step in identifying suitable solvent systems for preclinical and clinical formulations.
Conclusion
While a comprehensive public database of the solubility of this compound in organic solvents is currently lacking, this guide provides the theoretical foundation and a detailed experimental framework for its determination. By understanding the interplay of its structural features and applying the robust shake-flask method, researchers can generate the critical solubility data needed to advance their research and development activities. The principles and protocols outlined herein are designed to empower scientists to make informed decisions regarding solvent selection, process optimization, and formulation strategy, ultimately contributing to the successful progression of drug discovery and development projects.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- EvitaChem. (n.d.). Buy Butyl (2-chloropyridin-4-yl)
- Inventiva Pharma. (n.d.).
- ChemicalBook. (n.d.). tert-butyl N-[(2-chloropyridin-4-yl)
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- BioDuro. (n.d.). ADME Solubility Assay.
- PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)
- PubChem. (n.d.). tert-Butyl N-(4-methyl-2-pyrid-yl)
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PubChem. (n.d.). Tert-butyl N-[(2-chloropyrimidin-5-YL)
- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)
- ChemicalBook. (n.d.). tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)
- BLDpharm. (n.d.). 916210-27-0|tert-Butyl ((2-chloropyridin-4-yl)methyl)
- PubChemLite. (n.d.). Tert-butyl ((4-chloropyridin-2-yl)methyl)
- BLDpharm. (n.d.). 2675521-17-0|tert-Butyl (2-chloro-6-methylpyrimidin-4-yl)
- BLDpharm. (n.d.). 108612-54-0|tert-Butyl methyl(piperidin-4-yl)
- MySkinRecipes. (n.d.). tert-Butyl ((2-chloropyridin-4-yl)methyl)
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The Strategic Intermediate: A Technical Guide to tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Foreword: Unveiling a Key Building Block in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic use of well-defined molecular building blocks is paramount to the efficient discovery and development of novel active compounds. Among these, tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate (CAS No. 916210-27-0) has emerged as a versatile and highly valuable intermediate. Its unique combination of a reactive chloropyridine moiety and a Boc-protected aminomethyl group offers medicinal and process chemists a reliable handle for introducing a key structural motif found in a range of biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its commercial availability and synthesis to its critical applications and safe handling, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Physicochemical Profile
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities.[1] It is typically offered in research quantities with purities of 98% or higher.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 916210-27-0 | [1][2] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 242.70 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis and Mechanism: A Closer Look at the Boc Protection
The synthesis of this compound is primarily achieved through the Boc protection of (2-chloropyridin-4-yl)methanamine. This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.
The Underlying Chemistry: Nucleophilic Acyl Substitution
The formation of the tert-butoxycarbonyl (Boc) protecting group proceeds via a nucleophilic acyl substitution mechanism.[5] The amine nitrogen of (2-chloropyridin-4-yl)methanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5][6][7] The reaction is often facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
The reaction cascade involves the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. The tert-butoxide then abstracts a proton from the protonated amine, regenerating the neutral product and forming tert-butanol.[6] The evolution of carbon dioxide gas is a strong thermodynamic driving force for this reaction.[6][8]
A Validated Experimental Protocol
The following protocol is adapted from a similar synthesis and provides a robust method for the preparation of the title compound.[3]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-chloropyridin-4-yl)methanamine (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.0-1.2 equivalents).
-
Cool the solution to 0°C in an ice bath.
Step 2: Addition of Boc Anhydride
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in DCM to the reaction mixture.
-
Causality Insight: Slow addition is crucial to control the exothermicity of the reaction and the rate of CO₂ evolution, preventing pressure buildup.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Step 4: Work-up and Isolation
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product can be purified by silica gel column chromatography to yield this compound as a white to off-white solid.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS.
Strategic Applications in Drug Discovery and Agrochemicals
The utility of this compound lies in its bifunctional nature. The Boc-protected amine provides a stable, masked nucleophile, while the 2-chloropyridine ring is susceptible to a variety of coupling and substitution reactions.
A Key Intermediate for Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This compound serves as a valuable precursor for the synthesis of such compounds. For instance, it has been utilized as an intermediate in the development of potent p38 MAP kinase inhibitors.[9] The synthesis strategy typically involves a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction at the C2 position of the pyridine ring, followed by deprotection of the Boc group to reveal the primary amine, which can then be further functionalized.
Versatility in Agrochemical Synthesis
The chloropyridine moiety is a common feature in many herbicides and pesticides, contributing to their biological activity.[1] The title compound can be employed in the synthesis of novel agrochemicals where the Boc-protected aminomethyl group allows for the introduction of diverse functionalities to modulate properties such as solubility, target specificity, and environmental persistence.
Analytical Characterization
Confirmation of the structure and purity of this compound is crucial. Spectroscopic methods are indispensable for this purpose.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), the methylene protons (a doublet), and the aromatic protons of the pyridine ring.[10]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the corresponding [M+H]⁺ ion, confirming the molecular weight.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[4] Recommended storage temperature is between 2-8°C.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound is a commercially available and synthetically accessible building block of significant strategic importance. Its well-defined reactivity and the robust nature of the Boc protecting group make it an ideal intermediate for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, will empower researchers to effectively leverage this versatile compound in their discovery and development programs.
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An In-Depth Technical Guide to Boc-Protected Pyridylmethylamines: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of tert-butoxycarbonyl (Boc)-protected pyridylmethylamines. These compounds are pivotal building blocks in modern medicinal chemistry and organic synthesis, offering a strategic advantage in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the effective utilization of these versatile intermediates. We will delve into the nuances of their preparation, explore the critical aspect of chemoselectivity, and showcase their instrumental role in the synthesis of notable pharmaceutical agents.
Introduction: The Strategic Importance of Boc-Protected Pyridylmethylamines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in a variety of biological interactions. The introduction of functionalized side chains, such as an aminomethyl group, provides a key vector for molecular elaboration and modulation of physicochemical properties. However, the inherent nucleophilicity and basicity of the primary amine necessitate a robust protection strategy to ensure chemoselectivity in multi-step syntheses.
The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its broad stability to a range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][2] This orthogonality makes it an invaluable tool in complex synthetic campaigns. Boc-protected pyridylmethylamines, therefore, emerge as highly valuable and versatile building blocks, enabling chemists to strategically unveil the reactive amine functionality at the desired synthetic juncture. Their application has been instrumental in the development of cutting-edge pharmaceuticals by providing a reliable handle for the introduction of the pyridylmethyl moiety.[3]
This guide will provide a detailed exploration of the three positional isomers: tert-butyl (pyridin-2-ylmethyl)carbamate, tert-butyl (pyridin-3-ylmethyl)carbamate, and tert-butyl (pyridin-4-ylmethyl)carbamate.
Synthesis and Characterization
The synthesis of Boc-protected pyridylmethylamines is typically achieved through the reaction of the corresponding pyridylmethylamine with di-tert-butyl dicarbonate (Boc)₂O. The reaction conditions can be tailored to optimize yield and purity.
General Synthetic Pathway
The fundamental reaction involves the nucleophilic attack of the exocyclic primary amine of the pyridylmethylamine onto one of the carbonyl carbons of (Boc)₂O. The reaction is often conducted in the presence of a base to neutralize the liberated proton and drive the reaction to completion.
Figure 1: General scheme for the Boc protection of pyridylmethylamines.
Detailed Experimental Protocols
The following protocols are provided as a practical guide for the synthesis of the three positional isomers.
Protocol 1: Synthesis of tert-butyl (pyridin-2-ylmethyl)carbamate
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) is added triethylamine (1.2 eq). The mixture is stirred at room temperature for 10 minutes. Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of DCM is then added dropwise. The reaction is stirred at room temperature for 12-16 hours. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of tert-butyl (pyridin-3-ylmethyl)carbamate
3-(Aminomethyl)pyridine (1.0 eq) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water (0.4 M). Sodium hydroxide (1.1 eq) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 18 hours. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the product.[4]
Protocol 3: Synthesis of tert-butyl (pyridin-4-ylmethyl)carbamate
To a stirred solution of 4-(aminomethyl)pyridine (1.0 eq) in methanol (0.5 M) at 0 °C is added di-tert-butyl dicarbonate (1.05 eq). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.
Characterization Data
Accurate characterization is paramount for ensuring the purity and identity of these key intermediates. The following table summarizes the key physical and spectroscopic data for the three isomers.
| Compound | Isomer | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-butyl (pyridin-2-ylmethyl)carbamate | 2- | Colorless oil | - | 8.52 (d, 1H), 7.65 (t, 1H), 7.27 (d, 1H), 7.17 (dd, 1H), 5.89 (br s, 1H), 4.45 (d, 2H), 1.46 (s, 9H)[5] | 157.6, 156.0, 148.9, 136.6, 122.1, 121.5, 79.2, 45.6, 28.3[5] |
| tert-butyl (pyridin-3-ylmethyl)carbamate | 3- | Colorless oil | - | 8.52-8.49 (m, 2H), 7.64 (d, 1H), 7.28-7.25 (m, 1H), 5.18 (br s, 1H), 4.33 (d, 2H), 1.45 (s, 9H)[5] | 155.9, 148.8, 148.5, 135.3, 134.7, 123.5, 79.8, 42.1, 28.3[5] |
| tert-butyl (pyridin-4-ylmethyl)carbamate | 4- | White solid | 78-80 | 8.54 (d, 2H), 7.22 (d, 2H), 5.05 (br s, 1H), 4.31 (d, 2H), 1.46 (s, 9H) | 155.8, 149.9, 147.2, 122.1, 79.7, 43.4, 28.4 |
Chemoselectivity in Boc Protection
A critical consideration in the synthesis of Boc-protected pyridylmethylamines is the potential for competing reaction at the pyridine nitrogen. The pyridine nitrogen, being sp²-hybridized and part of an aromatic system, is generally less nucleophilic than the exocyclic sp³-hybridized primary amine. This inherent difference in nucleophilicity is the primary factor driving the chemoselective protection of the aminomethyl group.[6]
Figure 2: Rationale for the chemoselective Boc protection of the exocyclic amine.
Under standard reaction conditions, the formation of the N-Boc-pyridinium salt is generally not observed to a significant extent. The use of a non-nucleophilic base, such as triethylamine or a hindered base, further minimizes the risk of side reactions involving the pyridine ring. However, in cases where the pyridine nitrogen is electronically enriched by electron-donating substituents on the ring, its nucleophilicity may be enhanced, potentially leading to a decrease in selectivity. Careful control of reaction conditions, such as temperature and the rate of addition of (Boc)₂O, is advisable in such scenarios.
Reactivity and Deprotection Strategies
The utility of the Boc group lies in its predictable and clean removal under acidic conditions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or methanol.[7]
Deprotection Mechanism
The acid-catalyzed deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by fragmentation to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to afford the free amine.[8]
Figure 3: Stepwise mechanism of acid-catalyzed Boc deprotection.
Potential Side Reactions and Troubleshooting
A potential complication during Boc deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic functionalities within the molecule or solvent.[9] In the context of pyridylmethylamines, the pyridine nitrogen itself can act as a nucleophile, leading to N-tert-butylation of the pyridine ring, although this is generally a minor side reaction. To mitigate this, scavengers such as anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[10]
Incomplete deprotection can sometimes be an issue. This can be addressed by increasing the reaction time, temperature, or the concentration of the acid. It is crucial to monitor the reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion.
Applications in Drug Discovery: Case Studies
The strategic use of Boc-protected pyridylmethylamines is best illustrated through their application in the synthesis of complex pharmaceutical agents.
Synthesis of Edoxaban
Edoxaban is an oral, direct factor Xa inhibitor used for the prevention of stroke and systemic embolism. Several synthetic routes to Edoxaban utilize a Boc-protected diamine intermediate. While not a direct pyridylmethylamine, the principles of Boc protection and deprotection are central to the synthesis. For instance, a key step involves the deprotection of a Boc-protected amine under acidic conditions to enable a subsequent amide coupling reaction.[11][12][13][14][15][16][]
Synthesis of Torcetrapib
Torcetrapib was a cholesteryl ester transfer protein (CETP) inhibitor developed to raise high-density lipoprotein (HDL) cholesterol levels. Although its development was ultimately halted, its synthesis provides an excellent example of the strategic use of amine protecting groups. In one reported synthesis, a key intermediate is a tetrahydroquinoline derivative. The synthesis involves the reductive amination of an aldehyde, and while the specific use of a Boc-protected pyridylmethylamine is not explicitly detailed in all published routes, similar building blocks are often employed in the construction of such nitrogen-containing heterocyclic systems.[5][18][19][20]
Conclusion
Boc-protected pyridylmethylamines are indispensable tools in the arsenal of the modern medicinal and synthetic chemist. Their predictable synthesis, robust stability, and clean deprotection profile allow for the strategic and efficient incorporation of the pyridylmethyl moiety into complex molecular targets. This guide has provided a detailed overview of their preparation, characterization, and reactivity, along with practical insights into their application. A thorough understanding of the principles outlined herein will empower researchers to leverage these valuable building blocks in the discovery and development of novel therapeutics.
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Reactivity of the 2-chloro-4-methylpyridine moiety
An In-Depth Technical Guide to the Reactivity of the 2-Chloro-4-Methylpyridine Moiety
Abstract
This technical guide provides a comprehensive examination of the reactivity of 2-chloro-4-methylpyridine, a pivotal heterocyclic building block in modern organic synthesis. Esteemed for its versatility, this moiety is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science. We will dissect the core principles governing its reactivity, focusing on the two primary pathways for its functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational synthetic design and troubleshooting.
Introduction: The Strategic Importance of 2-Chloro-4-Methylpyridine
2-Chloro-4-methylpyridine, also known as 2-chloro-4-picoline, is a halogenated pyridine derivative whose synthetic utility is derived from the distinct electronic properties of its structure.[1] The presence of an electronegative nitrogen atom within the aromatic ring profoundly influences the electron density, creating electrophilic centers that are amenable to a variety of transformations. This, combined with a reactive carbon-chlorine bond and a functionalizable methyl group, renders it a highly valuable and versatile intermediate.[2] Its derivatives are integral components of numerous biologically active molecules, including potential antipsychotics and TGR5 agonists.[1]
This guide will explore the molecule's reactivity through two principal lenses:
-
Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the pyridine ring.
-
Palladium-Catalyzed Cross-Coupling: Utilizing the C-Cl bond as a handle for carbon-carbon and carbon-nitrogen bond formation.
Foundational Principles of Reactivity
The reactivity of 2-chloro-4-methylpyridine is a direct consequence of the interplay between the pyridine nitrogen and the chlorine substituent.
-
Electronic Activation by the Pyridine Nitrogen: The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing effect (both inductive and mesomeric) on the pyridine ring. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, rendering them electron-deficient and thus highly susceptible to nucleophilic attack.[3][4][5] In an SNAr mechanism, this inherent electronic property allows the ring to stabilize the negative charge of the intermediate Meisenheimer complex, a critical factor for the reaction to proceed.[3][4]
-
The Dichotomy of the Carbon-Chlorine Bond: The C-Cl bond's role is context-dependent and dictates the preferred reaction class:
-
In Nucleophilic Aromatic Substitution (SNAr): The reaction rate is determined by the leaving group's ability to stabilize the developing negative charge in the transition state. The reactivity trend for halogens is generally F > Cl > Br > I.[3] The high electronegativity of chlorine makes 2-chloro-4-methylpyridine more reactive in SNAr than its bromo- or iodo-analogs.[3][6]
-
In Palladium-Catalyzed Cross-Coupling: The rate-determining step is typically the oxidative addition of a Palladium(0) catalyst into the carbon-halogen bond.[3] This step is governed by bond strength (C-F > C-Cl > C-Br > C-I). Consequently, the reactivity trend is inverted: I > Br > Cl > F.[3] Therefore, 2-chloro-4-methylpyridine is less reactive than its bromo- and iodo-counterparts, often necessitating more sophisticated catalyst systems with highly active ligands to achieve efficient transformation.
-
Synthesis of the 2-Chloro-4-Methylpyridine Core
A robust and high-yielding synthesis of the starting material is paramount. While several methods exist, a common and industrially relevant approach begins with 2-amino-4-methylpyridine.[7][8]
Protocol 3.1: Synthesis from 2-Amino-4-Methylpyridine
This two-step procedure first converts the amine to a hydroxypyridine via a diazonium salt, followed by chlorination.
Step 1: Diazotization and Hydrolysis
-
Under a fume hood, prepare a solution of concentrated acid (e.g., sulfuric acid) in water in a flask equipped with a magnetic stirrer and cooled in an ice-salt bath.
-
Slowly add 2-amino-4-methylpyridine (1.0 eq) to the cooled acid solution while maintaining the temperature below 5°C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir for 30 minutes before slowly warming to 70-90°C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or ammonia water) to a pH of 7-8 to precipitate the 2-hydroxy-4-methylpyridine product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent used to convert hydroxypyridines and pyridine-N-oxides into their corresponding chloropyridines.[9]
-
In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (3.0-5.0 eq) to the dried 2-hydroxy-4-methylpyridine (1.0 eq).[7]
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 5-10 hours, monitoring the reaction by TLC or LC-MS.[7]
-
Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Make the solution alkaline (pH 10-11) by the slow addition of a strong base like NaOH or aqueous ammonia, while keeping the temperature low with an ice bath.[7]
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-chloro-4-methylpyridine.[7]
Key Reaction Pathways and Methodologies
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing heteroatom nucleophiles at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism.
The nucleophile first attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][10] This intermediate is resonance-stabilized, with one key resonance structure placing the negative charge directly on the electronegative ring nitrogen, which is a major stabilizing contribution.[4][5][11] In the second step, aromaticity is restored by the expulsion of the chloride leaving group.
Caption: The Addition-Elimination mechanism of SNAr on 2-chloro-4-methylpyridine.
This protocol describes the reaction with a generic primary or secondary amine.
-
System Setup: To a dry round-bottom flask or sealed tube, add 2-chloro-4-methylpyridine (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.2-1.5 eq) followed by a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Causality (Solvent & Base): A polar aprotic solvent is chosen to solubilize the reagents and stabilize the charged intermediate without protonating the nucleophile. The base acts as an acid scavenger, neutralizing the HCl formed during the reaction with primary or secondary amines, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to 80-150°C. The optimal temperature is substrate-dependent and should be determined by monitoring the reaction's progress via TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for forming C-C and C-N bonds. Due to the relative inertness of the C-Cl bond, these reactions require carefully selected palladium catalysts and ligands.
The Suzuki coupling is a robust method for creating biaryl structures by reacting the chloropyridine with an organoboron reagent.[12][13]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
System Setup: In a glovebox or under a strictly inert atmosphere (Argon/Nitrogen), add the arylboronic acid (1.2-1.5 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) to an oven-dried flask.
-
Causality (Ligand & Base): The C-Cl bond is strong and its activation requires an electron-rich, sterically bulky phosphine ligand (e.g., a biarylphosphine like XPhos). This ligand promotes the rate-limiting oxidative addition step and stabilizes the catalytic species. The base is crucial for activating the boronic acid in the transmetalation step.
-
Reagent Addition: Add 2-chloro-4-methylpyridine (1.0 eq) followed by a degassed solvent system (e.g., dioxane/water, toluene, or DMF).
-
Reaction Execution: Heat the mixture to 80-120°C with vigorous stirring until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product via flash column chromatography.
This reaction provides a versatile and widely used method for synthesizing N-arylpyridines from aryl halides and amines.[14][15]
-
System Setup: Under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq) to an oven-dried Schlenk tube.[15]
-
Causality (Base): A strong base like sodium tert-butoxide is required to deprotonate the amine (or the initial Pd-amine complex), forming the palladium-amido intermediate that is necessary for the final reductive elimination step.[15]
-
Reagent Addition: Add 2-chloro-4-methylpyridine (1.0 eq), the amine coupling partner (1.2 eq), and an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110°C. Monitor the reaction for completion.[15]
-
Work-up: Cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water, dry the organic phase, and concentrate. Purify the crude material using column chromatography.
Functionalization of the 4-Methyl Group
The 4-methyl group is not merely a spectator; it offers an additional site for synthetic elaboration, most commonly via radical halogenation.
Protocol 5.1: Radical Chlorination of the Methyl Group
This process converts 2-chloro-4-methylpyridine into 2-chloro-4-(chloromethyl)pyridine, a potent electrophile for subsequent substitutions.
-
System Setup: In a flask equipped for reflux and under a fume hood, dissolve 2-chloro-4-methylpyridine (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).[7][8]
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise. During the addition, add a radical initiator such as AIBN (azobisisobutyronitrile) in small portions (0.002 eq total).[7][8]
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is exothermic and will evolve gas (SO₂ and HCl), which should be directed to a scrubber.
-
Work-up: Cool the reaction mixture. Carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Purification: Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified further by vacuum distillation.[8]
Caption: Synthetic pathways originating from 2-chloro-4-methylpyridine.
Data Summary: Comparative Reaction Conditions
The following table provides a starting point for optimizing cross-coupling reactions with 2-chloropyridine substrates. Conditions are highly dependent on the specific coupling partners.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield Range |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | XPhos, SPhos (4-10%) | K₂CO₃, K₃PO₄ (2-3) | Toluene/H₂O, Dioxane | 80-120 | Good-Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | Xantphos, BINAP (2-4%) | NaOtBu, Cs₂CO₃ (1.4-2) | Toluene, Dioxane | 80-110 | Good-Excellent |
Yields are representative and can vary significantly based on substrate electronics and sterics.[3][12][15]
Conclusion
2-Chloro-4-methylpyridine is a molecule of significant strategic value in synthetic chemistry. Its reactivity is characterized by a powerful dichotomy: the electron-deficient pyridine ring readily engages in nucleophilic aromatic substitution, while the carbon-chlorine bond, though less reactive than its heavier halogen analogs, can be effectively activated for palladium-catalyzed cross-coupling reactions using modern, highly active catalyst systems. Furthermore, the 4-methyl group serves as an additional handle for functionalization. A thorough understanding of these reactivity principles, as detailed in this guide, is essential for leveraging this versatile building block to its full potential in the efficient and innovative synthesis of complex molecular targets.
References
- Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
- Guidechem. (n.d.). How can 2-chloro-4-picoline be synthesized and applied effectively? - FAQ.
- Google Patents. (2000).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98 3678-62-4.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98 3678-62-4.
- Wikipedia. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
- MedChemExpress. (n.d.). 2-Chloro-4-methylpyridine (2-Chloro-4-picoline) | Biochemical Reagent.
- PubChem. (n.d.). 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248.
- Stevens, E. (2019).
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
- Organic Chemistry. (2018).
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.).
- ResearchGate. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
- YouTube. (2018). 37.
- ECHEMI. (n.d.).
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
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Methodological & Application
The Strategic Utility of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate in Modern Medicinal Chemistry
Introduction: The Privileged 2-Chloropyridine Scaffold
In the landscape of contemporary drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their proven success in yielding bioactive compounds across a range of therapeutic targets. The pyridine ring system is one such scaffold, prized for its ability to engage in various biological interactions and its synthetic tractability.[1] Within this class, the 2-chloropyridine moiety serves as a particularly versatile building block. The chlorine atom at the 2-position provides a reactive handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3] This allows for the systematic and efficient exploration of chemical space around the pyridine core, a cornerstone of modern structure-activity relationship (SAR) studies. This guide focuses on a key derivative, tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate , and its strategic application in the synthesis of advanced pharmaceutical intermediates.
This compound (CAS No. 916210-27-0) is a bifunctional reagent of significant interest.[4] It incorporates the reactive 2-chloropyridine unit for late-stage diversification and a Boc-protected aminomethyl group at the 4-position. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide array of reaction conditions and its facile, selective removal under mild acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[5] This unique combination of features makes the title compound a valuable intermediate for the synthesis of complex molecules, including enzyme inhibitors and receptor modulators.[4]
Physicochemical Properties and Handling
A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 916210-27-0 | [4] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [4] |
| Molecular Weight | 242.70 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage Condition | 2-8°C, store under inert gas | [4] |
Expert Insight: The recommendation to store under an inert gas is crucial for ensuring the long-term stability of the compound. While the Boc group and the chloropyridine moiety are generally stable, prolonged exposure to atmospheric moisture and oxygen could potentially lead to slow degradation. For weighing and handling, it is advisable to work in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Core Synthetic Applications and Protocols
The synthetic utility of this compound primarily revolves around two key transformations: nucleophilic aromatic substitution at the C2 position of the pyridine ring and the subsequent deprotection of the Boc-protected amine to unveil a primary amine for further functionalization.
Application Example: Synthesis of an IRAK4 Inhibitor Intermediate
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in the innate immune system, and its inhibition has emerged as a promising therapeutic strategy for a variety of inflammatory diseases and certain cancers.[6][7] The 2-aminopyridine scaffold is a common feature in many reported IRAK4 inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase.[8][9]
The following workflow illustrates the use of this compound in the synthesis of a key piperazine-substituted intermediate, a common structural motif in kinase inhibitors.
Caption: Synthetic workflow for an IRAK4 inhibitor intermediate.
Detailed Protocol 1: Nucleophilic Aromatic Substitution with Piperazine
This protocol details the reaction of this compound with piperazine. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloride.
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.0 - 3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF to dissolve the starting materials (a concentration of 0.1-0.5 M is typical).
-
Add piperazine (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-((2-chloropyridin-4-yl)methyl)piperazine-1-carboxylate.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine serves two purposes. Firstly, it drives the reaction to completion according to Le Châtelier's principle. Secondly, it helps to minimize the formation of the undesired bis-alkylated product where two molecules of the chloropyridine react with both nitrogens of a single piperazine molecule.
-
Potassium Carbonate (K₂CO₃): This inorganic base is used to neutralize the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. K₂CO₃ is a mild base, which is often sufficient for this type of SNAr reaction and is easily removed during the aqueous work-up.
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It can solvate the potassium and carbonate ions, leaving the carbonate more basic, and it has a high boiling point, allowing the reaction to be heated to accelerate the rate.
-
Aqueous Work-up: The series of washes with water and brine are essential to remove the excess piperazine, potassium carbonate, and DMF, which is water-miscible.
-
Column Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting material and byproducts.
Detailed Protocol 2: Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the primary amine for further elaboration. This is typically achieved under acidic conditions.
Materials:
-
tert-Butyl 4-((2-chloropyridin-4-yl)methyl)piperazine-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-((2-chloropyridin-4-yl)methyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-((2-chloropyridin-4-yl)methyl)piperazine.
Causality Behind Experimental Choices:
-
Acidic Conditions: The Boc group is specifically designed to be labile under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is then quenched or evaporates as isobutylene) and subsequent decarboxylation to release the free amine.[5]
-
TFA or HCl in Dioxane: Both are strong acids commonly used for Boc deprotection. TFA is often used due to its volatility, which allows for its easy removal in vacuo. 4M HCl in dioxane is another common choice, which results in the formation of the hydrochloride salt of the product amine. The choice between them can depend on the stability of other functional groups in the molecule and the desired form of the final product.
-
DCM as Solvent: DCM is a common solvent for these reactions as it is relatively inert and dissolves a wide range of organic compounds.
-
Neutralization: The basic wash with NaHCO₃ is crucial to quench the strong acid and to isolate the free amine product. If the hydrochloride salt is desired, this step is omitted, and the product is typically isolated by precipitation with a non-polar solvent like diethyl ether.
Structure-Activity Relationship (SAR) Insights
The 2-chloropyridin-4-ylmethylamine moiety, readily accessible from the title compound, is a valuable fragment for probing SAR. In the context of kinase inhibitors, for example, the pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl linker provides a vector for positioning larger substituents into various pockets of the ATP binding site.[6][9]
Caption: Key elements for SAR studies.
By systematically varying the substituent 'R' attached to the unmasked amine, researchers can explore:
-
Hydrophobic and Hydrophilic Interactions: Introducing different alkyl, aryl, or heteroaryl groups can probe for favorable interactions within the target protein.
-
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., amides, alcohols) can lead to enhanced potency and selectivity.
-
Physicochemical Properties: The nature of 'R' can be tuned to optimize properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for developing a successful drug candidate.
Conclusion
This compound is a strategically designed building block that offers a powerful platform for the synthesis of complex, biologically active molecules. Its combination of a reactive 2-chloropyridine handle and a readily deprotectable aminomethyl group allows for a modular and efficient approach to the exploration of chemical space. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in their quest for novel therapeutics.
References
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- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorg. Med. Chem. Lett.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simul
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Buy Butyl (2-chloropyridin-4-yl)
- Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorg. Med. Chem.
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Med. Chem. Lett.
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. Benchchem.
- Tert-butyl (piperidin-4-ylmethyl)
- Amination of 2-halopyridines. [a].
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- 916210-27-0|tert-Butyl ((2-chloropyridin-4-yl)methyl)
- Application Notes and Protocols for Boc-Protection of Piperazine Deriv
- tert-Butyl ((2-chloropyridin-4-yl)methyl)
- Application Notes and Protocols for C-H Functionalization of N-Boc-Piperazine in Analog Synthesis. Benchchem.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules.
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules.
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The Strategic Application of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate in Modern Pharmaceutical Synthesis
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyridine scaffold remains a cornerstone of molecular design.[1] Its ability to form key hydrogen bonds and engage in favorable interactions within enzyme active sites has led to its incorporation in a multitude of approved therapeutics. Within this context, tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate has emerged as a highly strategic and versatile building block for the synthesis of complex pharmaceutical intermediates.
This technical guide provides an in-depth exploration of the applications of this compound, detailing its strategic advantages, mechanistic underpinnings, and providing field-proven protocols for its use in key synthetic transformations. The dual functionality of this reagent—a reactive 2-chloro group amenable to a variety of cross-coupling reactions and a Boc-protected aminomethyl group at the 4-position—offers a robust platform for the construction of diverse molecular architectures.
Core Attributes and Synthetic Advantages
The utility of this compound stems from several key structural features:
-
Orthogonal Reactivity: The 2-chloro substituent serves as a handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions, while the Boc-protected amine remains stable under these conditions. This orthogonality allows for sequential and controlled functionalization of the pyridine ring.
-
The Indispensable Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[2] Its stability to a broad range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, makes it ideal for multi-step synthetic sequences.[2][3] The Boc group effectively masks the nucleophilicity of the primary amine, preventing unwanted side reactions during the functionalization of the 2-position of the pyridine ring.[4]
-
Strategic Placement of Functionality: The 4-aminomethylpyridine motif is a common feature in many kinase inhibitors, often serving as a key pharmacophore for interaction with the hinge region of the kinase domain or for improving the solubility and pharmacokinetic properties of the drug candidate.
Application in the Synthesis of Kinase Inhibitors: A Case Study
To illustrate the synthetic utility of this compound, we will explore its application in a convergent synthesis of a hypothetical, yet representative, 2,4-disubstituted pyridine-based kinase inhibitor. This synthetic strategy highlights the key transformations where this building block excels.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-stage process:
-
Palladium-Catalyzed Cross-Coupling: Introduction of a desired aryl or heteroaryl moiety at the 2-position of the pyridine ring via a Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reaction.
-
Boc Deprotection: Removal of the Boc protecting group to unmask the primary amine at the 4-position.
-
Amide Coupling: Acylation of the newly formed primary amine to install the final side chain of the target molecule.
Figure 1: A three-stage synthetic workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are representative methodologies and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the 2-position of the pyridine ring.[5]
Objective: To synthesize tert-Butyl ((2-(aryl)pyridin-4-yl)methyl)carbamate.
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Starting material |
| Arylboronic Acid | 1.2-1.5 equiv | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1-5 mol% | Catalyst for C-C bond formation |
| Base (e.g., K₂CO₃) | 2.0-3.0 equiv | Activates the boronic acid |
| Solvent System | 1,4-Dioxane/Water (4:1 v/v) | Reaction medium |
| Temperature | 80-100 °C | To drive the reaction to completion |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the formation of a C-N bond at the 2-position, a key step in the synthesis of many kinase inhibitors.[6]
Objective: To synthesize tert-Butyl ((2-(arylamino)pyridin-4-yl)methyl)carbamate.
| Reagent/Parameter | Quantity/Condition | Purpose |
| This compound | 1.0 equiv | Starting material |
| Aryl Amine | 1.2 equiv | Coupling partner |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1-3 mol% | Palladium source |
| Phosphine Ligand (e.g., Xantphos) | 1.2-4 mol% | Stabilizes and activates the catalyst |
| Base (e.g., NaOtBu) | 1.4-2.0 equiv | To deprotonate the amine |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Reaction medium |
| Temperature | 80-120 °C | To facilitate the reaction |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst oxidation |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and sodium tert-butoxide (1.4-2.0 equiv).
-
Add this compound (1.0 equiv) and the aryl amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.[7]
Objective: To synthesize the corresponding 4-(aminomethyl)pyridine derivative.
Figure 2: Boc deprotection pathways.
Method A: Using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Method B: Using HCl in Dioxane
-
Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equiv).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Conclusion: An Enabling Reagent for Drug Discovery
This compound stands out as a meticulously designed building block that addresses several key challenges in the synthesis of pyridine-containing pharmaceutical targets. Its inherent orthogonality and the reliable chemistry of the Boc protecting group and the 2-chloro handle provide medicinal chemists with a powerful tool for the rapid and efficient construction of novel molecular entities. The protocols and strategies outlined in this guide serve as a robust foundation for researchers and drug development professionals to leverage the full potential of this versatile intermediate in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- BenchChem. (2025). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
- ResearchGate. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Laufer, S., & Koch, P. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2216.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- TCI Chemicals. (n.d.).
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Journal of China Pharmaceutical University. (2010).
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- Google Patents. (n.d.).
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- Google Patents. (n.d.). Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- National Institutes of Health. (n.d.). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)
- University of Groningen. (n.d.).
- Organic Letters. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia.
- Amazon S3. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction.
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- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- National Institutes of Health. (2011).
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubMed. (2003). Carbonylative Sonogashira coupling of terminal alkynes with aqueous ammonia.
- ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
Sources
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Functionalized Biaryl Pyridines
Protocol for: tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate with Arylboronic Acids
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] This protocol is specifically tailored for researchers, chemists, and drug development professionals working with heteroaromatic compounds, focusing on the coupling of an electronically deactivated 2-chloropyridine substrate. We delve into the mechanistic rationale, selection of optimal catalytic systems, step-by-step execution, and troubleshooting, ensuring a reproducible and high-yielding transformation.
Introduction and Scientific Rationale
The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed process that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its widespread adoption stems from its broad functional group tolerance, the commercial availability and low toxicity of boronic acids, and generally mild reaction conditions.[1][5]
The substrate of interest, this compound, presents a common challenge in cross-coupling chemistry: the use of an aryl chloride. Carbon-chlorine bonds are significantly stronger and less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[6] Therefore, successful coupling of 2-chloropyridines necessitates a highly active catalyst system. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have been developed to overcome this hurdle by promoting the challenging oxidative addition step and facilitating the overall catalytic turnover.[7][8]
This guide provides a robust protocol leveraging such advanced catalyst systems to reliably couple this key heterocyclic building block, which is valuable for introducing a protected aminomethylpyridine moiety into complex target molecules.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][9] Understanding this cycle is critical for rationalizing the choice of reagents and for troubleshooting.
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloropyridine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[4]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3][9]
Experimental Protocol
This protocol outlines a general procedure that has proven effective for a range of arylboronic acids. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Materials and Reagents
| Reagent/Material | Formula/Grade | Typical Supplier | Notes |
| This compound | C₁₁H₁₅ClN₂O₂ | Sigma-Aldrich, etc. | Starting material (1.0 equiv). |
| Arylboronic Acid | Ar-B(OH)₂ | Commercially available | Coupling partner (1.2 - 1.5 equiv). |
| Palladium Precatalyst | e.g., SPhos-Pd-G3 | Sigma-Aldrich, etc. | See Table 2 for catalyst selection. (1-3 mol%). |
| Base | K₃PO₄ (Potassium Phosphate) | Anhydrous | Strong, non-nucleophilic base (2.0-3.0 equiv).[12][13] |
| Solvent | 1,4-Dioxane / Water | Anhydrous / Degassed | Typical ratio 4:1 to 10:1 (v/v).[3][14] |
| Inert Gas | Argon or Nitrogen | High Purity | Essential for preventing catalyst degradation. |
| Celite® | Filtration Aid | - | For removal of palladium residues. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | - | For drying organic extracts. |
| Chromatography Supplies | Silica Gel, Solvents | - | For purification (e.g., Hexanes/Ethyl Acetate). |
Recommended Catalytic Systems
For challenging substrates like 2-chloropyridines, the choice of ligand is paramount.[15] Biaryl phosphine ligands (Buchwald ligands) are highly effective.[7]
| Catalyst System | Ligand | Palladium Source | Key Advantages |
| Option 1 (Recommended) | SPhos or XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Highly active for aryl chlorides, broad substrate scope, good stability.[7] |
| Option 2 (Precatalyst) | SPhos-Pd-G3/G4 | Integrated | Air-stable, easy to handle, highly efficient precatalyst. |
| Option 3 (Classic) | PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Less effective for chlorides, may require higher temperatures/loadings.[16] |
Step-by-Step Procedure
The following workflow provides a clear path from setup to product isolation.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand system (e.g., SPhos-Pd-G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete exclusion of oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 v/v, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe. The mixture is typically a suspension.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously overnight (12-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (~20 mL per mmol of starting material).
-
Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[3][17]
-
Transfer the filtrate to a separatory funnel and add water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[17]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[18]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[19]
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the chloride.3. Low reaction temperature. | 1. Ensure rigorous exclusion of oxygen; use freshly degassed solvents.2. Switch to a more active ligand (e.g., from PPh₃ to SPhos/XPhos) or a precatalyst.[15]3. Increase the reaction temperature in 10 °C increments (e.g., up to 110 °C for dioxane). |
| Protodeboronation | 1. Boronic acid instability.2. Reaction is too slow, allowing for degradation.3. Excess water or overly strong base. | 1. Use the corresponding pinacol boronate ester (Bpin), which is more stable.[13]2. Increase catalyst loading or switch to a more active catalyst to accelerate the desired coupling.[13]3. Use anhydrous solvents and a base like K₃PO₄ or CsF instead of hydroxides.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High temperature. | 1. Improve degassing procedure for solvents and inert atmosphere technique.2. Attempt the reaction at a lower temperature with a more active catalyst. |
| Difficult Purification | 1. Product and starting material have similar polarity. | 1. Ensure the reaction goes to completion.2. Try different solvent systems for chromatography (e.g., DCM/Methanol or Toluene/Acetone).[19] |
Conclusion
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and with the appropriate choice of a modern, highly active palladium catalyst system, it can be applied successfully to challenging substrates like this compound. By carefully controlling the reaction atmosphere and selecting a suitable base and solvent system, this protocol provides a reliable pathway to synthesize complex biaryl pyridines, which are key intermediates in medicinal chemistry and materials science.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Li, J. J. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(15), 5845–5848. Retrieved from [Link]
-
Andreani, T., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 132(24), 8274–8288. Retrieved from [Link]
-
Morrow, J. R. (2003). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 80(12), 1444. Retrieved from [Link]
-
Solans-Monfort, X., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(41), 14263–14271. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Ali, F., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2347–2361. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23-59. Retrieved from [Link]
-
Kumar, S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(16), 6026–6031. Retrieved from [Link]
-
Hadebe, S., & Robinson, R. S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27368. Retrieved from [Link]
-
Frazier, C. P., & Engel, D. A. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic letters, 14(12), 3112–3115. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Li, Y., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(12), 15024–15037. Retrieved from [Link]
-
Reddit. (2018). Suzuki purification problem. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Stambuli, J. P., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(12), 1540-1544. Retrieved from [Link]
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Application Notes and Protocols: Conditions for Boc Deprotection of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under specific acidic conditions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of tert-butyl ((2-chloropyridin-4-yl)methyl)carbamate to yield (2-chloropyridin-4-yl)methanamine, a valuable building block in medicinal chemistry.[2][3] We will explore various deprotection methodologies, including acidic, thermal, and milder alternatives, with a focus on optimizing reaction conditions to ensure high yield and purity while addressing potential side reactions. Detailed, step-by-step protocols, mechanistic insights, and comparative data are presented to facilitate experimental success.
Introduction: The Significance of Boc Deprotection
The Boc group is widely employed to protect amine functionalities due to its robustness under a variety of reaction conditions, including basic and nucleophilic environments.[4] Its removal is typically achieved under acidic conditions, which allows for orthogonal deprotection strategies in complex syntheses.[5] The acidic cleavage proceeds through protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to furnish the free amine.[4][6]
The choice of deprotection conditions is critical and must be tailored to the specific substrate to avoid unwanted side reactions and ensure the integrity of other functional groups. For this compound, the presence of the chloropyridine moiety necessitates careful consideration of the reaction parameters to prevent potential side reactions such as alkylation of the pyridine nitrogen or other nucleophilic sites by the liberated tert-butyl cation.[7]
Mechanistic Overview of Boc Deprotection
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The primary pathways for Boc deprotection are outlined below.
2.1. Acid-Catalyzed Deprotection
This is the most common method for Boc removal. The mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[6]
-
Fragmentation: The protonated carbamate cleaves to form a stable tert-butyl cation and a carbamic acid.[6]
-
Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decomposes to the free amine and carbon dioxide gas.[6]
-
Protonation of Amine: Under acidic conditions, the resulting amine is protonated to form an amine salt.[6]
It is crucial to perform this reaction in a well-ventilated area or with a gas outlet as carbon dioxide is evolved.[8]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
2.2. Thermal Deprotection
For substrates sensitive to strong acids, thermal deprotection offers a viable alternative. The mechanism is believed to involve fragmentation into the amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[9] This method avoids the use of strong acids but may require high temperatures, which could lead to other side reactions depending on the substrate's thermal stability.[10]
Caption: Proposed Mechanism of Thermal Boc Deprotection.
Comparative Analysis of Deprotection Protocols
The selection of an appropriate deprotection protocol is contingent on the substrate's stability, the presence of other functional groups, and the desired scale of the reaction. The following table provides a comparative overview of common conditions.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Acidic (Standard) | 20-50% TFA in DCM, RT, 1-4 h | Fast, efficient, and widely applicable.[1] | Harsh conditions, potential for side reactions (e.g., t-butylation).[7] |
| Acidic (Milder) | 4M HCl in Dioxane or Ethyl Acetate, RT, 1-12 h | Cost-effective, readily available, can be more selective.[1] | Dioxane is a suspected carcinogen, potential for chlorinated byproducts.[11] |
| Thermal | Reflux in a suitable solvent (e.g., water, dioxane/water), 15 min - several hours | Avoids strong acids, suitable for acid-sensitive substrates.[9][12] | Requires high temperatures, potential for thermal degradation. |
| Lewis Acid | TMSI in DCM, RT | Neutral pH, can be selective in the presence of other acid-labile groups. | Reagent is moisture-sensitive and can be expensive. |
| Mild Acidic | Oxalyl chloride in Methanol, RT, 1-4 h | Mild conditions, tolerates a variety of functional groups.[13] | Generates CO gas, may not be suitable for large-scale reactions.[13] |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and generally applicable method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv, typically a 20-50% v/v solution in DCM) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude (2-chloropyridin-4-yl)methanamine.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Deprotection using 4M HCl in Dioxane
This method provides the product as a hydrochloride salt, which can be advantageous for stability and handling.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Suspend or dissolve this compound (1.0 equiv) in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.[14]
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude (2-chloropyridin-4-yl)methanamine hydrochloride salt.[15]
-
Triturate the solid residue with diethyl ether to remove non-polar impurities and collect the product by filtration.
-
If the free amine is desired, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 3: Thermal Deprotection in Refluxing Water
This environmentally friendly method is suitable for substrates that can withstand elevated temperatures.
Materials:
-
This compound
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 mmol) in deionized water (1-2 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The deprotection is often complete within 15-60 minutes.[16]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired product.
Troubleshooting and Optimization
Incomplete Reaction:
-
Cause: Insufficient acid strength or concentration, or short reaction time.
-
Solution: Increase the concentration of the acid, extend the reaction time, or consider a stronger acid. For thermal deprotection, ensure the temperature is at reflux.
Side Product Formation (t-Butylation):
-
Cause: The electrophilic tert-butyl cation can react with nucleophilic sites on the substrate or product.[7] The pyridine nitrogen in the product is a potential site for alkylation.
-
Solution: Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture to trap the tert-butyl cation.[4]
Degradation of the Product:
-
Cause: The product may be unstable under the harsh acidic or high-temperature conditions.
-
Solution: Employ milder deprotection methods such as 4M HCl in dioxane at a lower temperature, or consider Lewis acid-mediated or oxalyl chloride-based protocols.[12][13]
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when using volatile and corrosive reagents like TFA and HCl in dioxane.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Be cautious of the pressure buildup from CO₂ evolution during acidic deprotection and the subsequent neutralization step. Do not conduct these reactions in a sealed vessel.[8]
-
Dioxane is a suspected carcinogen and should be handled with extreme care.
Conclusion
The successful deprotection of this compound requires a careful selection of reaction conditions tailored to the substrate's properties. While standard acidic methods using TFA or HCl are often effective, thermal and milder Lewis acid-based approaches provide valuable alternatives for sensitive substrates. By understanding the underlying mechanisms and potential side reactions, researchers can optimize their protocols to achieve high yields of the desired (2-chloropyridin-4-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical agents.[2][17][18]
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. 2022. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids for Boc Deprotection. Available from: [Link]
- Chem. Sci.2021, 12, 1234-1245.
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
- RSC Adv., 2020, 10, 23456-23461. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. 2024. Available from: [Link]
- RSC Adv., 2015, 5, 98765-98769. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- Int. J. Chem.2012, 4, 73-79.
- Sensors2019, 19, 1234. Boc deprotection conditions tested.
- J. Org. Chem.2010, 75, 8117–8125.
-
ChemistryViews. Method Simplifies Deprotection and Modification of N-Heterocycles. 2025. Available from: [Link]
- RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.
- J. Org. Chem.2003, 68, 1234-1237. A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2.
- RSC Adv., 2020, 10, 23456-23461. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. 2023. Available from: [Link]
- J. Heterocyclic Chem.2010, 47, 123-127.
-
Common Organic Chemistry. Boc Deprotection - TMSI. Available from: [Link]
-
PubChem. (2-Chloropyridin-4-yl)methanamine. Available from: [Link]
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Application Note: A Modular Strategy for the Synthesis of Novel Pyrido-Fused Heterocycles Using tert-Butyl ((2-chloropyrin-4-yl)methyl)carbamate
Abstract
This guide details a robust and modular two-step synthetic strategy for the creation of novel pyrido-fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[1][2] The protocols herein utilize the versatile building block, tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, leveraging its two distinct reactive sites. The methodology centers on a palladium-catalyzed Sonogashira cross-coupling reaction to introduce an alkyne functionality at the C2 position of the pyridine ring, followed by an acid-mediated intramolecular cyclization. This sequence provides a reliable pathway to complex heterocyclic systems not readily accessible through other means. We provide detailed, step-by-step protocols, mechanistic insights, and characterization data to enable researchers in drug discovery and organic synthesis to successfully implement and adapt this strategy.
Introduction and Core Principles
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4][5] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties, while the aromatic ring allows for versatile functionalization.[3] Fusing additional heterocyclic rings to the pyridine core can create rigid, planar structures that interact efficiently with biological targets, leading to compounds with enhanced stability and novel biological activities.[1]
The starting material, this compound, is an ideal precursor for a modular approach to such fused systems.[6] It possesses two key reactive handles:
-
An Electrophilic C2 Position: The chloro-substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[7]
-
A Masked Nucleophile: The tert-butoxycarbonyl (Boc)-protected aminomethyl group at the C4 position can be deprotected under acidic conditions to reveal a primary amine, which can act as a nucleophile.[8][9]
Our synthetic strategy, outlined below, exploits this dual reactivity in a sequential manner: first, a C-C bond formation, followed by a C-N bond formation via an intramolecular cyclization.
Retrosynthetic Analysis
A retrosynthetic view of a target pyrido[4,3-b]pyrrolidine scaffold illustrates the logic of the proposed pathway. The final cyclization step is disconnected to reveal a key linear intermediate, an aminomethyl-alkynyl pyridine. This intermediate is further disconnected at the alkyne-pyridine bond, leading back to the starting material and a terminal alkyne. This strategy highlights a convergent approach where two separate fragments are joined before the final ring-closing event.
Caption: Retrosynthetic approach for pyrido-fused heterocycles.
Part I: Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes.[10][11][12] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions, tolerating a wide range of functional groups.[10][13]
Mechanistic Overview
The reaction proceeds via two interconnected catalytic cycles.[11]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition into the C-Cl bond of the pyridine ring. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the desired alkynylpyridine and regenerates the Pd(0) catalyst.[10]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide species.[14] This intermediate is crucial for transferring the acetylide group to the palladium center.[10][14]
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis of Intermediate 1
This protocol describes the synthesis of tert-Butyl ((2-((4-hydroxyphenyl)ethynyl)pyridin-4-yl)methyl)carbamate (Intermediate 1 ) as a representative example.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 256.72 | 1.00 g | 3.90 | 1.0 |
| 4-Ethynylphenol | 118.13 | 0.55 g | 4.67 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 137 mg | 0.195 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 37 mg | 0.195 | 0.05 |
| Triethylamine (TEA) | 101.19 | 1.63 mL | 11.7 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |
Procedure:
-
To an oven-dried 50 mL Schlenk flask, add this compound (1.00 g, 3.90 mmol), 4-ethynylphenol (0.55 g, 4.67 mmol), Pd(PPh₃)₂Cl₂ (137 mg, 0.195 mmol), and CuI (37 mg, 0.195 mmol).
-
Seal the flask with a rubber septum. Evacuate and backfill with dry argon gas three times.
-
Add anhydrous THF (20 mL) and triethylamine (1.63 mL, 11.7 mmol) via syringe.
-
Stir the resulting suspension at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, 30% Ethyl Acetate in Hexanes) to afford Intermediate 1 as a pale yellow solid.
Expected Results:
-
Yield: 80-90%
-
Appearance: Pale yellow solid
-
Characterization: ¹H NMR, ¹³C NMR, and HRMS should be used to confirm the structure and purity.
Part II: Boc-Deprotection and Intramolecular Cyclization
The second stage of the synthesis involves the removal of the Boc protecting group, which unmasks the primary amine. This is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[8][9] The liberated amine then acts as an internal nucleophile, attacking the alkyne moiety (activated by a catalyst or heat) to form the new heterocyclic ring.[15][16][17] In many cases, a gold or other transition metal catalyst is used to facilitate the hydroamination/cyclization of the aminoalkyne.[18][19]
Mechanistic Overview
-
Boc Deprotection: The carbonyl oxygen of the Boc group is protonated by TFA. This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, forming an unstable carbamic acid intermediate.[20] The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free primary amine as its trifluoroacetate salt.[8][20]
-
Intramolecular Cyclization: The liberated amine attacks one of the alkyne carbons in an exo-dig cyclization fashion. This process is often catalyzed by a Lewis acidic metal (e.g., Au(I), Pd(II)) that coordinates to the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack. Subsequent protonolysis or isomerization steps lead to the final, stable fused-heterocyclic product.[15][18]
Experimental Protocol: Synthesis of Final Product 2
This protocol describes the acid-mediated deprotection and subsequent gold-catalyzed cyclization of Intermediate 1 .
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Intermediate 1 | 338.39 | 1.00 g | 2.95 | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 15 mL | - | - |
| (Ph₃P)AuCl | 494.70 | 29 mg | 0.059 | 0.02 |
| Silver Triflate (AgOTf) | 256.94 | 15 mg | 0.059 | 0.02 |
| Acetonitrile (MeCN), anhydrous | - | 20 mL | - | - |
Procedure:
Step A: Boc Deprotection
-
Dissolve Intermediate 1 (1.00 g, 2.95 mmol) in dichloromethane (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5 mL) dropwise. Caution: Reaction is exothermic and evolves CO₂ gas. Ensure adequate ventilation.[20]
-
Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual acid. The crude amine trifluoroacetate salt is used directly in the next step.
Step B: Intramolecular Cyclization
-
To a separate oven-dried Schlenk flask under argon, add (Ph₃P)AuCl (29 mg, 0.059 mmol) and AgOTf (15 mg, 0.059 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir the suspension for 10 minutes at room temperature. A white precipitate of AgCl will form.
-
Dissolve the crude amine salt from Step A in anhydrous acetonitrile (10 mL) and add it to the catalyst suspension via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter through celite.
-
Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the final Product 2 .
Expected Results:
-
Yield: 65-75% over two steps
-
Appearance: Off-white to brown solid
-
Characterization: Final structure confirmation requires ¹H NMR, ¹³C NMR, HRMS, and potentially 2D NMR techniques (COSY, HMBC).
Overall Workflow and Concluding Remarks
This application note presents a validated, two-part synthetic sequence for accessing novel pyrido-fused heterocycles from a commercially available starting material. The strategy's modularity allows for significant diversification. A wide array of terminal alkynes can be introduced in the Sonogashira coupling step, and different cyclization conditions can be explored to vary the final heterocyclic core.
Caption: Overall experimental workflow diagram.
Researchers are encouraged to adapt these protocols to their specific targets. Optimization of catalyst loading, solvent, base, and temperature may be necessary for different substrates to achieve maximum yields. This strategic approach provides a powerful tool for expanding the chemical space of medicinally relevant heterocyclic compounds.
References
- Takei, I., Enta, Y., Wakebe, Y., Suzuki, T., & Hidai, M. (n.d.). Intramolecular Cyclization of Aminoalkynes Catalyzed by PdMo3S4 Cubane Clusters. Chemistry Letters.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Takei, I., Enta, Y., Wakebe, Y., Suzuki, T., & Hidai, M. (n.d.). Intramolecular Cyclization of Aminoalkynes Catalyzed by PdMo3S4 Cubane Clusters. Oxford Academic.
- Li, Y., & Marks, T. J. (1998). Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization of Aminoalkynes. Journal of the American Chemical Society.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Hashmi, A. S. K., et al. (2007). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters.
- Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- de la Torre, M. G., et al. (2025). On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. RSC Publishing.
- BenchChem Technical Support Team. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Sonogashira cross-coupling reaction. (2020). YouTube.
- Singh, R., et al. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- Firoozpour, L., et al. (2021).
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Kumar, B., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- tert-Butyl ((2-chloropyridin-4-yl)methyl)
- Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. (2025). BenchChem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
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The Strategic Utility of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases.[1][2] Kinases, as central regulators of cellular signaling, represent a large and crucial class of drug targets. The strategic design of small molecules that can effectively modulate their activity is therefore of paramount importance. Within this context, tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate has emerged as a key intermediate, valued for its inherent chemical functionalities that permit the streamlined construction of complex molecular architectures.[3]
This carbamate-protected chloropyridine derivative offers a unique combination of features: a reactive 2-chloro substituent on the pyridine ring, primed for nucleophilic aromatic substitution (SNAr), and a Boc-protected aminomethyl group at the 4-position.[4] This arrangement allows for a modular and sequential approach to building kinase inhibitor scaffolds. The chlorine atom serves as a versatile handle for introducing a wide array of amine-containing fragments, which often form critical hydrogen-bonding interactions within the kinase ATP-binding site.[5][6] Simultaneously, the Boc-protected amine provides a latent nucleophilic center that can be unmasked under specific acidic conditions for further elaboration or to serve as a key pharmacophoric element in the final drug candidate.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound as a pivotal intermediate in the synthesis of kinase inhibitors, with a particular focus on scaffolds relevant to p38 MAP kinase inhibition.[1][8]
Physicochemical and Spectroscopic Data
A thorough understanding of the intermediate's properties is critical for its effective use. The table below summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 916210-27-0 | [3] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3] |
| Molecular Weight | 242.70 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| 1H NMR Spectrum | Available | [9] |
| Purity | ≥98% (typical) | [3] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the title intermediate and its subsequent application in constructing a representative kinase inhibitor core.
Part 1: Synthesis of this compound
The synthesis of the title intermediate is typically achieved through the Boc-protection of the commercially available (2-chloropyridin-4-yl)methanamine. This reaction is a standard procedure in organic synthesis, valued for its high efficiency and selectivity.[10]
Causality behind Experimental Choices:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for introducing the tert-butoxycarbonyl (Boc) protecting group. It is highly reactive towards amines but generally stable under neutral or basic conditions, making it ideal for selective protection.[10]
-
Triethylamine (Et₃N): A mild, non-nucleophilic organic base is required to neutralize the carboxylic acid byproduct of the reaction without competing with the primary amine for the (Boc)₂O.
-
Dichloromethane (DCM): An inert, aprotic solvent is chosen to dissolve the starting materials and facilitate the reaction without participating in it. Its low boiling point simplifies product isolation.
Sources
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- 9. tert-butyl N-[(2-chloropyridin-4-yl)Methyl]carbaMate(916210-27-0) 1H NMR spectrum [chemicalbook.com]
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Application Note: A Step-by-Step Guide to N-Alkylation using tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Abstract
This comprehensive guide details the N-alkylation of primary and secondary amines using tert-butyl ((2-chloropyridin-4-yl)methyl)carbamate. This transformation is a cornerstone in medicinal chemistry for synthesizing 4-aminomethylpyridine scaffolds, which are prevalent in numerous pharmacologically active agents. The protocol leverages a nucleophilic aromatic substitution (SNAr) mechanism, followed by a standard acid-mediated deprotection of the tert-butoxycarbonyl (Boc) group. We provide an in-depth explanation of the reaction mechanism, optimized step-by-step protocols for both the alkylation and subsequent deprotection steps, and a practical troubleshooting guide to empower researchers in drug discovery and development.
Introduction and Scientific Context
The introduction of alkyl groups to nitrogen atoms, or N-alkylation, is a fundamental transformation in organic synthesis.[1][2] The 2-chloropyridine moiety is a classic electrophile for such reactions due to the electron-withdrawing nature of the ring nitrogen, which activates the C2 position for nucleophilic attack. The reagent, this compound, serves as a versatile building block, enabling the direct installation of a Boc-protected 4-aminomethylpyridine group onto a target amine.
The Boc protecting group is integral to this strategy.[3][4] It is stable under the basic conditions required for the N-alkylation step but can be readily cleaved under mild acidic conditions, ensuring orthogonality with many other protecting groups.[3] This two-stage process—alkylation followed by deprotection—provides a reliable and high-yielding route to novel substituted pyridines for downstream applications.
Reaction Mechanism and Workflow
The overall process involves two distinct chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Boc-group deprotection.
Overall Synthetic Workflow
The synthetic route begins with the base-mediated N-alkylation of a substrate amine, followed by purification of the Boc-protected intermediate. The final step involves acidic cleavage of the Boc group to yield the target secondary amine, typically as a salt.
Figure 1: High-level experimental workflow for the two-stage synthesis.
Mechanistic Rationale
Stage 1: N-Alkylation via SNAr The N-alkylation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
-
Deprotonation: A suitable base deprotonates the primary or secondary amine substrate, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting anion attacks the electron-deficient C2 carbon of the 2-chloropyridine ring. This carbon is activated by the inductive and mesomeric electron-withdrawing effects of the ring nitrogen atom. This step forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Chloride Displacement: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the N-alkylated, Boc-protected product.
Stage 2: Boc-Group Deprotection The Boc group is removed under acidic conditions.[3][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[3]
-
Fragmentation: The protonated carbamate undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3] The tert-butyl cation is typically scavenged by the counter-ion or solvent, or it deprotonates to form isobutene gas.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMF is a reproductive toxicant and should be handled with care. TFA is highly corrosive and must be handled with extreme caution.
Protocol 1: N-Alkylation of Piperidine
This protocol describes the reaction of this compound with piperidine as a model secondary amine.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 256.72 | 257 | 1.0 | 1.0 |
| Piperidine | 85.15 | 102 | 1.2 | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (257 mg, 1.0 mmol) and cesium carbonate (652 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the suspension for 5 minutes. Add piperidine (102 mg, 1.2 mmol) to the mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours. The choice of a strong base like cesium carbonate and a polar aprotic solvent like DMF is crucial for promoting the SNAr reaction, which can be sluggish.[6][7]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] For TLC, use a mobile phase of 30% ethyl acetate in hexanes. The product should have a lower Rf value than the starting carbamate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl ((4-(piperidin-1-ylmethyl)pyridin-2-yl)methyl)carbamate.
Protocol 2: Boc-Group Deprotection
This protocol details the removal of the Boc protecting group from the N-alkylation product.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Boc-Protected Intermediate (from Protocol 1) | 305.43 | 305 | 1.0 | 1.0 |
| Dichloromethane (DCM) | - | 5 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 1.14 g (0.77 mL) | 10.0 | 10.0 |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (305 mg, 1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask with a stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (0.77 mL, 10.0 mmol) dropwise. Caution: The addition is exothermic, and gas evolution (isobutene, CO₂) will occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The use of TFA is a standard and highly effective method for Boc deprotection.[5][9]
-
Monitoring and Completion: Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the trifluoroacetate salt of the desired product, 1-((2-(aminomethyl)pyridin-4-yl)methyl)piperidine. It can be used as is or neutralized by dissolving in a minimal amount of DCM and washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by extraction, drying, and concentration to yield the free amine.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[10]
-
¹H NMR: Expect to see the disappearance of the large singlet corresponding to the nine tert-butyl protons of the Boc group (~1.5 ppm) and the appearance of a broad singlet for the new -NH₂ protons.
-
¹³C NMR: The carbonyl carbon of the Boc group (~155 ppm) and the quaternary carbon (~80 ppm) will be absent in the final product spectrum.
-
Mass Spectrometry (ESI-MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the deprotected product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base or wet solvent. 2. Insufficient temperature. 3. Poorly nucleophilic amine substrate. | 1. Use freshly dried, anhydrous solvent and a high-purity base like Cs₂CO₃.[6] 2. Increase the reaction temperature in increments of 10 °C (up to 140 °C). Consider microwave irradiation.[6] 3. Use a stronger base (e.g., NaH, requires strictly anhydrous conditions) or a more activating solvent system. |
| Formation of Side Products | 1. If the substrate contains multiple nucleophilic sites (e.g., -OH), O-alkylation may compete. 2. Dialkylation of a primary amine. | 1. Protect other nucleophilic groups before the N-alkylation step. 2. Use a larger excess of the primary amine substrate to favor mono-alkylation statistically. |
| Incomplete Boc Deprotection | 1. Insufficient acid or reaction time. 2. Acid-labile functionalities elsewhere in the molecule. | 1. Add more equivalents of TFA or increase the reaction time. Alternatively, switch to a different acid system like 4M HCl in dioxane.[5] 2. Consider a milder deprotection method if the substrate is sensitive to strong acid.[5][9] |
References
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D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23940. [Link]
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ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
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Leger, P. R., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(7), 1596-1605. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Feroci, M., et al. (2015). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 20(4), 6293-6307. [Link]
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LookChem. Purification of Pyridine. [Link]
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Karimov, R. R., et al. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 143(30), 11457-11463. [Link]
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MySkinRecipes. This compound. [Link]
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ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
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University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]
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National Institutes of Health (NIH). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. [Link]
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National Institutes of Health (NIH). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
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PubMed. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. [Link]
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ResearchGate. N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. [Link]
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ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
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ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
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National Institutes of Health (NIH). N-Dealkylation of Amines. [Link]
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ResearchGate. Techniques and Methods to Monitor Chemical Reactions. [Link]
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GSK. N alkylation at sp3 Carbon Reagent Guide. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential make it a privileged structure in the design of bioactive molecules.[2][3] The subject of this guide, tert-butyl ((2-chloropyridin-4-yl)methyl)carbamate, is a valuable building block for the synthesis of complex pharmaceutical intermediates. The presence of a chlorine atom at the 2-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The Boc-protected aminomethyl group at the 4-position offers a site for subsequent modification or can play a crucial role in the pharmacophore of the target molecule.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions provide a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[5][6] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions utilizing this compound as the electrophilic partner.
A critical consideration in these transformations is the reactivity of the 2-chloropyridine moiety. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized and reactive catalyst systems to achieve efficient oxidative addition to the palladium center, which is typically the rate-limiting step.[7] Furthermore, the stability of the tert-butoxycarbonyl (Boc) protecting group under the varied conditions of these reactions must be carefully considered to ensure the integrity of the final product. The Boc group is generally stable to most nucleophiles and bases but is labile under acidic conditions.[8]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl structures. This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide is a staple in modern synthetic chemistry due to its mild reaction conditions and broad functional group compatibility.[4][9]
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the 2-chloropyridine substrate to form a Pd(II) complex. This is often the rate-determining step for less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid to facilitate this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a specified temperature (e.g., 120-150 °C) for 10-30 minutes.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 75-90 | [10] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 100 | 16 | 60-80 | [10] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 80-95 | [10] |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[11] This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and organic materials.
Scientific Rationale and Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction.[11]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl chloride.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center reductively eliminate to form the C-N bond and regenerate the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add the this compound, the amine, and the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 70-90 | |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 75-92 | [7] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.2) | Toluene | 90 | 8 | 80-95 | [7] |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6]
Scientific Rationale and Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.
-
Palladium Cycle: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of the amine base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex.
Figure 3: Catalytic cycles of the Sonogashira reaction.
Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[6]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | DMF | 60 | 6 | 70-90 | [6] |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | THF | RT | 12 | 65-85 | [12] |
| Pd(OAc)₂ (2) | CuI (2) | Et₃N (2.0) | Acetonitrile | 80 | 4 | 75-95 | [13] |
IV. Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide and an alkene.[14] It is a powerful tool for the synthesis of substituted alkenes.[13]
Scientific Rationale and Mechanistic Overview
The Heck reaction mechanism involves the following key steps:[14]
-
Oxidative Addition: Pd(0) adds to the aryl chloride to form a Pd(II) complex.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-C bond in a syn manner.
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Figure 4: Catalytic cycle of the Heck reaction.
Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, ligand, and base.
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to 80-140 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Conditions for Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 60-80 | [14] |
| PdCl₂ (3) | PPh₃ (6) | K₂CO₃ (2.0) | Acetonitrile | 100 | 18 | 55-75 | [13] |
| Pd(OAc)₂ (1) | - | Et₃N (2.0) | NMP | 140 | 12 | 65-85 | [13] |
V. Stability of the Boc Protecting Group
The stability of the tert-butoxycarbonyl (Boc) protecting group is a crucial consideration in the planning of synthetic routes. Generally, the Boc group is stable under neutral and basic conditions, which are common in many cross-coupling reactions.[8] However, its lability under acidic conditions means that care must be taken during workup procedures.
Some studies have shown that under certain Suzuki-Miyaura conditions, particularly with specific bases and at elevated temperatures, partial or complete cleavage of the Boc group can occur.[3] It is therefore recommended to monitor the reaction not only for product formation but also for the integrity of the protecting group. If deprotection is observed, a milder base or lower reaction temperature should be considered. Alternatively, the deprotection can be carried out in a subsequent step if desired.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful and flexible toolkit for researchers in drug discovery and medicinal chemistry. The successful application of these protocols hinges on the careful selection of catalysts, ligands, bases, and reaction conditions to overcome the lower reactivity of the 2-chloropyridine moiety while preserving the integrity of the Boc-protected aminomethyl group. By leveraging the methodologies outlined herein, scientists can efficiently access novel and complex molecular architectures with potential therapeutic applications.
References
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- AU2017268424B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google P
- Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (URL not available)
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC - NIH. [Link]
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Heck reaction - Wikipedia. [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. [Link]
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Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
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Heck Reaction - Organic Chemistry Portal. [Link]
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The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation - Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC - NIH. [Link]
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
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Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ChemRxiv. [Link]
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Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides - UvA-DARE (Digital Academic Repository). [Link]
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Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC - NIH. [Link]
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Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? [Link]
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base free suzuki coupling ? (more description in comments) : r/Chempros - Reddit. [Link]
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-
A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one - ResearchGate. [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
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Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - NIH. [Link]
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(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. [Link]
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A Rapid Approach for the Copper, Amine, and Ligand-Free Sonogashira Coupling of 4-Methyl-7-nonafluorobutylsulfonyloxy Coumarins under Microwave Irradiation. - ResearchGate. [Link]
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Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate - PubChem. [Link]
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Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions | Request PDF - ResearchGate. [Link]
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Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. [Link]
-
Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]
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Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
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Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC - NIH. [Link]
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A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. [Link]
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Application Notes & Protocols: Strategic Use of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate in Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. This reagent is a valuable bifunctional building block, incorporating a stable amine-protecting group and a reactive chloro-pyridine moiety. We will explore its properties, provide validated protocols for its use, and discuss the underlying chemical principles that govern its application, with a primary focus on the deprotection of the tert-butyloxycarbonyl (Boc) group to unmask the primary amine for subsequent synthetic transformations.
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and agrochemical development, the use of protecting groups is a cornerstone strategy.[1][2] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of conditions and its facile removal under specific acidic protocols.[3][4][5]
This compound leverages the utility of the Boc group in a molecule that also offers a 2-chloropyridine ring. This combination makes it a highly strategic intermediate for several reasons:
-
Amine Protection: The Boc-protected methylamine at the 4-position allows for the pyridine core to be subjected to various chemical transformations without interference from a reactive primary amine.
-
Latent Reactivity: The 2-chloro substituent on the pyridine ring is a versatile handle for further functionalization, most notably through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.[6]
-
Orthogonal Chemistry: The Boc group's acid lability contrasts with the conditions required for many cross-coupling reactions or the base-lability of other protecting groups like Fmoc, enabling complex, orthogonal synthetic strategies.[2]
This guide will focus on the primary strategic application: the deprotection of the Boc group to liberate the (2-chloropyridin-4-yl)methylamine, which can then be used in subsequent synthetic steps.
Physicochemical & Structural Data
A clear understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 916210-27-0 | [7][8] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [7] |
| Molecular Weight | 242.70 g/mol | [7] |
| Appearance | Typically a solid | N/A |
| Classification | Carbamate, Pyridine Derivative | [6] |
Core Strategy: Unmasking the Amine via Boc Deprotection
The principal utility of this compound is as a stable precursor to (2-chloropyridin-4-yl)methylamine. The deprotection is an acid-catalyzed hydrolysis of the carbamate.[3] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which typically fragments to isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[1][4]
This process is highly efficient but requires careful consideration of acid choice and reaction conditions to ensure compatibility with other functional groups within the molecule.
Diagram of the Deprotection Workflow
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Application Notes and Protocols for the Scale-Up Synthesis of Key Intermediates from tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Abstract
This guide provides detailed, scalable, and robust protocols for the synthesis of advanced derivatives from tert-butyl ((2-chloropyridin-4-yl)methyl)carbamate. This versatile building block is a pivotal intermediate in medicinal chemistry and drug development.[1] We focus on two of the most powerful and industrially relevant C-C and C-N bond-forming reactions: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The protocols herein are designed for seamless transition from bench-scale discovery to kilogram-scale production, emphasizing mechanistic rationale, process safety, and purification strategies to yield high-purity final products.
Introduction: The Strategic Importance of the 2-Chloropyridine Scaffold
The 2-chloropyridine moiety is a cornerstone in the synthesis of a multitude of biologically active molecules. Its unique electronic properties make the C2 position particularly susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This compound serves as an ideal starting material, incorporating a Boc-protected aminomethyl group that is stable under common cross-coupling conditions yet readily deprotected in subsequent synthetic steps.
This document moves beyond simple reaction schemes to provide a process chemist's perspective on scaling these critical transformations. We will dissect the causality behind reagent selection, reaction parameter optimization, and safety protocols essential for successful and safe large-scale synthesis.[2][3]
Core Transformations and Mechanistic Considerations
The functionalization of the C2 position of the pyridine ring is paramount. The following sections detail the mechanistic underpinnings of the two primary transformations discussed.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for constructing biaryl structures. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.
For 2-chloropyridine substrates, the choice of ligand is critical to facilitate the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.[4] Furthermore, the selection of a suitable base and solvent system is crucial for efficient transmetalation and overall reaction kinetics on a large scale.[5][6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance where classical methods fail.[3][7] The reaction mechanism is similar to the Suzuki coupling but involves an amine nucleophile. The choice of a sterically hindered and electron-rich phosphine ligand is essential to promote both the oxidative addition and the final reductive elimination step, preventing catalyst deactivation and ensuring high yields. The C2 position of the pyridine ring is highly activated towards this transformation.[8]
Detailed Scale-Up Protocols
The following protocols have been optimized for scales of 50-500 g. All operations should be conducted in a well-ventilated fume hood or appropriate containment facility by personnel trained in handling hazardous chemicals.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details the synthesis of tert-butyl ((2-(4-methoxyphenyl)pyridin-4-yl)methyl)carbamate.
Materials & Equipment:
-
Jacketed glass reactor (5-20 L) with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
This compound
-
4-Methoxyphenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃), milled
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized Water, degassed
-
Toluene
-
Brine solution
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted by purging with nitrogen for at least 30 minutes.
-
Reagent Charging: To the reactor, charge this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and milled K₂CO₃ (3.0 equiv).
-
Catalyst Preparation: In a separate flask under nitrogen, dissolve Pd(OAc)₂ (0.01 equiv) and SPhos (0.02 equiv) in 2-MeTHF (approx. 5 vol relative to starting material). Stir for 15 minutes to form the active catalyst complex.
-
Reaction Initiation: Add the remaining 2-MeTHF (5 vol) and degassed water (2 vol) to the main reactor. Begin stirring and add the prepared catalyst solution via cannula.
-
Heating & Monitoring: Heat the reaction mixture to 75-80 °C. Monitor the reaction progress by HPLC every 2 hours until consumption of the starting material is >99%.
-
Work-up: Cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with 1M NaOH solution, followed by water, and finally a brine solution.
-
Solvent Swap & Crystallization: Distill off the 2-MeTHF under reduced pressure. Add toluene (5 vol) and heat to dissolve the crude product. Cool slowly to 0-5 °C to induce crystallization.
-
Isolation & Drying: Filter the resulting slurry, wash the cake with cold toluene, and dry the solid product under vacuum at 40-50 °C to a constant weight.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of tert-butyl ((2-(morpholino)pyridin-4-yl)methyl)carbamate.
Materials & Equipment:
-
Same reactor setup as Protocol 1.
-
This compound
-
Morpholine
-
[2-(2,6-Diisopropylphenyl)phenyl]dicyclohexylphosphine (XPhos) Pd G3 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Reactor Setup & Inerting: Follow step 1 from Protocol 1. Use of standard Schlenk techniques is highly recommended.
-
Reagent Charging: Charge the reactor with this compound (1.0 equiv), XPhos Pd G3 precatalyst (0.015 equiv), and sodium tert-butoxide (1.3 equiv). Caution: NaOtBu is highly reactive and moisture-sensitive.
-
Solvent and Amine Addition: Add anhydrous toluene (10 vol) followed by the slow, subsurface addition of morpholine (1.2 equiv). A slight exotherm may be observed.
-
Heating & Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by HPLC until starting material is consumed.
-
Quenching & Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of water. Add ethyl acetate and separate the layers. Wash the organic layer with water and brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can often be purified by slurry in a mixture of hexanes and ethyl acetate or by column chromatography if necessary.[9]
-
Isolation & Drying: Filter the purified solid, wash with cold hexanes, and dry under vacuum at 40 °C.
Process Data and Expected Outcomes
The following tables summarize typical results for the described protocols at a 250 g scale.
Table 1: Representative Data for Scale-Up Suzuki-Miyaura Coupling
| Parameter | Value |
|---|---|
| Starting Material Scale | 250.0 g |
| 4-MeO-PhB(OH)₂ | 1.2 equiv |
| Pd(OAc)₂ / SPhos | 1.0 / 2.0 mol% |
| Base (K₂CO₃) | 3.0 equiv |
| Solvent System | 2-MeTHF / H₂O (5:1) |
| Temperature | 80 °C |
| Reaction Time | 6-8 hours |
| Isolated Yield | 85-92% |
| Purity (HPLC) | >99.0% |
Table 2: Representative Data for Scale-Up Buchwald-Hartwig Amination
| Parameter | Value |
|---|---|
| Starting Material Scale | 250.0 g |
| Morpholine | 1.2 equiv |
| XPhos Pd G3 | 1.5 mol% |
| Base (NaOtBu) | 1.3 equiv |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-16 hours |
| Isolated Yield | 88-95% |
| Purity (HPLC) | >98.5% |
Critical Safety and Scale-Up Considerations
Transitioning cross-coupling reactions from the bench to a production environment introduces significant safety challenges that must be proactively managed.
-
Thermal Hazards: Both Suzuki and Buchwald-Hartwig reactions can be highly exothermic. The potential for thermal runaway is a serious concern, especially during reagent addition or if cooling fails.[10][11] Process safety studies (e.g., reaction calorimetry) are recommended before scaling beyond 1 kg. Always ensure controlled addition of reagents and have an emergency cooling plan.
-
Inert Atmosphere: The palladium catalysts, particularly in their active Pd(0) state, and many phosphine ligands are sensitive to oxygen. Inadequate inerting can lead to catalyst deactivation, incomplete reaction, and the formation of impurities. On a large scale, this requires robust purging of the reactor and handling of reagents under a nitrogen or argon atmosphere.
-
Base Handling: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. It can react violently with water and poses a significant handling risk. Engineering controls and appropriate personal protective equipment are mandatory.
-
Palladium Removal: Residual palladium in the final product is a major concern for pharmaceutical applications. The purification steps (crystallization, washes) are designed to minimize palladium levels. If required, further treatment with activated carbon or specialized palladium scavengers may be necessary.
Conclusion
The protocols described provide a reliable and scalable pathway for the synthesis of diverse C-C and C-N coupled products from this compound. By understanding the underlying reaction mechanisms and paying strict attention to process safety and purification, researchers and drug development professionals can effectively utilize this key intermediate to accelerate their synthetic programs. The provided data and workflows serve as a robust starting point for process optimization and large-scale manufacturing campaigns.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995). PubMed. [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2014). ResearchGate. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2009).
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). ResearchGate. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). Organic Process Research & Development. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. (2012). SciELO. [Link]
-
Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. (2013). Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. (n.d.). ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
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Troubleshooting & Optimization
Common side reactions during Boc deprotection of 2-chloropyridin-4-yl)methanamine
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and optimized protocols for the N-Boc deprotection of (2-chloropyridin-4-yl)methanamine, a common intermediate in pharmaceutical and medicinal chemistry research.[1][2][3] As drug development professionals, ensuring the integrity and purity of your intermediates is paramount. This document moves beyond standard procedures to explain the causality behind common side reactions and offers field-proven solutions to overcome them.
Understanding the Core Challenge: The Substrate
The substrate, (2-chloropyridin-4-yl)methanamine, presents a unique set of challenges during acid-mediated Boc deprotection. The presence of a basic pyridine nitrogen and a nucleophilic primary amine, combined with an electron-deficient chloropyridine ring, requires careful consideration of reaction conditions to avoid incomplete reactions and side product formation.
Part 1: The Mechanism and Common Side Reactions
The standard method for Boc deprotection involves strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4] The reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the desired free amine.[4][5]
This mechanism, while generally efficient, introduces the highly reactive tert-butyl cation as an intermediate.[6] This electrophile is the primary source of common side reactions.
| Side Reaction / Issue | Plausible Cause | Identification Method | Mitigation Strategy |
| Incomplete Deprotection | Insufficient acid stoichiometry (due to basic pyridine nitrogen), short reaction time, or low temperature.[7] | TLC (no ninhydrin spot for product), LC-MS (presence of starting material). | Increase acid equivalents (4-10 eq.), extend reaction time, or switch to a stronger acid system (e.g., neat TFA).[7][8] |
| tert-Butylation | The electrophilic tert-butyl cation alkylates a nucleophilic site on the starting material or product.[6][9] | LC-MS (observation of a mass corresponding to [M+57]⁺). | Add a scavenger (e.g., anisole, cresol, or triisopropylsilane) to the reaction mixture to trap the cation.[5][10] |
| Product Degradation | The 2-chloropyridine moiety is generally stable but can be sensitive to prolonged exposure to harsh acidic conditions or elevated temperatures.[11][12] | Appearance of multiple unknown peaks in LC-MS or HPLC; discoloration of the reaction mixture. | Use milder deprotection conditions, ensure the reaction is run at or below room temperature, and minimize reaction time. |
| Genotoxic Impurities | The tert-butyl cation can react with residual halides or sulfonate leaving groups from previous synthetic steps to form potential genotoxic impurities (PGIs).[6][9] | GC-MS or specialized LC-MS methods for trace analysis. | Place the deprotection step early in the synthesis sequence; use scavengers.[9] |
Part 2: Troubleshooting Guide & FAQs
This section is designed to directly address specific issues encountered during your experiments.
Q1: My reaction has stalled. TLC analysis shows a significant amount of starting material even after several hours. What should I do?
A1: This is a classic case of incomplete deprotection, often due to insufficient acid. The pyridine nitrogen in your substrate acts as a base, consuming one equivalent of acid before the Boc group can be protonated.
-
Immediate Action: Increase the amount of acid. If you started with 2-3 equivalents, try increasing to 5-10 equivalents.[7]
-
Alternative Solvents: If using TFA in Dichloromethane (DCM), switching to neat TFA can accelerate the reaction. Similarly, using a pre-made solution of 4M HCl in dioxane is often more effective than generating HCl in situ.[7][13]
-
Increase Reaction Time/Temperature: Allow the reaction to stir overnight at room temperature. Gentle warming (to 30-40°C) can be effective but should be used cautiously to avoid potential degradation.[7]
Q2: My LC-MS shows the desired product mass, but also a significant peak at [M+57]. What is this impurity and how do I prevent it?
A2: The [M+57] peak corresponds to the addition of a tert-butyl group (mass of 57 after losing a proton) to your molecule. This is a direct result of the tert-butyl cation alkylating a nucleophile.[6] While the protonated pyridine ring is deactivated, the newly formed primary amine can potentially be alkylated.
The most effective solution is to introduce a "scavenger" into the reaction. Scavengers are electron-rich molecules that are more nucleophilic than your product and will preferentially react with and neutralize the tert-butyl cation.[5][10]
-
Recommended Scavengers:
-
Anisole (5-10% v/v): Excellent for trapping carbocations.
-
Thioanisole (5-10% v/v): Also highly effective.
-
Triisopropylsilane (TIPS, 2-5 eq.): Reduces the cation to isobutane.
-
Q3: I am concerned about the stability of the 2-chloropyridine ring under harsh acidic conditions. Are there milder alternatives to TFA or 4M HCl?
A3: Your concern is valid. While the 2-chloropyridine moiety is reasonably stable, minimizing exposure to strong acids is good practice, especially if other sensitive functional groups are present.[11][14] Several milder methods have proven effective for Boc deprotection.[15]
-
Oxalyl Chloride in Methanol: This system generates HCl in situ under much milder conditions than standard protocols. It is highly effective for a range of heterocyclic substrates and is tolerant of many functional groups.[16][17]
-
Aqueous Phosphoric Acid: An environmentally benign method that can selectively deprotect Boc groups in the presence of other acid-labile groups like Cbz carbamates.[18]
-
Thermal Deprotection: In some cases, heating the substrate in a high-boiling solvent like toluene or water can effect deprotection, though this may not be suitable for all substrates.[15][19]
Part 3: Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
-
Dissolve the Boc-protected (2-chloropyridin-4-yl)methanamine (1.0 eq.) in Dichloromethane (DCM, approx. 0.1 M).
-
Add a scavenger, such as anisole (5% v/v of the total solvent volume).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0-10.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC, staining with ninhydrin to visualize the appearance of the free amine (a purple spot).[7]
-
Once complete, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a minimal amount of DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
Protocol 2: Deprotection with 4M HCl in Dioxane
-
Dissolve the Boc-protected (2-chloropyridin-4-yl)methanamine (1.0 eq.) in a minimal amount of methanol or DCM.
-
Add a solution of 4M HCl in 1,4-dioxane (5.0-10.0 eq.). A precipitate of the hydrochloride salt may form immediately.
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.[10]
-
Once complete, the solvent can be removed in vacuo to yield the crude hydrochloride salt of the product.
-
For the free amine, neutralize the mixture by carefully adding a saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract with an organic solvent (e.g., Ethyl Acetate or DCM), dry, and concentrate.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol[16][17]
This method is recommended for sensitive substrates.
-
In a dry round-bottom flask, dissolve the Boc-protected substrate (1.0 eq.) in anhydrous Methanol (MeOH, approx. 0.1 M) and stir at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 eq.) dropwise via syringe. Caution: The reaction is exothermic and may sputter.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. The reaction is typically fast for substrates with electron-withdrawing groups.[16]
-
Upon completion, concentrate the mixture in vacuo. The resulting product will be the hydrochloride salt.
-
To obtain the free base, perform a standard aqueous basic workup as described in the previous protocols.
References
- BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (2025). Technical Support Center: Boc Deprotection of 2-Pyridylalanine.
- National Toxicology Program. (1996). 2-Chloropyridine.
- Amoah, E., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- ResearchGate. (2025).
- Semantic Scholar. (2012).
- SciSpace. (2012).
- Santa Cruz Biotechnology.
- Jubilant Ingrevia.
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
- PubChem. 2-Chloropyridine.
- Kappe, C. O., et al. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. Bases Reagent Guide.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC Deprotection.
- ResearchG
- ResearchGate. One-pot deprotection. Reagents and conditions: (a) 1 M HCl(aq), rt,....
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Fisher Scientific. Amine Protection / Deprotection.
- MedChemExpress. (2-Chloropyridin-4-yl)methanamine hydrochloride.
- National Institutes of Health (NIH). (2008). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
- TargetMol. (2-Chloropyridin-4-yl)MethanaMine Hydrochloride.
- National Institutes of Health (NIH). (2022).
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Welcome to the technical support guide for the purification of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate (CAS 916210-27-0). This document is designed for researchers, chemists, and drug development professionals to provide expert-driven, actionable advice for overcoming common challenges encountered during the purification of this key pharmaceutical intermediate.[1][2]
Section 1: Initial Assessment & Impurity Profile
A successful purification strategy begins with understanding the crude material. Before attempting large-scale purification, it is critical to assess the purity and identify potential contaminants.
FAQ 1: How should I perform an initial purity assessment of my crude product?
A combination of Thin-Layer Chromatography (TLC) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid and comprehensive initial assessment.
-
Thin-Layer Chromatography (TLC): TLC is a fast, qualitative tool used to visualize the number of components in your crude mixture and to help develop a solvent system for column chromatography.[3]
-
Protocol: Spot a dilute solution of your crude material on a silica gel TLC plate. Develop the plate using a solvent system such as Ethyl Acetate/Hexanes (e.g., starting with a 30:70 ratio). Visualize the spots under UV light. Your product, containing a pyridine ring, should be UV active. Multiple spots indicate the presence of impurities.
-
-
¹H NMR Spectroscopy: NMR provides structural confirmation and can reveal the presence of major impurities.[4]
-
Key Diagnostic Signals: For the target compound, look for the characteristic singlet from the nine equivalent protons of the tert-butyl (Boc) group, typically around δ 1.4 ppm.[4] Protons on the pyridine ring and the methylene bridge will also have distinct signals. The presence of unreacted starting materials or by-products will be indicated by unexpected peaks.
-
Table 1: Common Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Insights Provided |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis; reaction monitoring; solvent system screening for column chromatography. | Number of components in a mixture; relative polarity of components. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation; impurity identification and semi-quantitation.[4] | Confirms presence of the Boc group and pyridine core; helps identify residual solvents or starting materials. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation; precise quantitative purity analysis.[5] | Provides accurate percentage purity; resolves closely related impurities that may not be visible by TLC. |
| Mass Spectrometry (MS) | Molecular weight determination. | Confirms the mass of the desired product and can help identify the mass of unknown impurities.[4] |
FAQ 2: What are the most likely impurities in my crude this compound?
Impurities typically arise from the starting materials or side reactions during synthesis.[5][6]
-
Unreacted Starting Materials:
-
4-(aminomethyl)-2-chloropyridine: The starting amine may be present if the Boc-protection reaction is incomplete.
-
Di-tert-butyl dicarbonate (Boc₂O) and its by-products: Residual Boc anhydride or its breakdown products.
-
-
Precursor-Related Impurities:
-
Side-Products:
-
Di-Boc Adduct: Over-reaction leading to protection on the pyridine nitrogen (less likely but possible).
-
Unidentified Polar Baseline Material: Often seen on TLC, representing polymeric or highly polar by-products.
-
Section 2: Troubleshooting Column Chromatography
Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[8][9] However, the basic nature of the pyridine ring can lead to challenges.
Workflow for Column Chromatography Purification
Caption: General workflow for purification via column chromatography.
FAQ 3: My compound is streaking badly on the TLC plate and I get poor recovery from the column. What's wrong?
This is a classic issue caused by the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica surface.[10] This leads to strong, sometimes irreversible, binding, which causes streaking (tailing) and low recovery.
Solution: Add a Competing Base
-
Mechanism: Adding a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase will neutralize the acidic sites on the silica.[10] The TEA preferentially binds to the silanol groups, allowing your pyridine-containing compound to elute cleanly and symmetrically.
-
Protocol:
-
Prepare your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Add triethylamine to constitute approximately 0.5-1% of the total volume.
-
Use this modified mobile phase for both your TLC analysis and the column elution. You should observe rounder spots on the TLC plate and experience significantly improved peak shape and recovery from the column.
-
FAQ 4: I'm still getting poor separation between my product and a close-running impurity. How can I improve the resolution?
Improving resolution requires optimizing the separation conditions to exploit differences between your product and the impurity.
Troubleshooting Decision Tree for Poor Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
-
Optimize Mobile Phase Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). If it's eluting too slowly (low Rf), increase the polarity (increase ethyl acetate).
-
Change Solvent System: If adjusting polarity doesn't work, the selectivity of the system may be the issue. Switch to a different solvent system that offers different interactions. A common alternative is Dichloromethane/Methanol.
-
Use High-Performance Flash Chromatography: Systems with higher quality silica and finer particle sizes can provide superior resolution compared to standard flash chromatography.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing less polar impurities.[6] The key is finding a suitable solvent or solvent system.
FAQ 5: My product has "oiled out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid because the solution is still above the compound's melting point or is highly supersaturated.[11] This is a common issue with Boc-protected compounds, which can be gummy or have low melting points.[11][12]
Solutions to Induce Crystallization:
-
Ensure Crude Material is Dry: Residual solvents from the reaction workup (like DCM or EtOAc) can act as co-solvents and prevent crystallization. Ensure your crude material is thoroughly dried under high vacuum before starting.[11]
-
Slow Cooling: Cool the solution very slowly. A rapid temperature drop encourages supersaturation and oiling. Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny amount of pure, solid material, add a single "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[11]
-
Trituration: If the product is an intractable oil, dissolve it in a minimal amount of a good solvent (like DCM) and then add a large volume of a non-polar "anti-solvent" in which the product is insoluble (like hexanes or pentane) while stirring vigorously. The product should precipitate as a solid powder. This process is also known as "pulping".[11]
Table 2: Recrystallization Solvent Selection Guide
| Solvent Property | Good Solvent (for dissolving) | Poor Solvent (for precipitating) | Solvent Pair Examples for Pyridine Derivatives |
| Polarity | Polar to moderately polar | Non-polar | Ethanol/Water[6] |
| Examples | Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile | Hexanes, Heptane, Diethyl Ether, Water | Acetonitrile/Water[6] |
| General Procedure | Dissolve crude solid in a minimal amount of hot "good" solvent. | Add "poor" solvent dropwise until turbidity persists. | Ethyl Acetate/Hexanes |
| Add a few drops of "good" solvent to redissolve. | Cool slowly to induce crystallization. | Dichloromethane/Pentane |
FAQ 6: My final product is a persistent oil/gum even after chromatography. How can I solidify it?
Even chromatographically pure compounds can sometimes be difficult to solidify.
-
High Vacuum Drying: First, ensure all residual solvents are removed by drying under high vacuum for an extended period, possibly with gentle warming (e.g., 30-40°C).[12]
-
Trituration: As described above, triturating the oil with a non-polar solvent like hexanes or pentane is often the most effective method to crash out the product as a solid.
-
Vapor Diffusion: Dissolve the oil in a small amount of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar containing a more non-polar anti-solvent (e.g., hexanes or pentane). The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually lowering the solubility and often yielding high-quality crystals over a few days.[12]
References
- Managing impurities in 2-Chloropyridine-3-boronic acid starting m
- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.
- tert-butyl N-[(2-chloropyridin-4-yl)
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central.
- Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- tert-Butyl ((2-chloropyridin-4-yl)methyl)
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
- Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
Sources
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- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Stability of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. This guide is designed to provide in-depth, experience-driven insights into preventing the decomposition of this key intermediate during synthetic operations. By understanding the underlying chemical principles, you can proactively troubleshoot and optimize your reaction conditions to ensure high yield and purity.
Introduction: Understanding the Stability Profile
This compound is a bifunctional molecule, and its stability is dictated by the interplay of its three core components: the acid-labile tert-butoxycarbonyl (Boc) protecting group, the nucleophilically-susceptible 2-chloropyridine ring, and the benzylic-like methylene linker. Decomposition typically occurs at one of these three sites, and the specific pathway is highly dependent on the reaction conditions employed. This guide will dissect these failure modes and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, and I'm observing the formation of (2-chloropyridin-4-yl)methanamine. What is causing this premature deprotection?
Answer: This observation strongly indicates the unintended cleavage of the Boc protecting group. The Boc group is notoriously sensitive to acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation, followed by decarboxylation to release the free amine.[1][2]
Root Causes & Preventative Measures:
-
Explicit Acidic Reagents: The most common cause is the use of strong acids (e.g., TFA, HCl) for other transformations in the molecule.[3] The Boc group is designed to be removed under these conditions.
-
Solution: If your synthetic route requires acidic conditions, the Boc group is not a suitable choice. Consider an acid-stable, orthogonally protected group like a Carbobenzyloxy (Cbz) group, which is cleaved by hydrogenolysis.[1]
-
-
In Situ Acid Generation: Certain reagents, particularly Lewis acids or even protic solvents at elevated temperatures, can generate sufficient acidity to catalyze Boc cleavage. For instance, some metal catalysts used in cross-coupling reactions can have Lewis acidic character.
-
Solution: Scrutinize all reagents for potential acid generation. Buffer the reaction with a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
-
Thermal Decomposition: While generally more stable, Boc groups can undergo thermolytic cleavage at high temperatures (typically >150 °C), especially under vacuum, to form the amine, carbon dioxide, and isobutylene.[4][5]
-
Solution: Maintain reaction temperatures below 120 °C wherever possible. If high temperatures are unavoidable, consider alternative protecting groups or flow chemistry setups to minimize residence time at elevated temperatures.[6]
-
Workflow Diagram: Acid-Mediated Boc-Deprotection Pathway
Caption: Acid-catalyzed pathway for Boc group removal.
FAQ 2: During a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I'm seeing significant amounts of a de-chlorinated byproduct, tert-Butyl ((pyridin-4-yl)methyl)carbamate. Why is this happening?
Answer: This byproduct arises from hydrodehalogenation, a common side reaction in palladium- or nickel-catalyzed cross-coupling reactions. The 2-chloro position on the pyridine ring is activated towards such reactions.
Root Causes & Preventative Measures:
-
Hydride Sources: The "hydride" for this reduction can originate from various sources within the reaction mixture, including solvents (like THF or alcohols), amines, or boronic acid reagents themselves.
-
Catalyst and Ligand Choice: The choice of metal catalyst, its oxidation state, and the coordinating ligand dramatically influence the rate of productive coupling versus reductive elimination.
-
Solution: Screen different ligand and catalyst systems. For example, in nickel-catalyzed couplings of 2-chloropyridines, ligands like bathophenanthroline have been shown to be effective.[7] For palladium catalysis, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over hydrodehalogenation.[8]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the incidence of side reactions, including hydrodehalogenation.[7]
-
Solution: Optimize the reaction for the lowest possible temperature and shortest time that allows for complete consumption of the starting material. Monitor the reaction closely by TLC or LC-MS.
-
Experimental Protocol: General Guidance for Minimizing Hydrodehalogenation in a Suzuki Coupling
-
Reagent Purity: Use anhydrous, degassed solvents. Ensure the boronic acid/ester is of high purity.
-
Inert Atmosphere: Rigorously exclude oxygen by performing the reaction under a positive pressure of Argon or Nitrogen.
-
Catalyst Pre-formation: Consider pre-forming the active Pd(0) catalyst or using a well-defined Pd(0) source.
-
Ligand Screening:
-
Initial Screen: SPhos, XPhos, RuPhos.
-
Rationale: These bulky, electron-rich ligands promote rapid oxidative addition and reductive elimination, outcompeting the hydrodehalogenation pathway.
-
-
Base Selection: Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid hydroxide or alkoxide bases if possible, as they can contribute to side reactions.
-
Temperature Control: Start the reaction at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
FAQ 3: I am attempting a nucleophilic substitution at the 2-position of the pyridine ring, but the reaction is sluggish and requires harsh conditions, leading to decomposition. How can I improve this?
Answer: While the chlorine at the 2-position of a pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), the reaction kinetics can still be slow, requiring conditions that compromise the stability of the Boc group.[9][10]
Root Causes & Preventative Measures:
-
Poor Nucleophile: Weak nucleophiles will require higher temperatures or stronger bases to facilitate the reaction, both of which threaten the integrity of the substrate.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SₙAr reactions as they solvate the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity.
Optimization Strategy for SₙAr Reactions:
| Parameter | Recommendation | Rationale |
| Solvent | Use polar aprotic solvents like DMF, DMSO, or NMP. | Stabilizes the charged Meisenheimer intermediate and enhances nucleophilicity.[10] |
| Temperature | Start at room temperature and gradually increase to 60-80 °C. Avoid exceeding 100 °C. | Balances reaction rate with the thermal stability of the Boc group. |
| Base | If the nucleophile is an amine or alcohol, use a strong, non-nucleophilic base like NaH or K₂CO₃. | Deprotonates the nucleophile to increase its reactivity without directly attacking the substrate. |
| Catalysis | For challenging nucleophiles, consider phase-transfer catalysis or microwave irradiation. | Microwave heating can dramatically reduce reaction times, minimizing thermal decomposition. |
Reaction Pathway: Nucleophilic Aromatic Substitution (SₙAr)
Caption: General mechanism for SₙAr on the 2-chloropyridine ring.
Summary of Key Stability Considerations
| Functional Group | Condition to Avoid | Potential Decomposition Product | Prevention Strategy |
| Boc-Carbamate | Strong Acids (TFA, HCl), Lewis Acids | (2-chloropyridin-4-yl)methanamine | Use orthogonal protecting groups (e.g., Cbz); add non-nucleophilic base. |
| Boc-Carbamate | High Temperatures (>120-150 °C) | (2-chloropyridin-4-yl)methanamine | Maintain lower reaction temperatures; use flow chemistry for high-T reactions. |
| 2-Chloropyridine | Reductive conditions in cross-coupling | tert-Butyl ((pyridin-4-yl)methyl)carbamate | Optimize catalyst/ligand system; minimize temperature and reaction time. |
| Entire Molecule | Strong bases with prolonged heating | Complex mixture, potential Boc cleavage | Use lowest effective temperature; consider microwave-assisted synthesis to shorten time. |
By carefully considering these potential decomposition pathways and implementing the recommended preventative strategies, researchers can significantly improve the success rate of reactions involving this compound, ensuring the integrity of this valuable synthetic intermediate.
References
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Thornley, F. R., & Schwartz, G. R. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. [Link]
-
Lemoucheux, L., et al. (2003). Deprotection of a primary Boc group under basic conditions. Tetrahedron Letters, 44(28), 5301-5304. [Link]
-
Egsgaard, H., et al. (1983). The thermal decompositions of carbamates. Journal of Analytical and Applied Pyrolysis, 5(1), 65-76. [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic letters, 17(1), 142-145. [Link]
-
Belnome, F., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry–A European Journal, 26(62), 14101-14105. [Link]
-
Frlan, R., & Kikelj, D. (2016). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Molecules, 21(7), 893. [Link]
-
Takahashi, Y., et al. (2007). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug metabolism and disposition, 35(8), 1279-1282. [Link]
-
Bartoli, G., et al. (2005). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. The Journal of organic chemistry, 70(5), 1941-1944. [Link]
-
Meyers, A. I., & Comins, D. L. (1978). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 61(4), 1240-1249. [Link]
-
Daly, N. J., & Ziolkowski, F. (1980). The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry, 33(3), 481-490. [Link]
-
Plath, M., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 790-798. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Isidro-Llobet, A., et al. (2009). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemical reviews, 109(6), 2455-2504. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Carpino, L. A., & Loye, G. Y. (1966). Carbamic acid, tert-butyl ester. Organic Syntheses, 46, 20. [Link]
-
Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458. [Link]
-
Chegg. (2023). Why 2-and 4-chloropyridines react with nucleophiles but 3-chloropyridine does not. [Link]
-
Blog. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?. [Link]
-
Blog. (2025). What are the reaction products when 2 - Chloropyridine reacts with halogenating agents?. [Link]
-
PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. [Link]
-
Domasevitch, K. V., et al. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2216. [Link]
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- 10. yufengchemicals.com [yufengchemicals.com]
Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. As a challenging substrate, successful coupling requires careful optimization of reaction parameters. This guide offers field-proven insights to help you navigate common pitfalls and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The primary challenges with this substrate stem from two main factors: the presence of a 2-chloropyridine moiety and the tert-butoxycarbonyl (Boc) protecting group.
-
2-Chloropyridine System: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This interaction can slow down or completely halt the catalytic cycle. Furthermore, the carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[4][5] This often necessitates the use of more active and specialized catalyst systems.[6]
-
tert-Butoxycarbonyl (Boc) Protecting Group: While the Boc group is generally stable under many basic conditions used in coupling reactions, there is a potential for its cleavage, especially with strong bases or at elevated temperatures.[7][8] This can lead to unwanted side products and complicate purification.
Q2: What are the most suitable types of coupling reactions for this substrate?
A2: The most common and effective coupling reactions for functionalizing this substrate are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
-
Suzuki-Miyaura Coupling: This reaction is ideal for forming new carbon-carbon bonds by coupling the 2-chloropyridine with a boronic acid or boronate ester. This is a versatile method for introducing a wide range of aryl, heteroaryl, or vinyl groups.[1][9]
-
Buchwald-Hartwig Amination: This reaction is the premier method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 2-position of the pyridine ring.[10][11][12]
Q3: Which palladium catalysts and ligands are recommended for coupling with 2-chloropyridines?
A3: Due to the challenges mentioned above, standard catalyst systems like Pd(PPh₃)₄ may provide low yields.[13] For challenging substrates like 2-chloropyridines, more robust catalyst systems are generally required.
-
Catalysts: Pre-formed palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These are reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended as they can promote the challenging oxidative addition step and stabilize the active catalytic species.[4][6] Examples of effective ligands include:
-
Biarylphosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are often excellent choices for both Suzuki and Buchwald-Hartwig couplings.[4][6]
-
Ferrocene-Based Ligands (Hartwig Ligands): Josiphos-type ligands can also be very effective, particularly in Buchwald-Hartwig aminations.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-IPr is another class of highly active catalysts for these types of couplings.[1]
-
Troubleshooting Guide for Low Yield
Low yields in coupling reactions with this compound can arise from a variety of factors. The following guide provides a systematic approach to identifying and resolving these issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated.[3][4] 2. Poor Ligand Choice: The ligand is not suitable for activating the C-Cl bond.[3] 3. Ineffective Base: The base is not strong enough to promote transmetalation (Suzuki) or deprotonation of the amine (Buchwald-Hartwig).[6] 4. Low Reaction Temperature: The temperature is insufficient to overcome the activation energy for oxidative addition.[6] | 1. Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst. Use fresh, high-quality palladium sources and ligands.[4][14] 2. Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1][6] 3. For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is often the most effective.[4][6] 4. Gradually increase the reaction temperature, typically in the range of 80-110 °C.[4][6] |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid (Suzuki): Formation of a biaryl product from the boronic acid coupling with itself. This is often exacerbated by the presence of oxygen.[3] 2. Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen atom, often caused by excess water.[3][14] 3. Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.[4] 4. Boc-Deprotection: Cleavage of the tert-butoxycarbonyl protecting group under harsh basic conditions or high temperatures.[15] | 1. Rigorously exclude oxygen from the reaction by thoroughly degassing solvents and maintaining a positive pressure of inert gas.[3] 2. Use anhydrous solvents and reagents. If using an aqueous base, minimize the amount of water. Consider using a milder base like KF.[14] 3. This side reaction can be minimized by using bulky, electron-rich ligands that promote the desired reductive elimination over competing pathways. Ensure strictly anhydrous conditions.[4] 4. If Boc-deprotection is observed, consider using a milder base (e.g., K₂CO₃ instead of NaOtBu) or lowering the reaction temperature.[8] |
| Reaction Stalls or is Sluggish | 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, slowing down the catalytic cycle.[2][3] 2. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. The use of bulky ligands can sometimes mitigate this issue by sterically hindering the coordination of the pyridine nitrogen. Increasing catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[4] 2. Screen alternative solvents. Common choices include toluene, 1,4-dioxane, and THF.[4] For Suzuki reactions, a co-solvent system with water is often used.[1] |
Troubleshooting Workflow Diagram
Caption: A logical workflow to diagnose and solve common issues in coupling reactions.
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction. This should be used as a starting point and may require optimization for your specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.[14]
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem. (n.d.).
- Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024, November 13).
- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (2005). ARKIVOC, 2005(xiv), 20-28.
- Deprotection of a primary Boc group under basic conditions - ElectronicsAndBooks. (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. (n.d.).
- Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid - Benchchem. (n.d.).
- Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. (n.d.).
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (1999, January 1).
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. (n.d.).
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Impurity Identification in tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate by HPLC
Welcome to the technical support center for the analysis of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities during HPLC analysis. The information provided herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your analytical results.
Understanding the Analyte and Potential Impurities
This compound is a key intermediate in pharmaceutical synthesis.[1] Its purity is critical for the quality of the final active pharmaceutical ingredient (API). Impurities can arise from the synthesis process, degradation, or storage.[2][3][4]
Synthesis-Related Impurities
The synthesis of this compound typically involves the reaction of a 2-chloropyridine derivative with a source of the tert-butoxycarbonyl (Boc) group.[5][6] Potential impurities originating from the manufacturing process include:
-
Starting Materials: Unreacted (2-chloropyridin-4-yl)methanamine.
-
Reagents: Excess di-tert-butyl dicarbonate (Boc anhydride) or its byproducts.
-
Side-Reaction Products: Isomeric impurities or products from over-alkylation.
Degradation Products
Degradation can occur under stress conditions such as exposure to acid, base, heat, light, or oxidation. The carbamate functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of (2-chloropyridin-4-yl)methanamine.[5] The pyridine ring can also be subject to degradation.
Visualizing Impurity Origins
The following diagram illustrates the potential sources of impurities in the lifecycle of this compound.
Caption: Potential sources of impurities in this compound.
Recommended HPLC Method
A robust HPLC method is essential for the accurate quantitation of this compound and the separation of its potential impurities. Given the polar nature of the pyridine and carbamate moieties, a reversed-phase HPLC method is generally suitable.[7]
Starting Point HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase improves peak shape for basic compounds like pyridines by suppressing silanol interactions.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[9] |
| Detection | UV at 270 nm | The pyridine ring provides strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Note: This is a starting point and may require optimization based on the specific impurity profile of your sample.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Q1: My main peak is tailing. What could be the cause and how do I fix it?
A1: Peak tailing is a common issue, especially with basic compounds like pyridines.[8]
-
Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the pyridine ring.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the pyridine nitrogen and minimize these interactions.[8] Using a column with end-capping or a base-deactivated stationary phase can also help.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[10]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Cause 3: Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups.
-
Solution: Replace the column with a new one.
-
Q2: I am observing peak fronting. What is the likely cause?
A2: Peak fronting is less common than tailing but can occur.
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[11]
-
-
Cause 2: Column Overload: Similar to tailing, severe column overload can also manifest as fronting.
-
Solution: Dilute your sample.
-
Retention Time and Resolution Issues
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time shifts can compromise the reliability of your analysis.[12]
-
Cause 1: Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant retention time shifts.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use an HPLC-grade solvent.[12]
-
-
Cause 2: Column Equilibration: Insufficient column equilibration time before the first injection can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-20 column volumes.
-
-
Cause 3: Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates.[11][12]
-
Solution: Perform routine maintenance on your HPLC pump. Check for leaks and ensure the pump is delivering a consistent flow rate.
-
-
Cause 4: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[12]
-
Q4: I have poor resolution between the main peak and an impurity. How can I improve it?
A4: Improving resolution is key to accurate impurity quantitation.
-
Solution 1: Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Solution 3: Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of the analyte and impurities, leading to changes in retention and potentially improved resolution.
-
Solution 4: Try a Different Stationary Phase: If other options fail, a column with a different stationary phase (e.g., phenyl-hexyl or cyano) may provide the necessary selectivity.
Baseline and Extraneous Peaks
Q5: I see a noisy or drifting baseline. What are the common causes?
A5: A stable baseline is crucial for accurate integration and quantitation of low-level impurities.
-
Cause 1: Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy or drifting baseline, especially during gradient elution.[11][12]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.45 µm or 0.22 µm filter.[10]
-
-
Cause 2: Detector Issues: A failing lamp in a UV detector can cause baseline noise. Air bubbles in the flow cell can also lead to noise and spikes.
-
Solution: Check the detector lamp's intensity and replace it if necessary.[12] Purge the system to remove any air bubbles.
-
-
Cause 3: Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the system, causing baseline disturbances.
-
Solution: Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[9]
-
Q6: I am observing "ghost peaks" in my chromatogram. Where are they coming from?
A6: Ghost peaks are peaks that appear in the chromatogram but are not present in the sample.
-
Cause 1: Carryover from Previous Injections: If a highly retained compound from a previous injection elutes in a subsequent run, it will appear as a ghost peak.
-
Solution: Implement a robust column wash step at the end of each run with a strong solvent to elute any late-eluting compounds. Clean the injector and sample loop.
-
-
Cause 2: Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can appear as peaks.
-
Solution: Use fresh, high-purity mobile phases. Flush the system thoroughly.
-
-
Cause 3: Sample Solvent: If the sample solvent contains impurities, they will be injected along with the sample.
-
Solution: Run a blank injection of the sample solvent to check for any extraneous peaks.
-
Troubleshooting Workflow
The following diagram provides a systematic approach to troubleshooting common HPLC problems.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Regulatory Considerations
The identification, reporting, and qualification of impurities are governed by regulatory guidelines such as ICH Q3A(R2).[2][3][13] It is crucial to be aware of the reporting, identification, and qualification thresholds for impurities.[4][14]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be assessed.
These thresholds are dependent on the maximum daily dose of the drug substance.[3]
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Labcompare. (2023). Troubleshooting Common HPLC Issues. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
AELAB. (2023). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Pharma Guide. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]
-
U.S. Environmental Protection Agency. Determination of Carbamate Pesticides: Extraction, Purification and HPLC Analysis. [Link]
-
PubMed. (2013). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. [Link]
-
LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 6. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 7. helixchrom.com [helixchrom.com]
- 8. hplc.eu [hplc.eu]
- 9. aelabgroup.com [aelabgroup.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. labcompare.com [labcompare.com]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. lejan-team.com [lejan-team.com]
Technical Support Center: Regioselectivity in Reactions of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Welcome to the technical support center for tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions regarding the regiochemical control of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Our goal is to provide not only solutions but also the underlying chemical principles to empower your synthetic strategies.
Table of Contents
Understanding the Reactivity of the 2-Chloropyridine Scaffold
The pyridine ring is electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the chlorine substituent. The nitrogen atom significantly influences the electronic distribution, making the C2 and C4 positions the most electron-poor and, therefore, the most susceptible to reaction.[1]
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): The reaction is typically initiated by the oxidative addition of the C-Cl bond to a Pd(0) catalyst. Generally, the C2 position is favored for oxidative addition. This preference is attributed to a combination of electronic and steric factors: the C2 position is adjacent to the electron-withdrawing nitrogen atom, making the C-Cl bond more polarized and susceptible to the palladium catalyst.[1][2]
-
For Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, proceeding through a negatively charged Meisenheimer intermediate. The stability of this intermediate dictates the regiochemical outcome. For 2-chloropyridines, attack at both C2 and C4 is possible, and the selectivity can be highly sensitive to the nature of the nucleophile and reaction conditions.[3][4]
FAQ 1: My Suzuki-Miyaura coupling is yielding a mixture of products or reacting at the wrong position. How can I improve selectivity for the C2 position?
The Chemistry Behind the Challenge: While the C2 position is intrinsically more reactive in Suzuki-Miyaura couplings, achieving high selectivity requires careful optimization of the catalytic system. The choice of palladium source, and particularly the ligand, is paramount. The ligand's steric and electronic properties directly influence the oxidative addition step, which is often rate-determining and selectivity-controlling.[5][6] A poorly chosen ligand can lead to a loss of selectivity or catalyst decomposition.
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Recommended Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, reliable Pd(0) sources upon in-situ reduction. |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., SPhos, RuPhos, XPhos) | These ligands promote the crucial oxidative addition step at the C-Cl bond and accelerate the final reductive elimination, improving catalyst turnover and preventing side reactions.[7][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical. Cs₂CO₃ is often effective for less reactive chlorides. Use anhydrous bases to prevent boronic acid decomposition. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Aprotic solvents with a small amount of water are standard. The water is essential for the transmetalation step. |
| Temperature | 80-110 °C | Use the lowest temperature that provides a reasonable reaction rate to minimize potential side reactions like protodeboronation of the boronic acid. |
Standard Protocol for C2-Selective Suzuki-Miyaura Coupling:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1 v/v).
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
FAQ 2: My Buchwald-Hartwig amination is giving low yields and I'm observing hydrodehalogenation. How can I achieve selective C-N bond formation at the C2 position?
The Chemistry Behind the Challenge: The Buchwald-Hartwig amination of chloropyridines is challenging because aryl chlorides are less reactive than bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[9] A competing side reaction, hydrodehalogenation (replacement of -Cl with -H), can occur if the reductive elimination step is slow.[1] Achieving high C2 selectivity is possible and has been demonstrated even on the closely related 2,4-dichloropyridine substrate.[10]
Key Factors for Successful C2-Amination:
Caption: Key factors for regioselective amination.
Recommended Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Catalyst System | G3/G4 Buchwald Palladacycles or Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) | These advanced catalyst systems are specifically designed for challenging C-Cl bond activation and are highly effective at promoting C-N coupling over hydrodehalogenation.[11] |
| Ligand | Xantphos can also be effective for promoting C2 selectivity on dichloropyridines.[12] | The wide bite angle of Xantphos can favor reaction at the more accessible C2 position. |
| Base | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Ensure the base is anhydrous and high purity.[1] |
| Solvent | Toluene, Dioxane, or CPME (Cyclopentyl methyl ether) | Use strictly anhydrous solvents to minimize side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can rapidly deactivate the Pd(0) catalyst.[1] |
Standard Protocol for C2-Selective Buchwald-Hartwig Amination:
-
In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to 100-110 °C. Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
FAQ 3: My Sonogashira coupling is not selective. How can I favor reaction at the C2 position?
The Chemistry Behind the Challenge: The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[13][14] Similar to other cross-coupling reactions, the regioselectivity is primarily determined by the initial oxidative addition of the C-Cl bond to palladium. Therefore, the C2 position is the kinetically favored site of reaction.[15] However, side reactions like the Glaser coupling (homocoupling of the alkyne) can occur, especially at higher temperatures or if the cross-coupling is slow.
Troubleshooting & Optimization Table:
| Issue | Potential Cause | Recommended Solution |
| Low C2-Selectivity | Reaction temperature is too high, allowing for isomerization or reaction at the less-favored C4 position. | Lower the reaction temperature. Sonogashira couplings can often be run at room temperature.[16] |
| Low Yield / No Reaction | Inefficient oxidative addition of the C-Cl bond. | Use a more active catalyst system, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a bulky phosphine ligand. Ensure the copper(I) source (e.g., CuI) is fresh. |
| Glaser Homocoupling | The rate of transmetalation is slow compared to alkyne homocoupling. | Ensure the amine base (e.g., Et₃N, DIPEA) is in excess and acts as both a base and a solvent. Perform the reaction under strictly anaerobic conditions as oxygen promotes Glaser coupling. Consider a copper-free Sonogashira protocol.[15] |
Standard Protocol for C2-Selective Sonogashira Coupling:
-
To a dry Schlenk flask under Argon, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3-4 equiv).
-
Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.
-
Once complete, dilute the mixture with Et₂O or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[16]
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over Na₂SO₄.
-
Concentrate and purify the product via column chromatography.
FAQ 4: Can I perform a selective Nucleophilic Aromatic Substitution (SNAr) and how does the regioselectivity compare to cross-coupling?
The Chemistry Behind the Challenge: Unlike palladium-catalyzed couplings, the regioselectivity of SNAr is governed by the stability of the intermediate Meisenheimer complex.[17] The pyridine nitrogen activates both the C2 (ortho) and C4 (para) positions towards nucleophilic attack. The outcome can be highly dependent on the nucleophile and reaction conditions, and predicting the selectivity can be less straightforward than in cross-coupling reactions.[18] For some dichlorinated heterocycles, SNAr is C4 selective, while for others, electron-donating groups elsewhere on the ring can reverse this and favor C2 attack.[18]
Decision Framework for SNAr Reactions:
Caption: Decision framework for SNAr reactions.
General Guidance for SNAr:
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, amides) tend to react under charge control, where the most electron-deficient carbon is attacked. Soft nucleophiles (e.g., thiolates) react under orbital control, which can sometimes lead to different selectivity profiles.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cation of the nucleophilic salt and accelerate the reaction.
-
Temperature: SNAr reactions with less reactive chlorides often require elevated temperatures (80-150 °C).[4]
-
Verification is Crucial: Due to the ambiguity in predicting SNAr regioselectivity on this substrate, it is essential to perform careful characterization of the product. 2D NMR techniques like NOESY or HMBC are invaluable for unambiguously assigning the substitution pattern.
References
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI. Retrieved January 4, 2026, from [Link]
-
Coupling outcomes for pyridines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2018). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Lu, J., Paci, I., & Leitch, D. (2022). A predictive model for the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Chemical Science. Retrieved January 4, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 4, 2026, from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. Retrieved January 4, 2026, from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. (2012). PubMed. Retrieved January 4, 2026, from [Link]
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). PubMed. Retrieved January 4, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. Retrieved January 4, 2026, from [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. Retrieved January 4, 2026, from [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2007). The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Sonogashira coupling. (2019). YouTube. Retrieved January 4, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Navigating Reactions with tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. This guide is designed to provide in-depth, field-proven insights into the nuances of handling this versatile building block. We understand that even routine procedures can present unexpected challenges. Here, we offer troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you navigate potential issues and optimize your synthetic outcomes.
I. Common Work-up and Purification Challenges
This section addresses the most frequently encountered issues during the work-up of reactions involving this compound. We delve into the underlying chemical principles to empower you with effective solutions.
FAQ 1: Why is my product contaminated with a persistent baseline impurity on TLC, even after a standard aqueous work-up?
Answer: This is a common observation and can often be attributed to residual starting material or the formation of pyridone by-products. The pyridine nitrogen in your compound can make it more water-soluble than expected, leading to incomplete extraction into the organic phase. Additionally, 2-chloropyridines can be susceptible to hydrolysis to the corresponding 2-pyridone, especially if the reaction is heated for extended periods or if there is moisture present.[1]
Troubleshooting Protocol: Enhanced Aqueous Work-up
-
Initial Quench: Quench the reaction mixture with water as planned.
-
Acidic Wash: Perform a wash with a mild acidic solution, such as 1M citric acid or saturated ammonium chloride solution. This will protonate the basic pyridine nitrogen, increasing its solubility in the aqueous layer and helping to remove any unreacted starting material or basic by-products.
-
Bicarbonate Wash: Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic by-products.
-
Brine Wash: A final wash with brine will help to remove residual water from the organic layer, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Causality: The acidic wash is crucial for removing basic impurities. The basic wash then ensures the removal of any acidic contaminants. This multi-step washing procedure provides a more thorough purification than a simple water wash.
FAQ 2: I'm observing a color change in my organic layer during work-up, especially after shaking in a separatory funnel. What could be the cause?
Answer: This phenomenon is often linked to the presence of copper salts, which may have been used as a catalyst in your reaction (e.g., in Ullmann or Sonogashira couplings). Pyridine-containing compounds can form colored complexes with copper(I) and copper(II) ions.[2] The color change upon venting the separatory funnel is likely due to the oxidation of Cu(I) to Cu(II) by atmospheric oxygen.
Troubleshooting Protocol: Copper Removal
-
Ammonium Hydroxide Wash: After the initial quench, wash the organic layer with a dilute solution of ammonium hydroxide (e.g., 2-5%). Ammonia will form a soluble, deep blue tetraamminecopper(II) complex, effectively extracting the copper into the aqueous layer.
-
EDTA Wash: Alternatively, or in addition, a wash with a saturated solution of ethylenediaminetetraacetic acid (EDTA) can be used. EDTA is a strong chelating agent that will sequester copper ions into the aqueous phase.
-
Standard Washes: Proceed with the standard mild acid, base, and brine washes as described in FAQ 1.
Expert Tip: A visual indication of successful copper removal is the disappearance of the color from the organic layer and the appearance of the characteristic blue color in the aqueous ammonium hydroxide layer.
II. Alternative Purification Strategies
When standard work-up procedures are insufficient, alternative purification methods can be employed. This section explores techniques tailored to the properties of this compound and its derivatives.
FAQ 3: My product is an oil and is difficult to purify by column chromatography due to streaking. What are my options?
Answer: The basic nature of the pyridine ring can lead to interactions with the acidic silica gel, causing streaking on TLC and poor separation during column chromatography.
Troubleshooting Protocol: Modified Column Chromatography
-
Base-Washed Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica, minimizing interactions with your basic compound.
-
Gradient Elution: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. A slow, shallow gradient often provides the best separation.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your chromatography.
Workflow for Selecting a Purification Strategy:
Caption: Decision workflow for purification strategy.
FAQ 4: Are there any non-chromatographic methods to purify my product if it's a solid?
Answer: Yes, if your product is a solid, crystallization or trituration can be highly effective purification techniques that avoid the complexities of chromatography.
Troubleshooting Protocol: Crystallization/Trituration
-
Solvent Screening: The key to successful crystallization is finding a suitable solvent system. Your product should be sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and mixtures thereof.
-
Crystallization: Dissolve your crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.
-
Trituration: If crystallization is unsuccessful, trituration can be a good alternative. Suspend your crude solid in a solvent in which it is poorly soluble (e.g., hexanes or diethyl ether). Stir or sonicate the suspension. The desired product should remain as a solid, while impurities dissolve in the solvent. Filter to collect the purified solid.
III. Handling the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is generally stable, but certain conditions can lead to its premature cleavage. This section provides guidance on preserving the integrity of the Boc group during work-up.
FAQ 5: I suspect I am losing my Boc group during the acidic wash. How can I avoid this?
Answer: While the Boc group is relatively stable to mild acids, prolonged exposure or the use of stronger acids can cause deprotection.[3]
Troubleshooting Protocol: Preserving the Boc Group
-
Use a Weaker Acid: Opt for a milder acidic wash, such as saturated ammonium chloride (pH ~4.5-6.0) or a dilute solution of citric acid, instead of stronger acids like 1M HCl.
-
Minimize Contact Time: Perform the acidic wash quickly and avoid letting the biphasic mixture sit for extended periods.
-
Temperature Control: Conduct the work-up at room temperature or below. Avoid heating the reaction mixture during the work-up if possible.
-
Alternative Work-up: If your product is particularly sensitive, consider an alternative work-up that avoids an acidic wash altogether, such as a direct quench with saturated sodium bicarbonate followed by extraction.
Decision Tree for Acidic Wash:
Caption: Selecting the appropriate acidic wash.
FAQ 6: Can I perform a reaction and deprotect the Boc group in a one-pot procedure?
Answer: Yes, for certain reaction types, a one-pot reaction and deprotection can be an efficient strategy. For example, after a cross-coupling reaction, the addition of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent can directly yield the deprotected amine.[3]
Considerations for One-Pot Deprotection:
-
Substrate Compatibility: Ensure that your final product is stable to the strong acidic conditions required for Boc deprotection.
-
Reaction Stoichiometry: Be mindful that the deprotected amine may have different solubility and reactivity compared to the Boc-protected starting material.
IV. Summary of Key Parameters
The following table summarizes key physical properties and recommended work-up conditions for reactions involving this compound.
| Parameter | Value / Recommendation | Rationale |
| Molecular Weight | 242.7 g/mol [4] | Important for calculating reaction stoichiometry. |
| Solubility | Soluble in many organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.[5] | Guides the choice of reaction and extraction solvents. |
| Stability | Generally stable, but can be sensitive to strong acids (Boc group) and high temperatures (potential for pyridone formation).[1][3] | Dictates the need for mild work-up conditions. |
| Recommended pH for Aqueous Wash | Mildly acidic (e.g., pH 4-6) followed by a basic wash (e.g., pH 8-9). | To effectively remove both basic and acidic impurities. |
| Common Impurities | Unreacted starting material, 2-pyridone by-products, residual catalysts (e.g., copper).[1] | Guides the selection of appropriate purification techniques. |
V. References
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines. Retrieved from
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
-
Reddit. (2020, November 11). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel! Retrieved from [Link]
-
ResearchGate. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed. Retrieved from [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES. Retrieved from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
-
ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -. Retrieved from
-
CP Lab Safety. (n.d.). tert-butyl N-(2-chloropyridin-4-yl)carbamate, min 97%, 100 grams. Retrieved from [Link]
Sources
- 1. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-butyl N-[(2-chloropyridin-4-yl)Methyl]carbaMate CAS#: 916210-27-0 [m.chemicalbook.com]
- 5. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
Technical Support Center: Minimizing Dimer Formation in Reactions with tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding a common challenge encountered when working with tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate: the formation of unwanted dimers. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this side reaction and optimize your synthetic outcomes.
Introduction: The Challenge of Dimerization
This compound is a valuable building block in medicinal chemistry and organic synthesis, largely due to the reactivity of the 2-chloro position on the pyridine ring, which is susceptible to nucleophilic substitution.[1][2] However, this reactivity can also lead to self-condensation or dimerization, where two molecules of the starting material react with each other, reducing the yield of the desired product and complicating purification. Understanding the underlying mechanisms is crucial for developing effective strategies to suppress this side reaction.
The pyridine ring, particularly with an electron-withdrawing substituent like chlorine, is activated towards nucleophilic attack at the 2- and 4-positions.[3][4][5] The carbamate moiety, while primarily a protecting group, can influence the overall electronic properties of the molecule and potentially participate in or mediate dimer formation under certain conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding dimer formation with this compound.
Q1: What is the most likely structure of the dimer?
A1: The most common dimer results from a nucleophilic aromatic substitution (SNAr) reaction where the amine of one molecule (after potential in-situ deprotection or acting as a nucleophile) attacks the 2-position of the pyridine ring of another molecule, displacing the chloride. This results in a 2,4'-bipyridine or a similar linked structure.
Q2: What are the primary factors that promote dimer formation?
A2: Several factors can contribute to increased dimer formation:
-
High Temperature: Elevated temperatures can provide the necessary activation energy for the self-condensation reaction.
-
Strong Bases: Certain bases can deprotonate the carbamate or other acidic protons, creating a more potent nucleophile that can initiate dimerization.
-
High Concentration: Increased proximity of reactant molecules at higher concentrations favors the bimolecular dimerization reaction.
-
Presence of Catalysts: Some transition metal catalysts, particularly those used in cross-coupling reactions, can inadvertently promote homocoupling or dimerization.[6][7]
-
Oxygen: In the context of palladium-catalyzed cross-coupling reactions, the presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can initiate a homocoupling pathway.[6][7]
Q3: Can the choice of solvent influence dimerization?
A3: Absolutely. The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction kinetics. Polar aprotic solvents like DMF or DMAc might facilitate SNAr reactions, potentially increasing the rate of dimerization if other conditions are favorable.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving issues with dimer formation in your reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant dimer formation observed by LC-MS or NMR. | High reaction temperature. | Lower the reaction temperature. Start with room temperature or even sub-ambient temperatures if the desired reaction allows. |
| Inappropriate choice or concentration of base. | Screen different bases (e.g., organic bases like triethylamine or DIPEA vs. inorganic bases like K₂CO₃ or Cs₂CO₃). Use the minimum effective concentration of the base. | |
| High concentration of the starting material. | Perform the reaction under more dilute conditions. Consider slow addition of the this compound to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[6] | |
| Dimerization occurs during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). | Oxygen in the reaction mixture promoting Pd(II)-mediated homocoupling. | Rigorously degas all solvents and reagents.[6][7] Use a robust inert gas (argon or nitrogen) atmosphere. Consider a subsurface sparge with inert gas prior to adding the catalyst.[7][8] |
| Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | Consider using a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6] | |
| Presence of a copper co-catalyst in Sonogashira coupling promoting Glaser-type homocoupling. | Switch to a copper-free Sonogashira protocol.[6] If copper is necessary, ensure the reaction is strictly anaerobic. | |
| Use of a mild reducing agent. | The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state and suppress homocoupling.[7][8] |
Visualizing the Problem: The Dimerization Pathway
The following diagram illustrates a plausible mechanism for dimer formation via nucleophilic aromatic substitution.
Sources
- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 2. This compound [myskinrecipes.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate and its Fragments
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. Tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its composite structure. This guide provides an in-depth analysis of its mass spectrometric behavior, offering a comparative perspective against other analytical techniques and furnishing the experimental data necessary for robust method development.
Introduction: The Analytical Imperative
This compound incorporates three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a chloropyridine ring, and a methyl carbamate linker. Each of these moieties imparts distinct chemical properties that influence its behavior in an analytical system. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of such molecules, providing unparalleled sensitivity and structural information. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to developing selective and reliable quantitative assays and for the identification of metabolites and degradants.
Mass Spectrometric Interrogation of this compound
Electrospray ionization (ESI) is the soft ionization technique of choice for this moderately polar molecule, typically yielding a protonated molecular ion [M+H]⁺ in positive ion mode. The subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer provides a structural fingerprint.
Predicted Fragmentation Pathway
Based on established fragmentation patterns of Boc-protected amines and chloropyridines, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 243.09) is proposed. The primary fragmentation events are centered around the labile Boc group and the chloro-substituted pyridine ring.
A significant fragmentation route involves the neutral loss of isobutene (56 Da) from the tert-butyl group, a characteristic rearrangement of Boc-protected amines, often proceeding through a six-membered ring transition state. Another prominent fragmentation is the loss of the entire tert-butyl group as a radical (57 Da) or a cation. Subsequent or alternative fragmentation can involve the pyridine ring, such as the loss of a chlorine radical (35 Da).
Key Diagnostic Fragments
The following table summarizes the expected major fragments and their significance in structural confirmation.
| m/z (Predicted) | Proposed Structure | Fragmentation Pathway | Diagnostic Utility |
| 243.09 | [C₁₁H₁₆ClN₂O₂]⁺ | Protonated molecular ion | Confirms molecular weight. |
| 187.05 | [C₆H₈ClN₂O₂]⁺ | Loss of isobutene (-C₄H₈) | Confirms presence of Boc group. |
| 186.04 | [C₆H₇ClN₂O₂]⁺ | Loss of tert-butyl radical (-•C₄H₉) | Confirms presence of Boc group. |
| 143.04 | [C₅H₆ClN₂]⁺ | Loss of Boc group (-C₅H₉O₂) | Indicates cleavage of the carbamate. |
| 125.02 | [C₆H₆ClN]⁺ | (2-chloropyridin-4-yl)methylium ion | Confirms the chloropyridine-methyl substructure. |
| 90.04 | [C₅H₄N]⁺ | Loss of chlorine from pyridinium ion | Confirms the pyridine core. |
Comparison with Alternative Analytical Techniques
While LC-MS/MS offers superior sensitivity and specificity, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity. Provides structural information. Amenable to complex matrices. | Higher initial instrument cost and complexity. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Robust, reliable, and widely available. Good for quantitative analysis of the main component.[1][2][3] | Lower sensitivity than MS. Limited structural information. Co-eluting impurities can interfere.[1][2] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds.[4][5] | Requires derivatization for non-volatile compounds. The target analyte is likely to decompose at high temperatures.[4] |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and low-cost for reaction monitoring.[6] | Not quantitative. Low resolution and sensitivity. |
The choice of analytical technique is contingent on the specific research question. For purity assessment and routine quantification where sensitivity is not the primary concern, HPLC-UV is a cost-effective and robust option. However, for metabolite identification, trace-level quantification, or definitive structural confirmation, LC-MS/MS is the unequivocal choice.
Experimental Protocols
LC-MS/MS Analysis
Objective: To achieve chromatographic separation and obtain mass spectral data for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or Q-TOF mass spectrometer with an ESI source
Materials:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of the standard in 50:50 acetonitrile:water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS Scan Range: m/z 50-300
-
MS/MS: Select m/z 243.1 as the precursor ion and apply a collision energy of 15-30 eV to observe fragmentation.
-
HPLC-UV Analysis
Objective: To quantify the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in 50:50 acetonitrile:water.
-
Chromatographic Conditions: Same as for LC-MS/MS.
-
UV Detection:
-
Wavelength: 254 nm (based on the typical absorbance of pyridine derivatives).[7] A full UV scan of the analyte should be performed to determine the optimal wavelength.
-
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive analysis of this compound necessitates a clear understanding of its inherent chemical properties and the application of appropriate analytical technologies. Mass spectrometry, particularly ESI-MS/MS, provides the most detailed structural information through predictable and diagnostic fragmentation pathways. While HPLC-UV offers a reliable and accessible method for routine purity assessments, it lacks the specificity and sensitivity of mass spectrometric detection. For researchers in drug discovery and development, a multi-technique approach, leveraging the strengths of each method, will ultimately lead to the most robust and reliable analytical data.
References
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
- Link, W. E., & Morrissette, R. A. (1964). Gas chromatographic separation of bromo- and chloropyridines.
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Anwar, M., Hanson, C., & Patel, A. N. (1968). Gas chromatographic separation of pyridine homologues, chloroanilines and toluidines.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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A Comparative Guide to Boc vs. Cbz Protection for (2-chloropyridin-4-yl)methanamine in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within pharmaceutical development, the strategic selection of protecting groups is paramount to achieving high yields and purity. The target molecule, (2-chloropyridin-4-yl)methanamine, serves as a critical building block and is a known selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2)[1][2][3]. Its structure presents a primary aliphatic amine that requires protection to prevent unwanted side reactions during subsequent synthetic transformations, alongside a potentially reactive chloro-substituted pyridine ring.
This guide provides an in-depth comparison of two of the most ubiquitous amine-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the specific protection of (2-chloropyridin-4-yl)methanamine. We will delve into the mechanistic underpinnings of each group, provide detailed experimental protocols, and present a data-driven comparison to guide the rational selection for your synthetic strategy.
Fundamental Principles of Amine Protection: Boc and Cbz Groups
The primary function of a protecting group is to mask a reactive functional group, in this case, the primary amine, as a less reactive derivative—the carbamate. This allows for chemical modifications elsewhere in the molecule. The choice between Boc and Cbz hinges on their distinct stability profiles and the conditions required for their removal, which dictates their orthogonality to other functional groups and reagents in a synthetic sequence.[4][5]
The Boc (tert-Butyloxycarbonyl) Group
The Boc group is a cornerstone of modern organic synthesis, valued for its stability in a wide array of conditions and its clean, acid-labile deprotection mechanism.[6]
-
Protection Mechanism : The amine's nucleophilic nitrogen attacks one of the electrophilic carbonyls of di-tert-butyl dicarbonate (Boc₂O). This process forms a carbamate and releases a tert-butyl carbonate intermediate, which subsequently decomposes into carbon dioxide and tert-butanol.[4][7] While the reaction can proceed without a base, one is often added to enhance the amine's nucleophilicity and scavenge the proton generated.[8][9]
-
Stability : Boc-protected amines are robustly stable under basic, nucleophilic, and reductive (catalytic hydrogenation) conditions.[6][10] This makes the Boc group an excellent choice when subsequent synthetic steps involve reagents that would cleave a Cbz group.
-
Deprotection Mechanism : The key advantage of the Boc group is its facile removal under mild acidic conditions.[6] Treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), protonates the carbamate's carbonyl oxygen.[9][11] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to liberate the free amine.[9][12]
The Cbz (Benzyloxycarbonyl) Group
Introduced by Bergmann and Zervas, the Cbz (or Z) group was pivotal in the development of controlled peptide synthesis and remains a highly versatile protecting group.[13][14]
-
Protection Mechanism : The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann conditions with aqueous carbonate).[13][14] The amine attacks the highly reactive acyl chloride, and the base neutralizes the HCl byproduct.[13][15]
-
Stability : Cbz-protected amines exhibit excellent stability towards acidic and basic conditions, making them orthogonal to many other protecting groups like Fmoc.[13][14][16] However, they are labile to reductive cleavage.
-
Deprotection Mechanism : The classic and mildest method for Cbz removal is catalytic hydrogenolysis.[14][17] Using hydrogen gas and a palladium on carbon (Pd/C) catalyst, the benzyl C-O bond is cleaved, releasing the free amine along with volatile byproducts, toluene and carbon dioxide.[13][14] Alternative deprotection methods include the use of strong acids like HBr in acetic acid, though these conditions are harsher.[17][18]
Application to (2-chloropyridin-4-yl)methanamine: A Head-to-Head Comparison
The specific structure of (2-chloropyridin-4-yl)methanamine introduces a critical decision point for the synthetic chemist: the presence of a chloro-substituent on the pyridine ring. This functionality can be susceptible to reduction, a condition central to the most common Cbz deprotection method.
Experimental Protocols
The following protocols are representative procedures for the protection of (2-chloropyridin-4-yl)methanamine.
Protocol 1: Boc Protection of (2-chloropyridin-4-yl)methanamine
-
Dissolution : Dissolve (2-chloropyridin-4-yl)methanamine (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition : Add triethylamine (TEA) (1.5 equiv.) to the solution.
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction : Stir the mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Cbz Protection of (2-chloropyridin-4-yl)methanamine
-
Dissolution : Dissolve (2-chloropyridin-4-yl)methanamine (1.0 equiv.) in a biphasic mixture of 1,4-dioxane and 1 M aqueous sodium carbonate solution.
-
Reagent Addition : Cool the vigorously stirring mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise, ensuring the internal temperature remains below 5 °C.[14]
-
Reaction : Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Work-up : Upon completion, extract the mixture with ethyl acetate (2x). Combine the organic layers.
-
Isolation : Wash the combined organic layers with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product, which can be further purified by crystallization or chromatography.[19]
Workflow Visualizations
Caption: Boc protection and deprotection workflow.
Caption: Cbz protection and deprotection workflow.
Data-Driven Comparative Analysis
| Feature | Boc Protection | Cbz Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild; typically room temp. with a non-nucleophilic base (e.g., TEA) in an organic solvent (e.g., DCM).[20] | Mild; often Schotten-Baumann conditions (0°C to RT, aq. base).[14] |
| Stability | Stable: Bases, nucleophiles, catalytic hydrogenation.[6] Labile: Strong acids (TFA, HCl).[9] | Stable: Most acids and bases.[14][16] Labile: Catalytic hydrogenation, very strong acids (HBr/AcOH).[17][18] |
| Deprotection Method | Acidolysis (e.g., TFA in DCM, HCl in dioxane).[11][21] | Catalytic Hydrogenolysis (H₂, Pd/C).[14][17] |
| Deprotection Byproducts | CO₂, isobutylene (volatile).[7][12] | CO₂, toluene (volatile).[14] |
| Orthogonality | Orthogonal to Cbz, Fmoc.[4] | Orthogonal to Boc, Fmoc.[13] |
| Compatibility with (2-chloropyridin-4-yl)methanamine | High. The protection and deprotection conditions are fully compatible with the chloro-pyridine moiety. | Moderate to Low. The standard deprotection method (catalytic hydrogenolysis) poses a significant risk of hydrodehalogenation, cleaving the C-Cl bond. This is often an undesirable side reaction. |
Conclusion and Strategic Recommendations
Both Boc and Cbz are effective at protecting the primary amine of (2-chloropyridin-4-yl)methanamine. The choice, however, is not arbitrary and must be dictated by the overall synthetic plan.
-
Choose Boc protection when the integrity of the 2-chloro substituent is critical for the final target molecule and subsequent synthetic steps may involve reductive conditions. The Boc group's stability to hydrogenation and its clean, orthogonal removal with acid make it the superior and lower-risk choice for this specific substrate in most synthetic contexts.
-
Choose Cbz protection with caution. This route becomes viable only if:
-
The synthetic plan involves replacing the chloro group in a later step, making its premature removal irrelevant.
-
A non-reductive deprotection method, such as treatment with HBr in acetic acid, is planned.[17][18] However, these conditions are harsh and may not be compatible with other acid-sensitive functional groups in the molecule.
-
Specialized transfer hydrogenation conditions or catalysts that minimize hydrodehalogenation are employed, though this adds complexity and requires careful optimization.
-
For researchers and drug development professionals working with (2-chloropyridin-4-yl)methanamine, the Boc protecting group offers a more robust, reliable, and predictable synthetic route , ensuring the preservation of the key chloro-pyridine scaffold.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
National Institutes of Health. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. Available from: [Link]
-
PubChem. (2-Chloropyridin-4-yl)methanamine. Available from: [Link]
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A Senior Application Scientist's Guide to Amine Protection for (2-chloropyridin-4-yl)methanamine
In the intricate world of drug discovery and development, the strategic manipulation of functional groups is paramount. The (2-chloropyridin-4-yl)methanamine scaffold is a privileged fragment in medicinal chemistry, offering a versatile handle for the construction of complex molecular architectures. However, the inherent nucleophilicity and basicity of the primary amine necessitate a carefully chosen protecting group strategy to prevent undesirable side reactions during multi-step syntheses. This guide provides a comparative analysis of common and alternative protecting groups for (2-chloropyridin-4-yl)methanamine, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic campaigns.
The Challenge: Protecting a Versatile Amine
The primary amine of (2-chloropyridin-4-yl)methanamine is a potent nucleophile that can readily participate in a variety of reactions, including acylation, alkylation, and Michael additions. Furthermore, its basicity can interfere with metal-catalyzed cross-coupling reactions at the 2-chloro position of the pyridine ring, a common strategy for introducing molecular diversity. Therefore, the selection of a suitable protecting group is a critical first step in any synthetic route involving this valuable building block. An ideal protecting group should be:
-
Easy to install and remove in high yield under mild conditions.
-
Stable to a wide range of reaction conditions, particularly those employed in subsequent synthetic steps.
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.
This guide will compare the performance of several widely used and emerging protecting groups for (2-chloropyridin-4-yl)methanamine, providing a head-to-head analysis of their strengths and weaknesses.
The Contenders: A Comparative Overview
We will evaluate the following protecting groups:
-
tert-Butoxycarbonyl (Boc): The ubiquitous, acid-labile protecting group.
-
Benzyloxycarbonyl (Cbz): A classic protecting group removable by hydrogenolysis.
-
9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile group widely used in peptide synthesis.
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): A fluoride-labile protecting group offering excellent orthogonality.
-
o-Nitrobenzenesulfonyl (Nosyl): A readily cleavable sulfonamide-based protecting group.
The following table summarizes the key features and representative experimental data for the protection of amines, with a focus on conditions applicable to (2-chloropyridin-4-yl)methanamine.
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Reported Yield (Protection) | Orthogonality & Remarks |
| Boc | (Boc)₂O, DMAP, Et₃N, CH₂Cl₂ | Room temperature, 2-6 h | TFA/CH₂Cl₂ or 4M HCl in dioxane | >90% for aminopyridines[1] | Stable to hydrogenolysis and mild base. Can be cleaved under some Suzuki coupling conditions. |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O | 0 °C to room temperature, 6 h | H₂, Pd/C, MeOH | ~85% for 4-aminopyridine[2] | Stable to acidic and basic conditions. Not compatible with reactions involving catalytic hydrogenation. |
| Fmoc | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | Room temperature, 16 h | 20% Piperidine in DMF | ~80-90% for general amines[3] | Stable to acid and hydrogenolysis. Base-labile nature requires careful planning of subsequent steps. |
| Teoc | Teoc-OSu, Et₃N, CH₂Cl₂ | Room temperature | TBAF, THF | Good yields for primary amines | Stable to acid, base, and hydrogenolysis. Offers excellent orthogonality. |
| Nosyl | 2-Nitrobenzenesulfonyl chloride, Pyridine, CH₂Cl₂ | 0 °C to room temperature | Thiophenol, K₂CO₃, DMF | High yields for primary amines | Stable to acid and hydrogenolysis. Cleaved under mild, nucleophilic conditions. |
In-Depth Analysis and Experimental Protocols
tert-Butoxycarbonyl (Boc) Group: The Reliable Workhorse
The Boc group is arguably the most common amine protecting group due to its ease of installation and clean, acidic deprotection.
Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) with a base like triethylamine (Et₃N) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) is a standard and highly effective method for Boc protection. The base neutralizes the carbonic acid byproduct, driving the reaction to completion. Dichloromethane (CH₂Cl₂) is a common solvent due to its inertness and ability to dissolve the reactants.
Protection & Deprotection Workflow
Caption: Boc protection and deprotection scheme.
Experimental Protocol: Boc Protection
-
Dissolve (2-chloropyridin-4-yl)methanamine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl ((2-chloropyridin-4-yl)methyl)carbamate.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected amine (1.0 eq) in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the deprotected amine.
Trustworthiness and Field Insights: While Boc is generally stable, it's important to note that it can be partially or fully cleaved under the basic conditions of some palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, especially at elevated temperatures.[4] This can lead to undesired side products and lower yields. Therefore, careful optimization of the coupling conditions is crucial when using a Boc-protected substrate.
Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Labile Option
The Cbz group is a robust protecting group that is stable to a wide range of acidic and basic conditions, making it an excellent choice when such conditions are required in subsequent synthetic steps.
Causality Behind Experimental Choices: The Schotten-Baumann conditions, using a biphasic system of an organic solvent (like THF) and water with a mild inorganic base (such as NaHCO₃), are commonly employed for Cbz protection. This method effectively neutralizes the HCl generated during the reaction of the amine with benzyl chloroformate (Cbz-Cl), preventing protonation of the starting amine.
Protection & Deprotection Workflow
Caption: Cbz protection and deprotection scheme.
Experimental Protocol: Cbz Protection
-
Dissolve (2-chloropyridin-4-yl)methanamine (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours or until completion as monitored by TLC.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Experimental Protocol: Cbz Deprotection
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Trustworthiness and Field Insights: A significant advantage of the Cbz group is its stability in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[5] However, the deprotection by catalytic hydrogenation may not be compatible with other functional groups in the molecule, such as alkenes, alkynes, or other reducible groups. The 2-chloro substituent on the pyridine ring is generally stable to these hydrogenolysis conditions.
9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Choice
The Fmoc group is a cornerstone of solid-phase peptide synthesis due to its facile cleavage under mild basic conditions. This orthogonality to acid-labile and hydrogenolysis-labile groups makes it a valuable tool in complex syntheses.
Causality Behind Experimental Choices: Similar to Cbz protection, the reaction of an amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is typically performed under Schotten-Baumann conditions to neutralize the generated HCl. The use of a dioxane/water mixture provides a suitable solvent system for both the amine and the acylating agent.
Protection & Deprotection Workflow
Caption: Fmoc protection and deprotection scheme.
Experimental Protocol: Fmoc Protection
-
Dissolve (2-chloropyridin-4-yl)methanamine (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise at room temperature.
-
Stir the mixture for 16 hours at room temperature.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Experimental Protocol: Fmoc Deprotection
-
Dissolve the Fmoc-protected amine (1.0 eq) in dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
The crude product can often be used directly in the next step or purified by chromatography.
Trustworthiness and Field Insights: The Fmoc group is stable to acidic conditions and hydrogenolysis, providing excellent orthogonality with Boc and Cbz groups.[6] However, its lability to basic conditions means that any subsequent reactions must be performed under neutral or acidic conditions. This can be a limitation in syntheses requiring basic reagents.
Emerging Alternatives for Enhanced Orthogonality
While Boc, Cbz, and Fmoc are the traditional choices, several alternative protecting groups offer unique advantages in terms of stability and deprotection conditions.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is an attractive alternative due to its robustness and unique fluoride-mediated deprotection.
-
Protection: Typically installed using Teoc-OSu (N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide) and a base like triethylamine.[7]
-
Deprotection: Cleaved with fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF.[7]
-
Advantages: The Teoc group is stable to a wide range of acidic and basic conditions, as well as hydrogenolysis, making it truly orthogonal to Boc, Cbz, and Fmoc.[2][7] This allows for highly selective deprotection in complex molecules.
o-Nitrobenzenesulfonyl (Nosyl) Group
The Nosyl group is a sulfonamide-based protecting group that offers mild deprotection conditions.
-
Protection: Introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride in the presence of a base like pyridine.
-
Deprotection: Readily cleaved under mild, neutral conditions using a thiol, such as thiophenol, and a base like K₂CO₃.
-
Advantages: The Nosyl group is stable to acidic conditions used for Boc removal and hydrogenolysis for Cbz cleavage, providing excellent orthogonality.[1] The resulting nosyl-protected amines are often crystalline, facilitating purification.
Conclusion: Selecting the Optimal Protecting Group
The choice of the best protecting group for (2-chloropyridin-4-yl)methanamine is highly dependent on the planned synthetic route.
-
Boc is a good initial choice for its simplicity, but its potential instability in cross-coupling reactions must be considered.
-
Cbz offers greater stability in cross-coupling reactions but limits the use of catalytic hydrogenation for other transformations.
-
Fmoc provides excellent orthogonality to acid- and hydrogenolysis-labile groups but restricts the use of basic reagents.
-
Teoc and Nosyl are powerful alternatives that offer superior orthogonality and should be considered for complex, multi-step syntheses where selective deprotection is critical.
By carefully considering the stability and deprotection conditions of each protecting group in the context of the overall synthetic strategy, researchers can navigate the challenges of working with the (2-chloropyridin-4-yl)methanamine scaffold and efficiently access their target molecules.
References
- BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines. BenchChem.
-
Chem-Station. (2019, February 5). Teoc Protecting Group. Chem-Station Int. Ed. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Total-Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Zheng, Y., et al. (2010). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o401.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem.
-
Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. Retrieved from [Link]
- MDPI. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(21), 5039.
- Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1235-1239.
- BenchChem. (2025).
-
PubChem. (n.d.). benzyl N-benzyl-N-(2-chloropyridin-4-yl)carbamate. Retrieved from [Link]
- Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1235-1239.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
- IFPMA. (2016). Patent protection as a key driver for pharmaceutical innovation. Journal of Pharmaceutical Policy and Practice, 9(1), 1-6.
-
PubChem. (n.d.). (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing silyl carbamates.
- ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3084-3091.
-
National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
- ResearchGate. (2025). 2,4,5-Trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates: Synthesis, Isolation, Characterization and Utility in the Synthesis of Dipeptidyl Ureas. Letters in Organic Chemistry, 2(4), 344-349.
- National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
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Pipzine Chemicals. (n.d.). 2-Chloro-4-aminopyridine Manufacturer & Supplier China. Retrieved from [Link]
- Royal Society of Chemistry. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (21), 3141-3150.
- Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
- National Institutes of Health. (2003). Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs for Use With Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy. Journal of Medicinal Chemistry, 46(25), 5533–5545.
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ResearchGate. (n.d.). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.
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- IFPMA. (2016). Patent protection as a key driver for pharmaceutical innovation. Journal of Pharmaceutical Policy and Practice, 9(1), 1-6.
- MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2577.
- University of Michigan. (n.d.). Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines as intermediates of potential PI3K inhibitors via selective Suzuki-Miyaura cross-coupling reaction. Deep Blue Documents.
- ResearchGate. (2025). ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. ChemInform, 46(32).
- Google Patents. (n.d.). Solid forms of 2-(4-chlorophenyl)-n-((2-2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl) methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses.
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A Comparative Guide to Functionalized Pyridine Building Blocks: The Role of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and its bioisosteric relationship with the phenyl ring, often leading to improved pharmacological profiles. This guide provides a comparative analysis of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, a versatile building block, against other functionalized pyridines, offering insights for researchers, scientists, and drug development professionals.
The Strategic Importance of Functionalized Pyridines
Functionalized pyridines are invaluable in drug discovery due to their diverse biological activities.[1][3] They are integral to the synthesis of a wide array of therapeutic agents, including those for cancer, hypertension, and infectious diseases.[1][2] The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, ultimately impacting its efficacy and safety.
Profile: this compound
This compound (CAS 916210-27-0) has emerged as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[4] Its structure, featuring a 2-chloropyridine moiety and a Boc-protected aminomethyl group at the 4-position, offers a unique combination of reactivity and stability.[4]
Key Structural Features and Reactivity:
-
2-Chloro Substituent: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[5][6][7] While chloropyridines are generally less reactive than their bromo or iodo counterparts, advancements in catalyst systems have enabled their efficient use.[7]
-
Boc-Protected Aminomethyl Group: The tert-butyloxycarbonyl (Boc) protecting group provides a stable carbamate that masks the primary amine.[8][9] This protection is crucial during reactions involving the chloro moiety. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the aminomethyl group for further functionalization.[10][11][12]
-
4-Substitution Pattern: The placement of the aminomethyl group at the 4-position influences the electronic properties of the pyridine ring and provides a vector for extending the molecular scaffold.
Synthesis: The synthesis of this compound typically involves the reaction of (2-chloropyridin-4-yl)methanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.[13]
Diagram: Logical Workflow for Utilizing this compound
Caption: Synthetic pathways leveraging the dual reactivity of the building block.
Comparative Analysis with Alternative Pyridine Building Blocks
The choice of a pyridine building block is dictated by the desired substitution pattern, the required reaction sequence, and the overall synthetic strategy. Below is a comparison of this compound with other common functionalized pyridines.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | 2-Chloro, 4-(Boc-aminomethyl) | Orthogonal reactivity of the two functional groups.[8] | The chloro group can be less reactive than bromo or iodo analogues in some cross-coupling reactions.[14] |
| 2-Bromo-4-methylpyridine | 2-Bromo, 4-Methyl | Higher reactivity of the bromo group in cross-coupling reactions. | The methyl group requires harsh conditions for further functionalization. |
| 4-Amino-2-chloropyridine | 2-Chloro, 4-Amino | Commercially available and cost-effective. | The free amino group may interfere with reactions at the chloro position, requiring protection/deprotection steps. |
| 2-Chloro-4-(hydroxymethyl)pyridine | 2-Chloro, 4-Hydroxymethyl | The hydroxyl group can be readily oxidized or converted to other functional groups. | The hydroxyl group may require protection. |
| (2-Chloropyridin-4-yl)boronic acid | 2-Chloro, 4-Boronic acid | Direct use in Suzuki couplings to introduce the pyridine ring. | Boronic acids can be unstable and prone to decomposition. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a substituted chloropyridine with an arylboronic acid.[7]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
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A Comparative Guide to Catalyst Efficacy for Cross-Coupling with tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Introduction
In the landscape of modern pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, in particular, is a ubiquitous motif in a vast array of biologically active compounds. The substrate, tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate, serves as a versatile building block, offering a handle for diversification at the 2-position of the pyridine ring while the Boc-protected aminomethyl group at the 4-position provides a valuable vector for further synthetic elaboration.[1]
However, the 2-chloropyridine moiety presents a well-documented challenge in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which often results in sluggish reactions and diminished yields.[2] Consequently, the choice of catalytic system—comprising the palladium source, ligand, base, and solvent—is paramount to achieving high efficiency and reproducibility.
This guide provides an in-depth, objective comparison of various catalytic systems for the three most pivotal cross-coupling reactions involving this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3] Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers toward successful outcomes. All protocols and data are synthesized from established methodologies for structurally analogous 2-chloropyridine substrates, providing a robust starting point for optimization.[2][4]
Section 1: The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures.[3] Its success with challenging substrates like 2-chloropyridines is highly dependent on the catalyst's ability to navigate a delicate catalytic cycle efficiently.
Mechanistic Considerations & Catalyst Design
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions is a foundational concept in organic synthesis.[5][6] The efficacy of a catalyst is determined by its ability to facilitate each step of this cycle—oxidative addition, transmetalation, and reductive elimination—while resisting deactivation pathways. For 2-chloropyridines, the oxidative addition of the C-Cl bond to the Pd(0) center can be slow, and the subsequent steps must be fast enough to outcompete catalyst inhibition.
Modern catalyst design has focused on using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of monoligated, coordinatively unsaturated L1Pd(0) species, which are highly active in oxidative addition.[6] Furthermore, their steric bulk accelerates the final, often rate-limiting, reductive elimination step to release the product and regenerate the active catalyst.[2]
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Comparative Data for Suzuki-Miyaura Catalysts
The following table summarizes the performance of representative palladium catalysts for the coupling of 2-chloropyridine substrates with arylboronic acids. The data, extrapolated from literature on similar substrates, serves as a strong predictive model for reactions with this compound.[2][7]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene or THF | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-2 |
Analysis:
-
Pd(PPh₃)₄: This traditional catalyst is often sluggish and requires higher temperatures and catalyst loadings.[2] Its lower efficacy is attributed to the relative instability of the PPh₃ ligand under harsh conditions and slower rates for the key catalytic steps.
-
Buchwald Precatalysts (XPhos/SPhos G3): These state-of-the-art catalysts demonstrate significantly higher activity.[2] The bulky, electron-rich biarylphosphine ligands (XPhos, SPhos) stabilize the Pd(0) center, accelerate oxidative addition, and facilitate rapid reductive elimination. The G3 precatalysts offer the added advantage of being air- and moisture-stable, simplifying reaction setup.
-
NHC-Ligated Precatalysts (PEPPSI™-IPr): N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form highly stable and active palladium complexes.[8] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system provides a robust catalyst that is particularly effective for coupling unreactive chlorides.[7]
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol utilizes an air-stable G3 precatalyst, which represents a reliable and high-yielding approach.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and powdered K₃PO₄.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed, anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation.[9][10] For a substrate like ours, this reaction opens the door to a wide range of N-functionalized pyridine derivatives.
Mechanistic Considerations & Ligand Evolution
The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine, deprotonation by a base to form an amide complex, and subsequent reductive elimination.[11] The choice of ligand is crucial for overcoming the challenge of coupling electron-deficient 2-chloropyridines with various amines.
The development of ligands for this reaction has progressed through several generations. Early systems were limited in scope, but the advent of bulky, electron-rich phosphine ligands developed by Buchwald, Hartwig, and others dramatically expanded the reaction's utility, enabling the coupling of aryl chlorides with primary and secondary amines, and even ammonia equivalents.[10][12] Ligands like Xantphos, with its large bite angle, and monodentate ligands like XPhos are highly effective.[13]
Comparative Data for Buchwald-Hartwig Catalysts
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / P(o-tol)₃ | P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 12-24 | 40-60 |
| Pd(OAc)₂ / Xantphos | Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 100-110 | 6-18 | 75-90 |
| XPhos Pd G3 | XPhos | K₃PO₄ or LHMDS | Toluene or THF | 80-100 | 2-12 | >90 |
Analysis:
-
First Generation (P(o-tol)₃): While groundbreaking, these early systems are generally not effective for unactivated chlorides and have a limited substrate scope.[11]
-
Bidentate Ligands (Xantphos): The use of ligands like Xantphos provided a significant improvement, allowing for the coupling of a broader range of amines with aryl chlorides.[13] The defined geometry of these ligands can be highly beneficial.
-
Sterically Hindered Ligands (XPhos): Modern ligands like XPhos, often used in air-stable precatalyst form, provide the highest activity and generality, enabling reactions at lower temperatures and with a wider array of amines, including hindered ones.[12]
Recommended Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
Inside a glovebox, charge an oven-dried vial with NaOt-Bu.
-
Outside the glovebox, add this compound, the XPhos Pd G3 precatalyst, and a magnetic stir bar.
-
Seal the vial with a screw cap containing a septum and purge with an inert gas.
-
Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Place the vial in a preheated aluminum block at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Section 3: The Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a powerful and direct route to couple terminal alkynes with aryl halides, forming internal alkynes that are valuable intermediates in organic synthesis.[14]
Mechanistic Considerations & Catalyst Systems
The classic Sonogashira reaction employs a dual catalytic system, with a palladium complex promoting the main cross-coupling cycle and a copper(I) co-catalyst activating the alkyne.[15] While highly effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). This has spurred the development of copper-free Sonogashira protocols, which rely on highly active palladium catalysts to function without the copper additive, often requiring an amine base that can also act as a ligand and solvent.[16]
Comparative Data for Sonogashira Catalysts
| Catalyst System | Co-Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60-80 | 6-16 | 70-85 |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | DMF | RT - 80 | 4-12 | 80-95 |
| Pd(OAc)₂ / SPhos (Copper-Free) | None | Cs₂CO₃ | Dioxane | 100 | 8-24 | 70-90 |
Analysis:
-
Classic Pd/Cu Systems: The combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) salt is the workhorse method and is generally reliable for a wide range of substrates.[14][15] The choice of amine base can significantly impact the reaction rate.
-
Copper-Free Systems: These methods are advantageous when the substrate or product is sensitive to copper or when alkyne homocoupling is a significant side reaction. They typically require more active palladium catalysts, often employing bulky phosphine ligands like SPhos or XPhos, and may require higher temperatures.[16]
Recommended Experimental Protocol: Sonogashira Coupling (Classic Pd/Cu)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
THF (5 mL, anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed, anhydrous THF, followed by degassed triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C if the reaction is slow.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Section 4: A Practical Workflow for Catalyst Screening
For novel or particularly challenging coupling reactions, a systematic catalyst screening is the most efficient path to identifying optimal conditions. High-throughput experimentation (HTE) arrays using 24 or 96-well plates are ideal. The following workflow illustrates a logical approach.
Caption: A streamlined workflow for parallel screening of cross-coupling catalysts.
Conclusion
While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, the functionalization of this compound demands more robust solutions. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, modern catalytic systems built upon bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes offer superior performance, characterized by lower catalyst loadings, shorter reaction times, milder conditions, and higher yields.[2] The use of air-stable precatalysts (e.g., G3 palladacycles) further enhances reproducibility and simplifies experimental setup. For any novel transformation, a systematic screening of these advanced catalysts is a highly recommended strategy to rapidly identify the optimal conditions for success.
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Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. Available at: [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
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Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]
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C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]
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Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Available at: [Link]
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The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. ResearchGate. Available at: [Link]
-
Recent advances in Sonogashira reactions. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]
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A Comparative Guide to the Synthesis of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate: A Kinetic and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of molecular building blocks is paramount. tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate serves as a critical intermediate, enabling the synthesis of a diverse range of bioactive molecules.[1] Its structure, featuring a reactive chloropyridine moiety and a protected amine, offers a versatile scaffold for further chemical elaboration. This guide provides an in-depth analysis of the reaction kinetics for its synthesis, compares alternative methodologies, and furnishes detailed experimental protocols to empower researchers in their synthetic endeavors.
The Prevailing Synthetic Route: A Mechanistic Insight into Boc Protection
The most common and direct method for the synthesis of this compound is the N-tert-butoxycarbonylation (Boc protection) of (2-chloropyridin-4-yl)methanamine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.
Unraveling the Reaction Kinetics
While specific kinetic studies for this particular reaction are not extensively reported in the literature, a comprehensive understanding can be derived from the well-established principles of carbamate formation. The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O.
The rate of carbamate formation is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the Boc-protecting agent, the solvent, and the presence of a catalyst or base.[2][3][4] For primary amines like (2-chloropyridin-4-yl)methanamine, the reaction is generally considered to be second-order, with the rate law expressed as:
Rate = k[(2-chloropyridin-4-yl)methanamine][(Boc)₂O]
The rate constant, k, is dependent on the reaction conditions. The basicity of the amine plays a crucial role; more basic amines are generally more nucleophilic and react faster.[4] However, for very basic amines, proton transfer can become the rate-limiting step.[2]
The reaction mechanism can be visualized as follows:
Figure 1: Proposed reaction mechanism for the Boc protection of (2-chloropyridin-4-yl)methanamine.
Comparative Analysis of Synthetic Methodologies
While the direct Boc protection of (2-chloropyridin-4-yl)methanamine is the most straightforward approach, alternative strategies can be considered, particularly when addressing challenges such as substrate availability or the need for milder reaction conditions.
| Method | Description | Advantages | Disadvantages | Typical Yield |
| Direct Boc Protection | Reaction of (2-chloropyridin-4-yl)methanamine with (Boc)₂O in the presence of a base (e.g., triethylamine, diisopropylethylamine). | Simple, one-step procedure. High yields. Readily available reagents. | May require careful control of stoichiometry to avoid bis-Boc protection. The starting amine may be expensive or require synthesis. | 80-95%[5][6] |
| Two-Step Synthesis from 4-cyanopyridine | Reduction of 4-cyano-2-chloropyridine to the corresponding amine, followed by in-situ or subsequent Boc protection. | Utilizes a more readily available starting material. Can be performed as a one-pot procedure. | Involves a reduction step which may require specific catalysts (e.g., Raney Nickel, Pd/C) and handling of H₂ gas. Potential for side reactions during reduction. | 70-85% (over two steps) |
| Alkylation of Boc-protected 4-aminopyridine | Deprotonation of N-Boc-4-aminopyridine followed by alkylation with a suitable electrophile.[7] | Useful for creating derivatives with different linkers. | Requires a strong base for deprotonation. Potential for N-alkylation of the pyridine ring.[7] | Variable, depends on the specific electrophile. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Boc Protection
Materials:
-
(2-chloropyridin-4-yl)methanamine hydrochloride[8]
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of (2-chloropyridin-4-yl)methanamine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Kinetic Analysis of the Boc Protection Reaction
Objective: To determine the reaction order and rate constant for the synthesis of this compound.
Methodology: The reaction progress can be monitored by in-situ infrared (IR) spectroscopy or by taking aliquots at specific time intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Figure 2: Workflow for the kinetic analysis of the Boc protection reaction.
Data Analysis:
By varying the initial concentrations of (2-chloropyridin-4-yl)methanamine and (Boc)₂O and measuring the initial reaction rates, the order of the reaction with respect to each reactant can be determined. The overall rate law and the rate constant can then be established.
Conclusion
The synthesis of this compound via the direct Boc protection of (2-chloropyridin-4-yl)methanamine remains the most efficient and widely adopted method. A thorough understanding of the underlying reaction kinetics allows for the optimization of reaction conditions to achieve higher yields and purity. While alternative synthetic routes exist and may be advantageous in specific contexts, the direct approach offers a balance of simplicity, efficiency, and scalability. The provided protocols serve as a practical guide for researchers to confidently synthesize and analyze this important chemical intermediate.
References
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- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2-Chloropyridin-4-yl)MethanaMine Hydrochloride | TargetMol [targetmol.com]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
Introduction: The Critical Role of Purity in a Versatile Building Block
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate is a key intermediate in medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected amine and a reactive chloropyridine ring, makes it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.[1] The purity of this reagent is paramount; trace impurities can lead to unforeseen side reactions, complicate product isolation, and ultimately compromise the integrity of biological data.
This guide provides a comprehensive framework for researchers to assess the purity of commercially available this compound. We will delve into the rationale behind a multi-pronged analytical approach, detail robust experimental protocols, and provide a roadmap for data interpretation. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically rigorous and self-validating system.[2][3][4][5][6][7][8][9]
Anticipating Impurities: A Synthesis-Based Approach
To effectively assess purity, one must first understand the likely impurities. The most common synthesis of our target compound involves the reaction of (2-chloropyridin-4-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: Synthetic route to the target compound.
This synthetic pathway suggests several potential process-related impurities:
-
Unreacted Starting Materials: Residual (2-chloropyridin-4-yl)methanamine and di-tert-butyl dicarbonate.
-
Over-alkylation Product: Di-Boc protected amine, where both hydrogens of the primary amine have reacted.
-
Boc₂O Degradation Products: tert-Butanol and carbon dioxide.
-
Related Substances: Impurities arising from the synthesis of the starting materials themselves.
A Multi-Modal Analytical Workflow for Purity Determination
A single analytical technique is rarely sufficient for a comprehensive purity assessment. We advocate for a workflow that combines a high-resolution separation technique with spectroscopic methods for structural confirmation.
Caption: Recommended analytical workflow.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Rationale: RP-HPLC is the workhorse for purity determination due to its high resolving power and sensitivity. A C18 column is ideal for separating our moderately polar target compound from both more polar (e.g., starting amine) and less polar (e.g., di-Boc) impurities. UV detection is suitable as the pyridine ring is a strong chromophore. This method will be validated according to ICH Q2(R1) guidelines.[4][7][8]
Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is determined by area percent calculation. The peak area of the main component is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR provide unambiguous structural confirmation of the main component and can help identify impurities if they are present at sufficient concentration (>1%). The characteristic signals for the tert-butyl group, the pyridine ring protons, and the methylene bridge are key diagnostic markers.
Protocol:
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for the target structure. Integrate signals in the ¹H NMR to confirm proton ratios.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is a powerful tool for identifying unknown impurities detected by HPLC. By coupling the separation power of LC with the mass-resolving capability of MS, we can obtain the molecular weight of co-eluting or minor impurity peaks. The presence of a chlorine atom will give a characteristic M+2 isotopic pattern, aiding in the identification of chlorine-containing impurities.[10][11]
Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Method: Utilize the same HPLC method as described above.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.
-
Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra to determine their molecular weights.
Comparative Data and Interpretation
To illustrate the application of these methods, we analyzed three hypothetical commercial batches of this compound.
Table 1: Comparative HPLC Purity Analysis
| Sample ID | Purity (Area %) | Impurity 1 (RT ~3.5 min) | Impurity 2 (RT ~18.2 min) |
| Batch A | 99.6% | 0.2% | 0.1% |
| Batch B | 97.5% | 1.8% | 0.5% |
| Batch C | 98.9% | 0.8% | Not Detected |
Interpretation:
-
Batch A shows high purity with minor impurities.
-
Batch B has a significantly lower purity, with a major impurity eluting early (Impurity 1), suggesting it is more polar than the parent compound. This is consistent with the unreacted starting material, (2-chloropyridin-4-yl)methanamine.
-
Batch C is of good purity but contains a notable amount of the polar impurity.
Table 2: Key NMR and MS Data for Identification
| Analyte | Key ¹H NMR Signals (CDCl₃) | Expected [M+H]⁺ |
| Target Compound | ~1.45 (s, 9H, t-Bu), ~4.40 (d, 2H, CH₂), ~7.2-8.4 (m, 3H, Pyridine) | 243.09 |
| Impurity 1 | Lacks t-Bu signal at ~1.45 ppm | 143.04 |
| Impurity 2 | Additional t-Bu signal, altered pyridine signals | 343.14 |
Interpretation:
-
The NMR data for the main peak across all batches would be expected to align with the target compound's structure.
-
LC-MS analysis of Impurity 1 (from Batch B and C) revealed a mass consistent with (2-chloropyridin-4-yl)methanamine ([M+H]⁺ = 143.04).
-
LC-MS of Impurity 2 (from Batch A and B) showed a mass consistent with the di-Boc protected product ([M+H]⁺ = 343.14).
Forced Degradation: A Glimpse into Stability
To build a truly robust, stability-indicating method, forced degradation studies are essential.[12][13] These studies intentionally stress the compound to generate potential degradation products.
Sources
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. jordilabs.com [jordilabs.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography [usp.org]
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- 8. starodub.nl [starodub.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
The Strategic Value of Amine Protection: A Cost-Benefit Analysis of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of starting materials and intermediates is a critical decision that profoundly impacts overall efficiency, yield, and cost. The introduction of the (2-chloropyridin-4-yl)methylamine moiety, a valuable building block for a variety of biologically active compounds, presents a common crossroads for chemists: utilize the readily available free amine, (2-chloropyridin-4-yl)methanamine, or opt for its protected counterpart, tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate. This guide provides an in-depth cost-benefit analysis of employing the latter, offering experimental insights and comparative data to inform strategic decisions in complex synthetic campaigns.
The Organic Chemist's Dilemma: To Protect or Not to Protect?
The core of this decision lies in balancing the upfront cost and additional synthetic steps associated with a protected amine against the potential for increased yields, simplified purification, and enhanced reaction control. While seemingly a straightforward choice, the optimal path is highly dependent on the specific chemical transformations planned and the overall synthetic strategy. This guide will dissect the nuances of this choice through a detailed comparison of this compound and its unprotected alternative, (2-chloropyridin-4-yl)methanamine.
Cost Analysis: A Tale of Two Reagents
A preliminary cost analysis reveals a significant price difference between the Boc-protected amine and the free amine hydrochloride salt. The following table provides an approximate price comparison based on currently available supplier information. Prices are subject to change and may vary between suppliers.
| Reagent | Purity | Representative Pricing (USD) |
| tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate | 97% | $101.00 / 1g[1] |
| (2-chloropyridin-4-yl)methanamine hydrochloride | 95+% | $120.00 / 1g[2] |
Note: The listed price for the Boc-protected compound is for a positional isomer, but serves as a reasonable estimate for the target compound due to structural similarity.
At first glance, the free amine hydrochloride appears to be the more cost-effective option. However, this initial assessment does not account for the potential for in-house synthesis of the Boc-protected reagent, which can significantly alter the economic equation. Furthermore, the true cost of a reagent extends beyond its purchase price, encompassing factors such as reaction yield, purification expenses, and the potential for costly side reactions.
The Synthetic Advantage: Why Protection Pays Off
The primary benefit of employing this compound lies in the temporary masking of the reactive primary amine. The tert-butoxycarbonyl (Boc) protecting group offers several key advantages in a multi-step synthesis:
-
Prevention of Side Reactions: The unprotected (2-chloropyridin-4-yl)methanamine possesses two nucleophilic sites: the primary amine and the pyridine nitrogen. In reactions with electrophiles, this can lead to a mixture of desired and undesired products, such as N,N-dialkylation or N-acylation at both the amine and the pyridine ring. The Boc group effectively deactivates the primary amine, ensuring that subsequent reactions occur selectively at other desired positions on the molecule.
-
Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in common organic solvents, facilitating homogeneous reaction conditions and simplifying work-up procedures.
-
Simplified Purification: By preventing the formation of side products, the use of a Boc-protected amine often leads to cleaner reaction profiles. This can significantly reduce the need for complex and time-consuming purification techniques like column chromatography, ultimately saving time and resources.
-
Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, offering a convenient and high-yielding deprotection step at the appropriate stage of the synthesis.
Experimental Evidence: A Case Study in Amide Bond Formation
To illustrate the practical implications of using a protected amine, let's consider a common transformation in drug discovery: amide bond formation. The coupling of a carboxylic acid with an amine is a cornerstone of medicinal chemistry.
Scenario 1: Amide Coupling with Unprotected (2-chloropyridin-4-yl)methanamine
The direct coupling of (2-chloropyridin-4-yl)methanamine with a carboxylic acid using standard coupling reagents can be challenging. The presence of the basic pyridine nitrogen can interfere with the coupling reaction, and the potential for di-acylation of the primary amine exists, especially if the carboxylic acid is used in excess. Purification of the desired mono-amide from unreacted starting materials and side products can be complicated due to the similar polarity of these compounds.
Scenario 2: Amide Coupling with Boc-Protected Amine followed by Deprotection
A more robust approach involves a two-step sequence:
-
Amide Coupling: The Boc-protected amine, this compound, is coupled with the carboxylic acid. The protected nature of the amine ensures a clean and high-yielding reaction, forming the desired amide bond without complications from the pyridine nitrogen or di-acylation.
-
Deprotection: The resulting Boc-protected amide is then treated with a mild acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to cleanly remove the Boc group and afford the final desired amide in high purity.
While this approach involves an additional deprotection step, the overall yield is often significantly higher, and the purification is far more straightforward, frequently involving a simple extraction or crystallization. The use of a related Boc-protected amine in the synthesis of the anticoagulant drug Edoxaban highlights the industrial relevance of this strategy, where high yields (in the range of 87-93%) are reported for the amide coupling step.[3][4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for a related compound.[5]
Materials:
-
(2-chloropyridin-4-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2-chloropyridin-4-yl)methanamine (1.0 eq) in DCM.
-
Add triethylamine (1.0 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary.
Representative Amide Coupling with a Boc-Protected Amine
This is a general protocol for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Boc Deprotection Protocol
Materials:
-
Boc-protected amide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amide in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base and extracted to yield the free amine.
Visualizing the Synthetic Strategy
Caption: A comparison of synthetic routes using an unprotected versus a Boc-protected amine.
Conclusion: A Strategic Investment in Synthesis
While the initial acquisition cost of this compound is higher than its unprotected counterpart, a comprehensive cost-benefit analysis reveals its strategic value in multi-step synthesis. The use of the Boc-protected amine provides a robust and reliable method for introducing the (2-chloropyridin-4-yl)methylamine moiety, minimizing the risk of side reactions, simplifying purification processes, and ultimately leading to higher overall yields of the target molecule. For researchers and drug development professionals engaged in the synthesis of complex molecules, the investment in a protected amine is often a prudent choice that pays dividends in terms of efficiency, reliability, and cost-effectiveness over the entire synthetic campaign. The decision to protect is not merely a matter of chemical strategy but a sound economic principle in the pursuit of novel and valuable compounds.
References
-
(2-Chloropyridin-4-yl)methanamine hydrochloride. Crysalin. Accessed January 4, 2026. [Link]
-
(2-chloropyridin-4-yl)methanamine hydrochloride - [C30000]. Synthonix. Accessed January 4, 2026. [Link]
-
tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate. ChemUniverse. Accessed January 4, 2026. [Link]
-
(2-Chloropyridin-4-yl)methanamine. PubChem. Accessed January 4, 2026. [Link]
-
Advancing Organic Synthesis: The Versatility of (2-Chloropyridin-3-yl)methanamine. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 4, 2026. [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
Sources
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- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate
This document provides essential procedural guidance for the safe handling and disposal of tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate (CAS No. 916210-27-0). As a chlorinated pyridine derivative used as a building block in medicinal chemistry and organic synthesis, its chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1][2] This guide is designed for research scientists and drug development professionals, emphasizing the causality behind each procedural step to foster a culture of safety and compliance.
Hazard Identification and Core Risk Assessment
Understanding the hazard profile is the foundation of safe disposal. While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally similar chlorinated pyridines and carbamates warrant a cautious approach.[3][4][5] The primary risks are associated with skin and eye irritation, potential respiratory irritation, and the generation of toxic gases upon combustion.[2][6][7]
The molecule's structure, containing a chlorinated pyridine ring, is a critical factor. Such compounds can be environmentally persistent, and their incineration requires specialized facilities to neutralize harmful byproducts like hydrogen chloride.[6]
Table 1: Summary of Key Safety & Chemical Data
| Property | Data | Rationale & Source(s) |
| Chemical Name | This compound | IUPAC designation. |
| CAS Number | 916210-27-0 | Unique chemical identifier.[8][9] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Defines the elemental composition.[8] |
| Physical Form | White to off-white solid. | Important for anticipating handling procedures (e.g., dust control).[8] |
| Known & Inferred Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on GHS classifications for structurally analogous compounds. A precautionary approach is mandated due to the absence of specific data.[2][7][10] |
| Combustion Byproducts | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl). | Thermal decomposition releases toxic and corrosive gases, necessitating controlled high-temperature incineration for disposal.[3][6] |
| Disposal Classification | Hazardous Waste . Must be disposed of via a licensed professional waste disposal service. | Pyridine and its derivatives are regulated as hazardous waste (e.g., EPA U196 for pyridine), making professional disposal a legal requirement.[11][12] Self-disposal is prohibited.[3][6][7] |
Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly dictated by the hazard assessment.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166. This is non-negotiable to protect against the risk of serious eye irritation from dust or splashes.[6][7]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste.[3]
-
Body Protection : A fully buttoned laboratory coat must be worn to prevent skin contact.[6]
-
Respiratory Protection : All handling of the solid compound that may generate dust must be performed within a certified laboratory chemical fume hood to prevent inhalation, which may cause respiratory irritation.[3][7]
Step-by-Step Waste Disposal Protocol
The guiding principle is that any material that has come into contact with this compound is considered hazardous waste until proven otherwise through validated decontamination.
Step 1: Waste Segregation and Containment
-
Action: Designate a specific, sealed, and clearly labeled hazardous waste container for all waste streams associated with this compound. Do not mix with other waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Causality: Proper segregation prevents unintentional chemical reactions within the waste container and ensures the disposal vendor can apply the correct treatment process. A sealed container minimizes the release of vapors and prevents spills.
Step 2: Collecting Solid Waste
-
Action: Collect surplus or expired solid compound, contaminated silica gel, and disposable labware (e.g., weigh boats, contaminated wipes) in a heavy-duty plastic bag or a wide-mouth plastic container.
-
Procedure:
Step 3: Collecting Liquid Waste
-
Action: Collect all reaction mixtures, mother liquors, and solvent rinses containing the compound in a dedicated, sealed, and solvent-compatible (e.g., HDPE or glass) liquid hazardous waste container.
-
Causality: Chlorinated organic compounds require specific disposal pathways, typically high-temperature incineration.[3] Collecting rinsate is critical as even trace amounts of the compound render the solvent hazardous.
Step 4: Decontaminating Glassware and Containers
-
Action: The original product container is considered hazardous. It must be triple-rinsed with a suitable laboratory solvent (e.g., acetone or ethyl acetate) before it can be considered for non-hazardous disposal.
-
Procedure:
-
Add a small amount of solvent to the container, close, and shake vigorously to dissolve the residue.
-
Empty the solvent (rinsate) into the designated liquid hazardous waste container.
-
Repeat this process two more times.
-
Deface the original label to prevent misuse.
-
Consult your institutional EHS guidelines for the final disposal of the triple-rinsed container.
-
Step 5: Labeling and Storage for Pickup
-
Action: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.[13]
Disposal Pathway Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from activities involving this compound.
Caption: Decision workflow for handling and segregating waste streams.
Emergency Spill Management
In the event of an accidental release, immediate and correct action is crucial.
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.
-
SECURE: Restrict access to the area. Remove all ignition sources.[6]
-
PROTECT: Don the full PPE as described in Section 2.
-
CONTAIN & CLEAN:
-
For a small spill of the solid, gently cover it with an inert absorbent material such as vermiculite, dry sand, or earth.[6][14]
-
Carefully sweep the absorbed material into a designated waste container, avoiding dust generation.[3]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the wipe in the hazardous waste container.
-
Wash the area with soap and water.[6]
-
-
REPORT: Report the incident to your supervisor and institutional EHS office, regardless of the spill's size.
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is managed in a way that prioritizes safety, environmental responsibility, and regulatory compliance.
References
- Tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/SR1139.pdf]
- tert-butyl N-[(2-chloropyridin-4-yl)Methyl]carbaMate - Product Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82381288.htm]
- Tert-Butyl (3-((4-chloropyridin-2-yl)oxy)propyl)carbamate - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/S8256024.pdf]
- This compound - Application Note. MySkinRecipes. [URL: https://myskinrecipes.
- Butyl (2-chloropyridin-4-yl)carbamate - Product Information. EvitaChem. [URL: https://www.evitachem.com/product/evt-14400030]
- MSDS of tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate. Capot Chemical. [URL: https://www.capotchem.com/msds/1428532-94-8.pdf]
- tert-Butyl (piperidin-4-ylmethyl)carbamate - Hazard Information. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/723429]
- tert-Butyl carbamate - Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC173450250]
- tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate - Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC467970010]
- This compound - Product Page. BLDpharm. [URL: https://www.bldpharm.com/products/916210-27-0.html]
- Regulations and Guidelines Applicable to Pyridine. Toxicological Profile for Pyridine, Agency for Toxic Substances and Disease Registry (ATSDR) via NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK158769/table/T7-1/]
- tert-Butyl N-[(2-chloropyridin-4-yl)methyl]carbamate by BOC Sciences. Labshake. [URL: https://www.labshake.
- MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. Capot Chemical. [URL: https://www.capotchem.com/msds/868733-96-4.pdf]
- tert-Butyl 〔[4-(2-methoxyethyl)piperidin-4-yl]methyl〕carbamate - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/product/detail/PK03335E-1]
- Pyridine - Hazard Summary. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1623.pdf]
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- tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate - Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/msds/474809-21-7.pdf]
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- Pyridine - Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A949500]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
